Pantinin-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C75H119N17O18 |
|---|---|
Molecular Weight |
1546.8 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C75H119N17O18/c1-11-44(9)63(90-58(94)36-78)73(107)88-53(32-41(3)4)66(100)81-38-59(95)82-50(26-18-20-30-76)67(101)86-54(33-42(5)6)69(103)87-56(35-47-37-79-49-25-17-16-24-48(47)49)71(105)85-52(28-29-61(97)98)65(99)80-39-60(96)83-55(34-46-22-14-13-15-23-46)70(104)84-51(27-19-21-31-77)68(102)89-57(40-93)72(106)92-64(45(10)12-2)74(108)91-62(43(7)8)75(109)110/h13-17,22-25,37,41-45,50-57,62-64,79,93H,11-12,18-21,26-36,38-40,76-78H2,1-10H3,(H,80,99)(H,81,100)(H,82,95)(H,83,96)(H,84,104)(H,85,105)(H,86,101)(H,87,103)(H,88,107)(H,89,102)(H,90,94)(H,91,108)(H,92,106)(H,97,98)(H,109,110)/t44-,45-,50-,51-,52-,53-,54-,55-,56-,57-,62-,63-,64-/m0/s1 |
InChI Key |
CJOKMZSNCBNPAA-MHAYHLHISA-N |
Origin of Product |
United States |
Foundational & Exploratory
Pantinin-1: A Technical Guide to its Mechanism of Action on Bacterial Cell Membranes
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Pantinin-1, an antimicrobial peptide (AMP) isolated from the venom of the emperor scorpion, Pandinus imperator, has demonstrated significant activity against a range of pathogenic microorganisms.[1][2][3] This technical guide provides an in-depth analysis of the core mechanism of action of this compound, focusing on its interaction with and disruption of bacterial cell membranes. The document summarizes available quantitative data, details key experimental protocols for characterization, and provides visual representations of the peptide's mode of action and associated experimental workflows.
Introduction
Antimicrobial resistance is a critical global health threat, necessitating the development of novel therapeutic agents with unconventional mechanisms of action. Antimicrobial peptides, such as this compound, represent a promising class of molecules that primarily target the microbial cell membrane, a fundamental structure less prone to developing resistance compared to specific protein targets.[2] this compound is a cationic, amphipathic peptide that adopts an α-helical secondary structure, a common feature among membrane-active AMPs.[4] Its preferential activity against Gram-positive bacteria and fungi, with weaker effects on Gram-negative bacteria and low hemolytic activity, suggests a mechanism influenced by the specific lipid composition of the target membrane.[1][4]
Core Mechanism of Action
The primary mechanism of action of this compound involves the permeabilization and disruption of the bacterial cell membrane. This process can be conceptualized in the following stages:
-
Electrostatic Attraction: As a cationic peptide, this compound is initially attracted to the negatively charged components of bacterial membranes, such as phosphatidylglycerol (PG) and cardiolipin. This electrostatic interaction facilitates the accumulation of the peptide on the bacterial cell surface.
-
Hydrophobic Insertion: Following the initial binding, the hydrophobic face of the amphipathic α-helical structure of this compound inserts into the hydrophobic core of the lipid bilayer.
-
Membrane Destabilization and Pore Formation: The insertion of multiple this compound molecules disrupts the lipid packing and leads to membrane destabilization. This can result in the formation of transient pores or channels through various proposed models, such as the "barrel-stave" or "toroidal pore" model. This pore formation leads to the leakage of ions and essential cellular components, dissipation of the membrane potential, and ultimately, cell death. One publication notes that this compound is thought to form an alpha-helical membrane channel in its prey.[1]
Figure 1: Proposed mechanism of action of this compound on bacterial cell membranes.
Quantitative Data
The antimicrobial efficacy of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against various microorganisms.
| Microorganism | Type | MIC (µM) | Reference |
| Staphylococcus aureus | Gram-positive bacterium | 8 | [1] |
| Methicillin-resistant S. aureus (MRSA) | Gram-positive bacterium | 14 | [1] |
| Vancomycin-resistant Enterococci | Gram-positive bacterium | 28 | [1] |
| Bacillus megaterium | Gram-positive bacterium | 32 | [1] |
| Micrococcus luteus | Gram-positive bacterium | 32 | [1] |
| Escherichia coli | Gram-negative bacterium | 62 | [1] |
| Salmonella enterica | Gram-negative bacterium | 72 | [1] |
| Enterobacter cloacae | Gram-negative bacterium | 76 | [1] |
| Klebsiella oxytoca | Gram-negative bacterium | >87 | [1] |
| Pseudomonas putida | Gram-negative bacterium | >87 | [1] |
| Candida tropicalis | Fungus | 16 | [1] |
Note: this compound also exhibits very low hemolytic activity, with 64 µM inducing only 21% hemolysis of human erythrocytes.[1]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the interaction of this compound with bacterial cell membranes.
Antimicrobial Susceptibility Testing (MIC/MBC Determination)
This protocol determines the minimum concentration of this compound required to inhibit the growth (MIC) and kill (Minimum Bactericidal Concentration, MBC) a specific microorganism.
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 colonies of the test microorganism.
-
Inoculate the colonies into 5 mL of Mueller-Hinton Broth (MHB).
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh MHB to a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Preparation of Peptide Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).
-
Perform serial two-fold dilutions of the stock solution in a 96-well polypropylene (B1209903) microtiter plate to achieve a range of desired concentrations.
-
-
Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well containing the peptide dilutions.
-
Include a positive control (bacteria with no peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.
-
-
MBC Determination:
-
From the wells showing no visible growth, plate 100 µL of the suspension onto Mueller-Hinton Agar (MHA) plates.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.
-
Figure 2: Experimental workflow for MIC and MBC determination.
Membrane Permeabilization (Calcein Leakage Assay)
This assay quantifies the ability of this compound to disrupt the integrity of lipid vesicles by measuring the release of a fluorescent dye.
Protocol:
-
Preparation of Calcein-Loaded Vesicles:
-
Prepare large unilamellar vesicles (LUVs) with a lipid composition mimicking bacterial membranes (e.g., POPC/POPG, 3:1 molar ratio).
-
Encapsulate a self-quenching concentration of calcein (B42510) (e.g., 50 mM) within the LUVs during their formation.
-
Remove unencapsulated calcein by size-exclusion chromatography.
-
-
Fluorescence Measurement:
-
Dilute the calcein-loaded LUVs in a buffer to a final lipid concentration of 50-100 µM in a fluorometer cuvette.
-
Record the baseline fluorescence (excitation at 490 nm, emission at 520 nm).
-
Add varying concentrations of this compound to the cuvette and monitor the increase in fluorescence over time.
-
After the reaction reaches a plateau, add a detergent (e.g., Triton X-100) to lyse all vesicles and obtain the maximum fluorescence signal (100% leakage).
-
-
Data Analysis:
-
Calculate the percentage of calcein leakage at each this compound concentration using the formula: % Leakage = [(F - F₀) / (F_max - F₀)] * 100 where F is the fluorescence at a given time, F₀ is the initial fluorescence, and F_max is the maximum fluorescence after detergent lysis.
-
Binding Affinity (Isothermal Titration Calorimetry - ITC)
ITC directly measures the heat changes associated with the binding of this compound to lipid vesicles, allowing for the determination of thermodynamic parameters, including the binding affinity (Kd).
Protocol:
-
Sample Preparation:
-
Prepare LUVs of the desired lipid composition in a suitable buffer.
-
Prepare a solution of this compound in the same buffer. Degas both solutions.
-
-
ITC Measurement:
-
Load the LUV suspension into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small injections of the this compound solution into the sample cell while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection to obtain the heat of binding.
-
Plot the heat of binding per mole of injectant against the molar ratio of this compound to lipid.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Figure 3: Experimental workflow for Isothermal Titration Calorimetry.
Membrane Potential Depolarization Assay
This assay assesses the ability of this compound to dissipate the membrane potential of bacterial cells using a potential-sensitive fluorescent dye.
Protocol:
-
Bacterial Cell Preparation:
-
Grow bacterial cells to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., PBS).
-
Resuspend the cells in the same buffer to a specific optical density.
-
-
Dye Loading and Measurement:
-
Add a membrane potential-sensitive dye (e.g., DiSC3(5)) to the bacterial suspension and incubate until the fluorescence signal stabilizes.
-
Record the baseline fluorescence.
-
Add varying concentrations of this compound and monitor the increase in fluorescence, which corresponds to membrane depolarization.
-
A positive control, such as a known ionophore (e.g., valinomycin), can be used to induce complete depolarization.
-
-
Data Analysis:
-
The change in fluorescence intensity over time indicates the kinetics and extent of membrane depolarization induced by this compound.
-
Conclusion
This compound exerts its antimicrobial activity primarily through the disruption of the bacterial cell membrane. Its cationic and amphipathic properties facilitate a targeted interaction with the anionic components of microbial membranes, leading to pore formation, loss of membrane integrity, and cell death. The quantitative data on its MIC values highlight its potent activity, particularly against Gram-positive bacteria and fungi. The detailed experimental protocols provided in this guide offer a robust framework for further in-depth characterization of the biophysical and molecular details of this compound's mechanism of action. Further research focusing on obtaining detailed quantitative data from permeabilization, binding, and depolarization assays will be crucial for a complete understanding of its therapeutic potential and for the rational design of novel, highly effective antimicrobial agents.
References
- 1. Structure and mechanism of beta-hairpin antimicrobial peptides in lipid bilayers from solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Peptides Share a Common Interaction Driven by Membrane Line Tension Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Pantinin-1: A Technical Guide to its Structure, Function, and Experimental Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antimicrobial peptide Pantinin-1, isolated from the venom of the emperor scorpion, Pandinus imperator. It details the peptide's structure, amino acid sequence, and its multifaceted biological activities. This document also outlines the experimental methodologies used to characterize this compound, offering a valuable resource for researchers in the fields of antimicrobial drug discovery and peptide therapeutics.
Molecular Structure and Amino Acid Sequence
This compound is a short, cationic, and amphipathic peptide that exhibits a linear, α-helical conformation, particularly in membrane-mimetic environments.[1][2] In aqueous solutions, it tends to adopt a more random coil structure, transitioning to its characteristic α-helix upon interaction with cell membranes.[3] This structural flexibility is crucial for its biological function.
Two distinct peptides from Pandinus imperator have been referred to as this compound in the UniProt database. This guide focuses on the more recently characterized 14-amino acid peptide, also known as NDBP-4.20, due to the greater availability of functional and structural data.[3][4] The precursor protein for this this compound is 69 amino acids long, with the mature peptide located at residues 24-37.[5] The second peptide, also labeled this compound (Pin1) or NDBP-2.3, is a longer 44-amino acid chain.[1]
Table 1: Amino Acid Sequence of this compound (NDBP-4.20)
| Property | Details |
| Amino Acid Sequence | GILGKLWEGFKSIV |
| UniProt Accession | R4JNJ5 (precursor) |
| Alternative Names | NDBP-4.20, Non-disulfide-bridged peptide 4.20 |
| Length | 14 residues |
| C-terminal Modification | Valine amide |
Biological Activity and Mechanism of Action
This compound demonstrates a broad spectrum of antimicrobial activity, with potent effects against Gram-positive bacteria and fungi.[5][6] Its activity against Gram-negative bacteria is comparatively weaker.[2][5] The proposed mechanism of action involves the disruption of microbial cell membranes through the formation of pores, a common characteristic of many antimicrobial peptides.[1] This membranolytic activity is facilitated by the peptide's amphipathic α-helical structure, which allows it to insert into and destabilize the lipid bilayer of target cells.
Recent studies have also highlighted the antiviral properties of this compound. It has been shown to be effective against certain veterinary herpesviruses, such as caprine herpesvirus 1 (CpHV-1) and bovine herpesvirus 1 (BoHV-1).[3] The antiviral mechanism is believed to involve direct virucidal action and the inhibition of viral entry and fusion with host cells.[3]
Furthermore, this compound has exhibited anticancer properties, with the ability to induce apoptosis in tumor cells.[6] Its hemolytic activity against human erythrocytes is reported to be very low, suggesting a degree of selectivity for microbial and cancerous cells over healthy mammalian cells.[2][5]
Table 2: Antimicrobial Activity of this compound (MIC Values)
| Target Organism | Type | Minimal Inhibitory Concentration (MIC) |
| Staphylococcus aureus | Gram-positive bacterium | 8 µM |
| Methicillin-resistant S. aureus (MRSA) | Gram-positive bacterium | 14 µM |
| Bacillus megaterium | Gram-positive bacterium | 32 µM |
| Micrococcus luteus | Gram-positive bacterium | 32 µM |
| Vancomycin-resistant Enterococci | Gram-positive bacterium | 28 µM |
| Escherichia coli | Gram-negative bacterium | 62 µM |
| Pseudomonas putida | Gram-negative bacterium | >87 µM |
| Klebsiella oxytoca | Gram-negative bacterium | >87 µM |
| Enterobacter cloacae | Gram-negative bacterium | 76 µM |
| Salmonella enterica | Gram-negative bacterium | 72 µM |
| Candida tropicalis | Fungus | 16 µM |
Table 3: Antiviral and Cytotoxic Activity of this compound
| Activity | Cell Line / Virus | Value |
| Antiviral (IC50) | BoHV-1 (co-treatment) | 10 µM |
| Antiviral (IC50) | BoHV-1 (virus pre-treatment) | 5.2 µM |
| Cytotoxicity (CC50) | MDBK cells | 113.5 µM |
Experimental Protocols
Antimicrobial Susceptibility Testing
The antimicrobial efficacy of this compound is typically determined using the broth microdilution method in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Experimental Workflow: Broth Microdilution Assay
Antiviral Plaque Reduction Assay
The antiviral activity of this compound is quantified using a plaque reduction neutralization test (PRNT). This assay measures the ability of the peptide to inhibit virus-induced plaque formation in a monolayer of susceptible host cells.
Experimental Workflow: Plaque Reduction Assay
Structural Analysis by NMR Spectroscopy
The three-dimensional structure of this compound is determined using Nuclear Magnetic Resonance (NMR) spectroscopy. This technique provides insights into the peptide's conformation in different environments.
Experimental Workflow: NMR Spectroscopy for Structural Analysis
Signaling Pathways
Currently, there is no direct evidence in the scientific literature to suggest that this compound modulates specific intracellular signaling pathways. Its primary mechanism of action is understood to be the direct disruption of cellular membranes.
Conclusion
This compound is a promising antimicrobial and antiviral peptide with a well-defined structure and a potent, direct mechanism of action. Its low hemolytic activity further enhances its therapeutic potential. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other related antimicrobial peptides. Future research may explore its potential in synergistic combinations with conventional antibiotics and further elucidate its anticancer properties.
References
- 1. uniprot.org [uniprot.org]
- 2. Pannexin-1-mediated recognition of bacterial molecules activates the cryopyrin inflammasome independent of Toll-like receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NDBP family ~ VenomZone [venomzone.expasy.org]
- 4. Short-Chained Linear Scorpion Peptides: A Pool for Novel Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. medchemexpress.com [medchemexpress.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pantinin-1, a cationic antimicrobial peptide isolated from the venom of the emperor scorpion, Pandinus imperator, represents a promising candidate in the search for novel therapeutic agents.[1] This technical guide provides an in-depth analysis of the primary function of this compound, focusing on its potent antimicrobial activities. We will explore its mechanism of action, which is primarily driven by direct interaction with and disruption of microbial cell membranes, and present detailed experimental protocols for its characterization. This document consolidates quantitative data on its efficacy and provides visualizations of its mode of action and relevant experimental workflows to support further research and development.
Introduction
This compound is a non-disulfide-bridged peptide characterized by an amphipathic, α-helical structure.[2][3] This structural arrangement is crucial for its biological activity. The peptide exhibits potent antimicrobial activity, particularly against Gram-positive bacteria and fungi, while showing weaker effects on Gram-negative bacteria.[1][2][3][4] Notably, this compound demonstrates low hemolytic activity against human erythrocytes, suggesting a degree of selectivity for microbial over mammalian cells.[1][4] Beyond its antimicrobial properties, this compound has also been shown to possess anticancer and antiviral activities, inducing apoptosis in tumor cells and inhibiting viral replication.[1][5][6]
Primary Function: Antimicrobial Activity
The principal function of this compound is its ability to kill a broad range of pathogens. Its efficacy is most pronounced against Gram-positive bacteria, including clinically relevant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), as well as various fungi.[4][7]
Quantitative Antimicrobial Efficacy
The antimicrobial potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. The table below summarizes the MIC values of this compound against a panel of microorganisms.
| Microorganism | Strain | MIC (µM) | Reference |
| Staphylococcus aureus | - | 8 | [4][7] |
| Methicillin-resistant S. aureus (MRSA) | - | 14 | [4][7] |
| Bacillus megaterium | - | 32 | [4][7] |
| Micrococcus luteus | - | 32 | [4][7] |
| Vancomycin-resistant Enterococci | - | 28 | [4] |
| Escherichia coli | - | 62 | [4] |
| Pseudomonas putida | - | >87 | [4] |
| Klebsiella oxytoca | - | >87 | [4] |
| Enterobacter cloacae | - | 76 | [4] |
| Salmonella enterica | - | 72 | [4] |
| Candida tropicalis | Fungus | 16 | [4] |
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various microorganisms.
Mechanism of Action: Membrane Disruption
The primary antimicrobial mechanism of this compound does not appear to involve a specific intracellular signaling pathway. Instead, its cationic and amphipathic nature facilitates a direct assault on the microbial cell membrane.[5] This interaction leads to membrane permeabilization and ultimately, cell death. The proposed models for this mechanism are visualized below.
The initial step involves the electrostatic attraction between the positively charged peptide and the negatively charged components of microbial membranes, such as lipoteichoic acid in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[8] Upon accumulation on the membrane surface, this compound is believed to adopt its α-helical conformation, which is critical for its membrane-disrupting activity.[5][9]
Several models describe how antimicrobial peptides disrupt the lipid bilayer:
-
Barrel-Stave Model: Peptide molecules insert perpendicularly into the membrane, forming a pore-like structure resembling the staves of a barrel.
-
Toroidal Pore Model: Similar to the barrel-stave model, but the peptides induce the lipid monolayers to bend continuously through the pore, such that the water core is lined by both peptides and lipid head groups.
-
Carpet Model: The peptides accumulate on the membrane surface in a "carpet-like" manner. At a critical concentration, they disrupt the membrane integrity, leading to the formation of micelles and the eventual disintegration of the membrane.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.[6][9][11]
Materials:
-
Test antimicrobial peptide (this compound)
-
Quality control bacterial strains (e.g., S. aureus ATCC 25923)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene (B1209903) microtiter plates
-
Sterile polypropylene tubes
-
Peptide diluent (e.g., 0.01% acetic acid with 0.2% bovine serum albumin)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Peptide Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water).
-
Perform serial two-fold dilutions of the peptide in the peptide diluent using polypropylene tubes to prevent adsorption.
-
-
Assay Procedure:
-
Add 50 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.
-
Add 50 µL of each peptide dilution to the corresponding wells.
-
Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of this compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxicity of the peptide against mammalian cells.[8][12]
Materials:
-
Mammalian cell line (e.g., fibroblasts, cancer cell lines)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Peptide Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the medium from the wells and replace it with 100 µL of the diluted peptide solutions.
-
Include untreated control wells (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution to each well.
-
Incubate for 1.5-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes with shaking.
-
Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
-
Data Analysis:
-
Cell viability is calculated as a percentage of the untreated control.
-
Flow Cytometry for Apoptosis Detection
This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between healthy, apoptotic, and necrotic cells after peptide treatment.[1][2][3][5][7]
Materials:
-
Target cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells (e.g., 1 x 10^6 cells) in a culture flask or plate and incubate for 24 hours.
-
Treat the cells with the desired concentration of this compound for a specified time.
-
-
Cell Harvesting and Washing:
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells immediately by flow cytometry.
-
Healthy cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are both Annexin V- and PI-positive.
-
Conclusion
This compound is a potent antimicrobial peptide whose primary function is the rapid disruption of microbial membranes. Its broad-spectrum activity against Gram-positive bacteria and fungi, coupled with low mammalian cell toxicity, makes it an attractive lead compound for the development of new anti-infective therapies. The detailed protocols and mechanistic models presented in this guide are intended to provide a solid foundation for researchers and drug developers to further investigate and harness the therapeutic potential of this compound. Future research should focus on optimizing its activity spectrum, understanding potential resistance mechanisms, and evaluating its efficacy in in vivo models of infection.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. benchchem.com [benchchem.com]
- 5. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 6. 3.3. Minimum Inhibitory Concentration (MIC) of Antimicrobial Peptides (AMPs) [bio-protocol.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Pantinin-1: A Comprehensive Technical Review of its Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantinin-1 is a short, cationic, and amphipathic antimicrobial peptide (AMP) originally isolated from the venom of the emperor scorpion, Pandinus imperator.[1] As part of the non-disulfide-bridged peptide (NDBP) family, this compound has garnered significant scientific interest due to its broad spectrum of biological activities.[2] This technical guide provides an in-depth review of the current literature on this compound's bioactivity, with a focus on its antimicrobial, antiviral, and anticancer properties. Detailed experimental protocols, quantitative data, and visual representations of its mechanisms of action are presented to serve as a valuable resource for researchers in the fields of drug discovery and development.
Physicochemical Properties and Structure
This compound is a 14-amino acid peptide with the sequence GILGKLWEGFKSIV-NH2.[3] It is characterized by its α-helical conformation, a common structural motif among membrane-active peptides.[1] This amphipathic structure, with a distinct separation of hydrophobic and hydrophilic residues, is crucial for its interaction with and disruption of biological membranes.[1] Nuclear magnetic resonance (NMR) spectroscopy has shown that this compound predominantly adopts a random coil conformation in aqueous solutions but transitions to an α-helical structure in membrane-mimetic environments, such as in the presence of trifluoroethanol (TFE).[4]
Antimicrobial Activity
This compound exhibits potent activity against a range of Gram-positive bacteria and fungi, with weaker activity observed against Gram-negative bacteria.[1][5] Its primary mechanism of antimicrobial action is believed to be the permeabilization and disruption of the microbial cell membrane.[6]
Quantitative Antimicrobial Data
The antimicrobial efficacy of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism.
| Microorganism | Gram Stain | MIC (µM) | Reference |
| Staphylococcus aureus | Gram-positive | 8 | [7] |
| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 14 | [7] |
| Bacillus megaterium | Gram-positive | 32 | [7] |
| Micrococcus luteus | Gram-positive | 32 | [7] |
| Vancomycin-resistant Enterococci | Gram-positive | 28 | [5] |
| Escherichia coli | Gram-negative | 62 | [5] |
| Pseudomonas putida | Gram-negative | >87 | [5] |
| Klebsiella oxytoca | Gram-negative | >87 | [5] |
| Enterobacter cloacae | Gram-negative | 76 | [5] |
| Salmonella enterica | Gram-negative | 72 | [5] |
| Candida tropicalis | Fungus | 16 | [5] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound is commonly determined using the broth microdilution method.
-
Bacterial Culture Preparation: A single colony of the target microorganism is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated at 37°C until it reaches the mid-logarithmic growth phase. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: An equal volume of the diluted bacterial suspension is added to each well containing the peptide dilutions.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
MIC Assay Workflow
Antiviral Activity
Recent studies have highlighted the potential of this compound as an antiviral agent, particularly against enveloped viruses. Its mode of action is thought to involve direct interaction with the viral envelope, leading to its disruption and inhibition of viral entry into host cells.[4]
Quantitative Antiviral Data
The antiviral activity of this compound is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the peptide required to inhibit 50% of the viral infection.
| Virus | Cell Line | Assay Type | IC50 (µM) | Reference |
| Bovine Herpesvirus 1 (BoHV-1) | MDBK | Co-treatment | 10 | [2] |
| Bovine Herpesvirus 1 (BoHV-1) | MDBK | Virus Pre-treatment | 5.2 | [2] |
| Caprine Herpesvirus 1 (CpHV-1) | MDBK | Co-treatment | 30.4 | [1] |
| Toscana Virus (TOSV) | A-72 | Virus Pre-treatment | 3.8 | [8] |
| Toscana Virus (TOSV) | CRFK | Virus Pre-treatment | 5 | [8] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method to quantify the antiviral activity of a compound.
-
Cell Culture: A monolayer of susceptible host cells (e.g., MDBK cells) is grown in a multi-well plate.
-
Virus and Peptide Preparation: A known titer of the virus is pre-incubated with various concentrations of this compound (for virus pre-treatment assay) or mixed with the peptide at the time of infection (for co-treatment assay).
-
Infection: The cell monolayers are infected with the virus or the virus-peptide mixture.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict the spread of progeny virus, leading to the formation of localized lesions called plaques.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted. The percentage of plaque reduction compared to the untreated virus control is calculated to determine the IC50 value.
Plaque Reduction Assay Workflow
Anticancer Activity
This compound has demonstrated selective cytotoxicity towards cancer cells while exhibiting lower toxicity to healthy cells.[8] This selectivity is attributed to differences in the membrane composition between cancerous and non-cancerous cells, with cancer cell membranes often having a higher negative charge. The proposed mechanism involves membrane disruption and the induction of apoptosis.[8]
Quantitative Cytotoxicity Data
The cytotoxic effect of this compound is evaluated by determining its half-maximal cytotoxic concentration (CC50) or by measuring cell viability at different concentrations.
| Cell Line | Cell Type | Parameter | Value (µM) | Reference |
| MDBK | Normal bovine kidney | CC50 | 113.5 | [2] |
| MDA-MB-231 | Breast adenocarcinoma | - | More effective than on fibroblasts | [8] |
| DU-145 | Prostate adenocarcinoma | - | More effective than on fibroblasts | [8] |
| HGF-1 | Healthy fibroblasts | - | Less effective than on cancer cells | [8] |
| Human Erythrocytes | Red blood cells | Hemolysis | 21% at 64 µM | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cancer or normal cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Peptide Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and the plate is incubated for 2-4 hours at 37°C. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
Experimental Protocol: Flow Cytometry for Apoptosis Detection
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to differentiate between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound for a designated time.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: The cells are washed and resuspended in a binding buffer containing fluorescently labeled Annexin V and PI. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The fluorescence signals from Annexin V and PI are used to quantify the percentage of cells in different stages of cell death.
Apoptosis Detection Workflow
Mechanism of Action: Membrane Interaction and Signaling
The primary mechanism of action for this compound across its various bioactivities is the interaction with and disruption of cellular membranes.[7] Biophysical studies have shown that this compound has a higher affinity for negatively charged phospholipids (B1166683), which are more abundant in bacterial and cancer cell membranes compared to the zwitterionic phospholipids of normal mammalian cells.[8] This interaction leads to membrane permeabilization, potentially through the formation of pores or channels.[5]
While direct membrane disruption is a key factor, there is also evidence suggesting that this compound may modulate intracellular signaling pathways. One study has proposed that a related scorpion peptide can activate the mitogen-activated protein kinase (MAPK) pathway.[7] Although the direct effect of this compound on this pathway requires further investigation, it represents a potential secondary mechanism contributing to its bioactivity, particularly in the context of cancer.
Proposed Modulation of MAPK Pathway
Conclusion
This compound is a promising bioactive peptide with a multifaceted profile encompassing antimicrobial, antiviral, and anticancer activities. Its primary mode of action is the selective disruption of cell membranes, with potential involvement of intracellular signaling pathways. The quantitative data and detailed protocols presented in this guide offer a solid foundation for further research and development of this compound as a potential therapeutic agent. Future studies should focus on elucidating the precise molecular details of its interaction with various membrane types, further investigating its impact on signaling cascades, and exploring its in vivo efficacy and safety in preclinical models.
References
- 1. iris.unina.it [iris.unina.it]
- 2. Pantinin‐Derived Peptides against Veterinary Herpesviruses: Activity and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial peptides from scorpion venoms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of Morphological Changes in Model Lipid Membranes and the Mechanism of Membrane Disruption by a Large Scorpion-Derived Pore-Forming Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Short-Chained Linear Scorpion Peptides: A Pool for Novel Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biophysical characterization and antitumor activity of synthetic Pantinin peptides from scorpion's venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Pantinin-1: A Technical Guide to Its Physicochemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantinin-1 is a short, cationic antimicrobial peptide (AMP) originally identified in the venom of the emperor scorpion, Pandinus imperator.[1][2][3] As a member of the non-disulfide-bridged peptide (NDBP) family, this compound has garnered significant interest for its potent antimicrobial activity against Gram-positive bacteria and fungi, coupled with low hemolytic activity against human erythrocytes.[1] Furthermore, emerging research has highlighted its potential as an anticancer and antiviral agent, capable of inducing apoptosis in tumor cells and inhibiting viral entry.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, stability, and relevant experimental methodologies for this compound, aimed at supporting further research and development of this promising therapeutic candidate.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the tables below. These properties are crucial for understanding its biological activity, formulating delivery systems, and designing analogous compounds.
General Properties
| Property | Value | Reference |
| Amino Acid Sequence | H-GILGKLWEGFKSIV-OH | |
| Molecular Formula | C74H121N17O18 | Calculated |
| Molecular Weight | 1546.85 g/mol | |
| Appearance | Lyophilized white powder | General for synthetic peptides |
| Source | Pandinus imperator (Emperor scorpion) | [1][2][3] |
Structural and Functional Characteristics
| Property | Value/Description | Reference |
| Secondary Structure | Predominantly α-helical in membrane-mimetic environments (e.g., TFE/H2O). In aqueous solution, it adopts a more random coil conformation. | [4] |
| Conformation | Amphipathic, with distinct hydrophobic and hydrophilic faces. | [3] |
| Net Charge (at pH 7.4) | +2 | Calculated |
| Isoelectric Point (pI) | Estimated to be in the range of 9-10. | [5] |
| Hydrophobicity | Contains a significant proportion of hydrophobic residues. | [5] |
Solubility Profile
Precise quantitative solubility data for this compound in various solvents is not extensively documented in the literature. However, based on its amino acid composition and the general properties of similar cationic peptides, the following qualitative solubility profile can be expected.
| Solvent | Expected Solubility | Rationale/Reference |
| Water | Soluble, particularly at slightly acidic pH. | [6] |
| Phosphate-Buffered Saline (PBS) | Soluble. | General solvent for biological assays. |
| Dimethyl Sulfoxide (DMSO) | Soluble. | [6] |
| Acetonitrile (ACN) | Soluble, especially in mixtures with water. | Used in HPLC purification.[7][8] |
| Ethanol/Methanol | Likely soluble. | Common solvents for peptides. |
Researchers should empirically determine the solubility for their specific application and concentration requirements.
Thermochemical and Stability Data
| Parameter | Value/Information | Reference/Note |
| Melting Point | Not determined. Peptides often decompose at high temperatures rather than exhibiting a sharp melting point. | [9] |
| Storage (Lyophilized) | Recommended at ≤ -15°C for long-term stability. | |
| Storage (in Solution) | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | General peptide handling guidelines. |
| pH Stability | Expected to be most stable in slightly acidic conditions (pH 4-6). Hydrolysis of peptide bonds can occur at extreme pH values. | [10] |
| Temperature Stability | Degradation rate increases with temperature. For short-term use, solutions should be kept on ice. | [10] |
| Light Sensitivity | Protect from direct light, especially when in solution. | General peptide handling guidelines. |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and activity assessment of this compound, based on standard protocols for antimicrobial peptides.
Solid-Phase Peptide Synthesis (SPPS) of this compound
Principle: Fmoc-based solid-phase peptide synthesis is the standard method for producing this compound. The peptide is assembled C-terminus to N-terminus on an insoluble resin support.
Materials:
-
Fmoc-protected amino acids (Fmoc-Val-OH, Fmoc-Ile-OH, Fmoc-Ser(tBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Leu-OH)
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether
-
Acetonitrile (ACN)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Activate the first Fmoc-amino acid (Fmoc-Val-OH) by dissolving it with DIC and Oxyma Pure in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin (B49086) test.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence (Ile, Ser, Lys, Phe, Gly, Glu, Trp, Leu, Lys, Gly, Leu, Ile, Gly).
-
Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Filter the resin and collect the TFA solution containing the crude peptide.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether. Wash the peptide pellet with cold ether and dry under vacuum.
Solid-Phase Peptide Synthesis Workflow for this compound.
HPLC Purification of this compound
Principle: Reverse-phase high-performance liquid chromatography (RP-HPLC) is used to purify the crude synthetic this compound based on its hydrophobicity.
Materials:
-
Crude this compound
-
Water with 0.1% TFA (Mobile Phase A)
-
Acetonitrile (ACN) with 0.1% TFA (Mobile Phase B)
-
Preparative C18 HPLC column
-
HPLC system with a UV detector (220 nm and 280 nm)
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of ACN or DMSO can be added. Filter the solution through a 0.45 µm filter.
-
Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Gradient Elution: Inject the crude peptide solution onto the column. Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 60 minutes) at a flow rate appropriate for the column size.
-
Fraction Collection: Monitor the elution profile at 220 nm and 280 nm and collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry to confirm the molecular weight of this compound.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound as a white powder.
Broth Microdilution Assay for Antimicrobial Activity
Principle: This assay determines the Minimum Inhibitory Concentration (MIC) of this compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[11]
Materials:
-
Purified this compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Bacterial Culture Preparation: Inoculate the test bacterium in MHB and incubate until it reaches the mid-logarithmic phase of growth. Dilute the culture to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.[11]
-
Peptide Dilution: Prepare a stock solution of this compound in sterile water or a suitable buffer. Perform a two-fold serial dilution of the peptide in MHB in the 96-well plate.
-
Inoculation: Add the diluted bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of this compound that shows no visible growth.[11]
Signaling Pathways and Mechanisms of Action
Antimicrobial Mechanism
The primary antimicrobial mechanism of this compound, like many other cationic AMPs, involves the disruption of the bacterial cell membrane. Its amphipathic α-helical structure allows it to preferentially interact with the negatively charged components of bacterial membranes (e.g., lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria) over the zwitterionic membranes of mammalian cells. This interaction leads to membrane permeabilization and cell death.
Proposed Antimicrobial Mechanism of this compound.
Anticancer Mechanism: Induction of Apoptosis
This compound has been shown to induce apoptosis in cancer cells.[2] While the precise signaling cascade is still under investigation, it is hypothesized that this compound's interaction with the cancer cell membrane, which often has a higher negative charge than non-cancerous cells, initiates a cascade of events leading to programmed cell death. This may involve the activation of intrinsic or extrinsic apoptotic pathways.
Hypothesized Apoptotic Signaling Pathway Induced by this compound.
Antiviral Mechanism
Recent studies have demonstrated that this compound possesses antiviral activity, particularly against enveloped viruses. The proposed mechanism involves direct interaction with the viral envelope, leading to the inhibition of viral attachment to and entry into host cells.[4][12]
Antiviral Mechanism of this compound.
Conclusion
This compound is a multifaceted peptide with significant therapeutic potential. Its well-defined physicochemical properties, combined with its potent and selective biological activities, make it an attractive candidate for further development. This technical guide provides a foundational resource for researchers working with this compound, offering insights into its core characteristics and providing standardized protocols for its synthesis, purification, and evaluation. Further research is warranted to fully elucidate its mechanisms of action, particularly its specific interactions within signaling pathways in cancer and viral infections, which will be crucial for its translation into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biophysical characterization and antitumor activity of synthetic Pantinin peptides from scorpion's venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three new antimicrobial peptides from the scorpion Pandinus imperator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2017197227A1 - Broth microdilution method for evaluating and determining minimal inhibitory concentration of antibacterial polypeptides - Google Patents [patents.google.com]
- 5. Short-Chained Linear Scorpion Peptides: A Pool for Novel Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. agilent.com [agilent.com]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. A summary of the measured pK values of the ionizable groups in folded proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 3.3. Minimum Inhibitory Concentration (MIC) of Antimicrobial Peptides (AMPs) [bio-protocol.org]
Structural Analysis of Pantinin-1: A Technical Guide to its α-Helical Conformation
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides an in-depth analysis of the structural properties of Pantinin-1, an antimicrobial peptide derived from the venom of the Emperor scorpion, Pandinus imperator. The document focuses on its environmentally-dependent α-helical conformation, which is critical to its biological function. It outlines the experimental methodologies used for its characterization, presents available quantitative data, and illustrates its proposed mechanisms of action.
Introduction to this compound
This compound is a 14-amino acid, cysteine-free peptide isolated from the venom of Pandinus imperator.[1] It is classified as a linear, cationic, and amphipathic antimicrobial peptide (AMP).[1] Like many AMPs, this compound demonstrates broad-spectrum activity, showing potent efficacy against Gram-positive bacteria and certain fungi, with weaker action against Gram-negative bacteria.[1][2][3] It also exhibits very low hemolytic activity against human erythrocytes, making it an attractive candidate for therapeutic development.[1][4] Recent studies have also highlighted its antiviral and anticancer properties.[3][5][6]
The biological activity of this compound is intrinsically linked to its secondary structure. In aqueous environments, the peptide exists predominantly as a random coil. However, upon interaction with biological membranes or in membrane-mimetic solvents, it undergoes a significant conformational transition to a well-defined α-helix.[5][7] This amphipathic helical structure is crucial for its ability to disrupt microbial and viral membranes. This guide delves into the structural elucidation of this vital conformation.
Primary and Secondary Structure
This compound is a relatively short peptide, a characteristic that allows for efficient chemical synthesis and modification. Its structure is notable for the absence of disulfide bridges, which distinguishes it from many other venom-derived peptides.[1]
2.1 Amino Acid Sequence and Properties The mature this compound peptide consists of 14 residues. Its cationic and amphipathic nature is fundamental to its initial electrostatic attraction to negatively charged microbial membranes and subsequent insertion.
2.2 The α-Helical Conformation The key feature of this compound's structure is its induced α-helical fold. This conformation is not stable in aqueous solution but is adopted in non-polar environments, such as the trifluoroethanol (TFE)/water mixtures used to mimic the membrane interface in experimental settings.[5][7] This transition is a hallmark of many membrane-active peptides. The resulting α-helix positions hydrophobic residues to one side and hydrophilic (cationic) residues to the other, creating an amphipathic structure that facilitates membrane disruption.
Experimental Protocols for Structural Analysis
The determination of this compound's α-helical structure relies on a combination of spectroscopic techniques. The following sections describe the generalized protocols for the key experiments involved.
3.1 General Workflow for Structural Determination The overall process for analyzing the structure of a synthetic or isolated peptide like this compound follows a standardized workflow, from sample preparation to high-resolution structural analysis.
3.2 Circular Dichroism (CD) Spectroscopy CD spectroscopy is a rapid, low-resolution technique used to assess the secondary structure content of peptides in solution. The distinct spectral signatures of α-helices, β-sheets, and random coils allow for the quantification of each structural element.
-
Objective: To monitor the conformational change of this compound from a random coil to an α-helix in different solvent environments.
-
Sample Preparation: A stock solution of purified this compound is prepared in ultrapure water. Final peptide concentrations typically range from 25-100 µM.
-
Solvents: Spectra are recorded in a baseline solvent (e.g., 10 mM phosphate (B84403) buffer, pH 7.0) and in a membrane-mimetic solvent, commonly a titration series of 2,2,2-trifluoroethanol (B45653) (TFE) in water (e.g., 10%, 30%, 50% TFE).
-
Instrumentation: A Jasco, Aviv, or similar CD spectrometer is used. Measurements are performed in a quartz cuvette with a pathlength of 0.1 cm.
-
Data Acquisition:
-
Spectra are scanned from approximately 190 to 260 nm at room temperature.
-
A baseline spectrum of the corresponding solvent is recorded and subtracted from the peptide spectrum.
-
Data is typically averaged over 3-5 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: The resulting data, plotted as molar ellipticity [θ], is analyzed. An α-helical structure is characterized by two negative bands at ~208 nm and ~222 nm and a positive band at ~192 nm. The percentage of helicity can be estimated from the mean residue ellipticity at 222 nm.
3.3 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the definitive method for determining the high-resolution three-dimensional structure of peptides in solution.
-
Objective: To determine the atomic-resolution structure of this compound in its helical state.
-
Sample Preparation: A concentrated sample of this compound (~1-2 mM) is dissolved in a membrane-mimetic solvent system, such as a TFE-d2/H₂O mixture or in the presence of deuterated micelles (e.g., SDS or DPC). A 90% H₂O/10% D₂O ratio is common for observing exchangeable amide protons.
-
Data Acquisition: A suite of 2D NMR experiments is performed on a high-field spectrometer (e.g., 600-800 MHz).
-
TOCSY (Total Correlation Spectroscopy): Used to identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Used to identify protons that are close in space (<5 Å). For α-helices, this reveals characteristic short- and medium-range NOEs, such as dNN(i, i+1), dαN(i, i+1), and dαβ(i, i+3).
-
HSQC (Heteronuclear Single Quantum Coherence): Used if the peptide is isotopically labeled (¹³C, ¹⁵N) to resolve spectral overlap.
-
-
Structure Calculation:
-
Resonance assignments are made by connecting spin systems from TOCSY spectra with sequential NOEs.
-
Distance restraints are derived from the intensities of NOE cross-peaks. Dihedral angle restraints can be derived from coupling constants.
-
These restraints are used as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of structures consistent with the experimental data. The final ensemble is validated for quality and stereochemistry.
-
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the biological activity and cytotoxicity of this compound, which are direct consequences of its structure.
Table 1: Antimicrobial Activity of this compound
| Target Organism | Type | Minimal Inhibitory Conc. (MIC) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Gram-positive | 8 µM | [2] |
| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 14 µM | [2] |
| Bacillus megaterium | Gram-positive | 32 µM | [2] |
| Micrococcus luteus | Gram-positive | 32 µM |[2] |
Table 2: Cytotoxicity and Hemolytic Activity
| Assay | Cell Line / Target | Value | Reference |
|---|---|---|---|
| Hemolytic Activity | Human Erythrocytes | 21% hemolysis at 64 µM | [4] |
| Cytotoxicity (CC₅₀) | MDBK Cells | 113.5 µM |[7] |
Mechanism of Action: A Structural Perspective
The function of this compound is dictated by its structure. Its primary mechanism against microbes involves direct interaction with and disruption of the cell membrane. A similar mechanism is proposed for its antiviral activity.
5.1 Antimicrobial "Pore-Forming" Mechanism The widely accepted model for this compound's antimicrobial action involves a multi-step process initiated by its conformational flexibility.
-
Electrostatic Attraction: The cationic peptide is attracted to the negatively charged components of bacterial membranes (e.g., lipopolysaccharides, teichoic acids).
-
Conformational Change: Upon encountering the lipid environment, this compound folds into its amphipathic α-helical structure.
-
Membrane Insertion: The hydrophobic face of the helix partitions into the lipid bilayer core, while the hydrophilic face may remain at the lipid-water interface.
-
Pore Formation: Multiple peptides aggregate to form transmembrane pores or channels (e.g., via the "barrel-stave" or "toroidal pore" model), leading to leakage of cellular contents and cell death.[8]
5.2 Antiviral Mechanism this compound has been shown to inhibit herpesviruses by directly targeting the virus particle and interfering with its entry into host cells.[5][7]
The peptide likely adopts its α-helical conformation upon contact with the viral envelope, leading to two potential outcomes:
-
Direct Virucidal Action: Disruption of the viral envelope integrity, rendering the virus non-infectious.[5]
-
Inhibition of Entry/Fusion: Interference with the conformational changes in viral glycoproteins required for fusion with the host cell membrane.[5]
Conclusion and Future Directions
The α-helical conformation of this compound is the cornerstone of its potent antimicrobial and antiviral activities. Its structure, characterized by an induced, amphipathic fold, allows it to selectively target and disrupt microbial membranes while showing relatively low toxicity to host cells. The experimental workflows detailed in this guide, combining CD and NMR spectroscopy, are essential for elucidating this structure-function relationship.
While current data provides a strong foundation, future research should focus on obtaining high-resolution structures of this compound in complex with different membrane mimetics to better understand its interactions with specific lipid types. This knowledge will be invaluable for the rational design of next-generation peptide therapeutics with enhanced stability, higher potency, and greater selectivity, leveraging this compound as a promising natural template.[1]
References
- 1. Three new antimicrobial peptides from the scorpion Pandinus imperator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Short-Chained Linear Scorpion Peptides: A Pool for Novel Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. uniprot.org [uniprot.org]
- 5. Pantinin-Derived Peptides against Veterinary Herpesviruses: Activity and Structural Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pantinin‐Derived Peptides against Veterinary Herpesviruses: Activity and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alpha-helical cationic antimicrobial peptides: relationships of structure and function - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Pantinin-1 Precursor Protein and cDNA Cloning
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Pantinin-1 precursor protein, an antimicrobial peptide derived from the venom of the Emperor scorpion, Pandinus imperator. It details the molecular cloning of its cDNA, its biological activities, and the experimental protocols utilized for its characterization.
Introduction to this compound
This compound is a non-disulfide-bridged peptide (NDBP) that exhibits potent antimicrobial properties, particularly against Gram-positive bacteria and some fungi.[1][2] Identified through cDNA cloning from a venom gland library of Pandinus imperator, this compound is a cationic and amphipathic molecule that adopts an α-helical secondary structure, a common feature among membrane-active antimicrobial peptides.[1][3] Its precursor protein undergoes post-translational processing to yield the mature, active peptide.[1]
This compound Precursor Protein
The this compound precursor protein is a polypeptide of 69 amino acids.[4] Analysis of its cDNA reveals a typical tripartite structure characteristic of many secreted peptides, consisting of a signal peptide, the mature this compound peptide, and a C-terminal propeptide.[1]
-
Signal Peptide: An N-terminal sequence that directs the precursor protein to the secretory pathway.
-
Mature Peptide: The biologically active this compound sequence, which is cleaved from the precursor.
-
Propeptide: An acidic C-terminal region that is removed during maturation. The presence of a typical processing signal suggests its role in the correct folding and processing of the mature peptide.[1]
Precursor Protein Processing and Maturation
The maturation of the this compound precursor protein involves a series of proteolytic cleavage events within the secretory pathway to release the active mature peptide. This process is crucial for the activation of the antimicrobial peptide.
Quantitative Data on Biological Activity
This compound has been evaluated for its antimicrobial and hemolytic activities. The minimum inhibitory concentration (MIC) is a key measure of its efficacy against various microorganisms, while the hemolytic concentration (HC50) indicates its toxicity towards red blood cells.
| Organism | Type | MIC (μM) | Hemolytic Activity (HC50 in μM) | Reference |
| Staphylococcus aureus | Gram-positive bacterium | 8 | Not reported | [2] |
| Methicillin-resistant S. aureus (MRSA) | Gram-positive bacterium | 14 | Not reported | [2] |
| Bacillus megaterium | Gram-positive bacterium | 32 | Not reported | [2] |
| Micrococcus luteus | Gram-positive bacterium | 32 | Not reported | [2] |
| Candida albicans | Fungus | Not specified, but active | Not reported | [3] |
| Human Red Blood Cells | - | - | >100 (low hemolytic activity) | [1] |
Mechanism of Action
The primary mechanism of action for this compound, like many other cationic antimicrobial peptides, is the disruption of microbial cell membranes.[4] This interaction is initiated by electrostatic attraction between the positively charged peptide and the negatively charged components of the microbial membrane, such as phospholipids.
Experimental Protocols
cDNA Cloning of this compound Precursor
The following protocol outlines the general steps for the cDNA cloning of the this compound precursor from the venom glands of Pandinus imperator.
Methodology:
-
Venom Gland Dissection: Venom glands are carefully dissected from Pandinus imperator specimens.
-
Total RNA Extraction: Total RNA is extracted from the venom gland tissue using a suitable kit (e.g., TRIzol reagent).
-
mRNA Purification: Messenger RNA (mRNA) is purified from the total RNA using oligo(dT)-cellulose chromatography to isolate polyadenylated transcripts.
-
First-Strand cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the mRNA template using a reverse transcriptase enzyme and an oligo(dT) primer.
-
Second-Strand cDNA Synthesis: The second strand of the cDNA is synthesized using DNA polymerase I and RNase H.
-
Ligation into Cloning Vector: The double-stranded cDNA is ligated into a suitable cloning vector, such as the pGEM-T Easy Vector.
-
Transformation of E. coli: The ligation mixture is used to transform competent E. coli cells (e.g., DH5α strain).
-
Screening: Transformed colonies are screened by colony PCR using vector-specific primers to identify clones with cDNA inserts.
-
Plasmid DNA Extraction: Plasmids are extracted from positive clones.
-
DNA Sequencing: The cDNA inserts are sequenced using Sanger sequencing.
-
Sequence Analysis: The resulting sequences are analyzed using bioinformatics tools (e.g., BLAST) to identify the full-length cDNA sequence of the this compound precursor.
Antimicrobial Activity Assay (MIC Determination)
The Minimum Inhibitory Concentration (MIC) of chemically synthesized this compound is determined using a broth microdilution method.
Methodology:
-
Bacterial Culture: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated to reach the mid-logarithmic growth phase.
-
Peptide Dilution: A serial two-fold dilution of the this compound peptide is prepared in a 96-well microtiter plate.
-
Inoculation: The bacterial culture is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and added to each well of the microtiter plate containing the peptide dilutions.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.
Hemolytic Activity Assay
The toxicity of this compound towards eukaryotic cells is assessed by measuring its ability to lyse red blood cells.
Methodology:
-
Red Blood Cell Preparation: Fresh human or sheep red blood cells are washed multiple times with phosphate-buffered saline (PBS) by centrifugation.
-
Peptide Incubation: The washed red blood cells are incubated with various concentrations of the this compound peptide in a microtiter plate for a defined period (e.g., 1 hour) at 37°C.
-
Controls: A negative control (PBS) and a positive control (e.g., Triton X-100 for 100% hemolysis) are included.
-
Centrifugation: The plate is centrifuged to pellet the intact red blood cells.
-
Hemoglobin Release Measurement: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm).
-
Calculation: The percentage of hemolysis is calculated relative to the positive control. The HC50 is the concentration of the peptide that causes 50% hemolysis.
Conclusion and Future Directions
This compound represents a promising lead compound for the development of novel antimicrobial agents. Its potent activity against Gram-positive bacteria, including resistant strains, and its low hemolytic activity highlight its therapeutic potential. Further research should focus on structure-activity relationship studies to design more potent and selective analogs, as well as in vivo efficacy and safety evaluations. The detailed methodologies provided in this guide serve as a foundation for researchers and drug development professionals to further explore the potential of this compound and other scorpion-derived antimicrobial peptides.
References
- 1. Three new antimicrobial peptides from the scorpion Pandinus imperator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Short-Chained Linear Scorpion Peptides: A Pool for Novel Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of unique amphipathic antimicrobial peptides from venom of the scorpion Pandinus imperator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
Methodological & Application
Pantinin-1: A Detailed Protocol for Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pantinin-1 is a cationic antimicrobial peptide derived from the venom of the scorpion Pandinus imperator. It exhibits potent activity against Gram-positive bacteria and fungi, with lower activity against Gram-negative bacteria and minimal hemolytic effects on human erythrocytes[1]. These properties make this compound a compelling candidate for the development of novel antimicrobial therapeutics. This application note provides a detailed protocol for the chemical synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS) and its subsequent purification using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Introduction
The rise of antibiotic resistance necessitates the discovery and development of new classes of antimicrobial agents. Antimicrobial peptides (AMPs) are a promising avenue of research due to their broad-spectrum activity and unique mechanism of action, which primarily involves the disruption of microbial cell membranes[2][3]. This compound, a 14-amino acid peptide, is a member of this class. Its synthesis and purification are critical steps for further investigation into its therapeutic potential. This document outlines a comprehensive methodology for producing high-purity this compound for research and development purposes.
This compound: Physicochemical Properties
| Property | Value | Reference |
| Amino Acid Sequence | Gly-Ile-Leu-Gly-Lys-Leu-Trp-Glu-Gly-Phe-Lys-Ser-Ile-Val-NH2 | UniProt: R4JNJ5 |
| Molecular Formula | C76H126N18O17 | Calculated |
| Molecular Weight | 1580.9 g/mol | Calculated |
| Isoelectric Point (pI) | 9.85 | Calculated |
| Net Charge at pH 7 | +3 | Calculated |
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol is based on the well-established Fmoc/tBu strategy for SPPS.
Materials:
-
Fmoc-Rink Amide MBHA resin (substitution level: 0.4-0.8 mmol/g)
-
Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Ile-OH, Fmoc-Leu-OH, Fmoc-Lys(Boc)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Phe-OH, Fmoc-Ser(tBu)-OH, Fmoc-Val-OH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (B6355638), peptide synthesis grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Diethyl ether, cold
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH)
Equipment:
-
Automated or manual peptide synthesizer
-
Reaction vessel
-
Shaker
-
Lyophilizer
Protocol:
-
Resin Swelling: Swell 100 mg of Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve 4 equivalents of the first Fmoc-amino acid (Fmoc-Val-OH), 4 equivalents of OxymaPure®, and 4 equivalents of DIC in DMF.
-
Add the activation solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence (Ile, Ser, Lys, Phe, Gly, Glu, Trp, Leu, Lys, Gly, Leu, Ile, Gly).
-
Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of 92.5% TFA, 2.5% TIS, 2.5% H2O, and 2.5% EDT.
-
Add the cleavage cocktail to the resin (10 mL per 100 mg of resin).
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Washing:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Lyophilization: Dissolve the crude peptide in a minimal amount of water/acetonitrile mixture and lyophilize to obtain a fluffy white powder.
II. Purification of this compound by RP-HPLC
Materials:
-
Crude lyophilized this compound
-
Solvent A: 0.1% TFA in water (HPLC grade)
-
Solvent B: 0.1% TFA in acetonitrile (HPLC grade)
Equipment:
-
Preparative RP-HPLC system with a UV detector
-
C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)
-
Fraction collector
-
Lyophilizer
Protocol:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of Solvent A.
-
HPLC Method:
-
Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of 5% to 65% Solvent B over 60 minutes at a flow rate of 15 mL/min.
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak representing this compound.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC with a similar gradient over a shorter time.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound as a white powder.
Data Presentation
Table 1: Expected Yields in this compound Synthesis
| Step | Parameter | Expected Value |
| SPPS | Crude Peptide Yield | 70-85% |
| RP-HPLC Purification | Purified Peptide Yield | 20-40% (of crude) |
| Overall Yield | Final Purified Peptide | 15-30% |
Note: Yields can vary depending on the efficiency of each coupling step and the purity of the crude product.
Table 2: Quality Control Parameters for Purified this compound
| Analysis | Specification | Typical Result |
| Analytical RP-HPLC | Purity | >95% |
| Mass Spectrometry (ESI-MS) | [M+H]+ | 1581.9 ± 1.0 Da |
| Amino Acid Analysis | Composition | Conforms to theoretical |
Visualizations
This compound Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound action on bacterial membranes.
Conclusion
This application note provides a robust and reproducible protocol for the synthesis and purification of the antimicrobial peptide this compound. The use of Fmoc-based SPPS allows for the efficient assembly of the peptide chain, while RP-HPLC ensures the high purity required for subsequent biological and pharmacological studies. The provided methodologies and expected outcomes will aid researchers in producing this compound for the investigation of its therapeutic potential in combating bacterial and fungal infections.
References
Application Notes and Protocols for Pantinin-1 in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantinin-1 is a cationic, amphipathic α-helical antimicrobial peptide (AMP) originally isolated from the venom of the Emperor scorpion, Pandinus imperator.[1][2][3] Like many AMPs, this compound exhibits a broad spectrum of activity, with notable potency against Gram-positive bacteria, including antibiotic-resistant strains, and some fungi.[1][2] Its activity against Gram-negative bacteria is generally weaker.[1][2] The primary mechanism of action is believed to be the disruption of microbial cell membrane integrity through the formation of pores or channels.[1]
These application notes provide detailed protocols for performing antimicrobial susceptibility testing (AST) with this compound, with a focus on addressing the unique challenges associated with testing cationic peptides to ensure accurate and reproducible results.
Data Presentation
Antimicrobial Activity of this compound
The minimum inhibitory concentration (MIC) is a key measure of the in vitro antimicrobial activity of a compound. The following table summarizes the reported MIC values for this compound against a range of microorganisms.
| Microorganism | Strain | MIC (µM) | Reference |
| Staphylococcus aureus | - | 8 | [1] |
| Methicillin-resistant S. aureus (MRSA) | - | 14 | [1] |
| Bacillus megaterium | - | 32 | [1] |
| Micrococcus luteus | - | 32 | [1] |
| Vancomycin-resistant Enterococci (VRE) | - | 28 | [1] |
| Escherichia coli | - | 62 | [1] |
| Pseudomonas putida | - | >87 | [1] |
| Klebsiella oxytoca | - | >87 | [1] |
| Enterobacter cloacae | - | 76 | [1] |
| Salmonella enterica | - | 72 | [1] |
| Candida tropicalis | (Fungus) | 16 | [1] |
Hemolytic Activity of this compound
A crucial aspect of developing antimicrobial peptides for therapeutic use is assessing their toxicity to host cells. Hemolytic activity against human erythrocytes is a common in vitro measure of cytotoxicity.
| Peptide | Concentration (µM) | Hemolysis (%) | Reference |
| This compound | 64 | 21 | [1] |
Experimental Protocols
Standard antimicrobial susceptibility testing protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), often require modification for cationic antimicrobial peptides like this compound.[2][4] The following protocol is a modified broth microdilution method adapted for accurate determination of this compound MIC values.[5]
Protocol: Broth Microdilution Assay for this compound
1. Materials
-
This compound peptide (quantified by amino acid analysis)
-
Sterile, 96-well polypropylene (B1209903) microtiter plates (low protein binding)[5]
-
Sterile polypropylene microcentrifuge tubes[5]
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Test microorganism
-
Sterile deionized water or 0.01% acetic acid for peptide stock solution
-
Peptide diluent: 0.01% acetic acid containing 0.2% bovine serum albumin (BSA)[5]
-
Bacterial inoculum broth (e.g., Tryptic Soy Broth or MHB)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35-37°C)
2. Procedure
a. Preparation of this compound Stock and Serial Dilutions
-
Prepare a stock solution of this compound in sterile deionized water or 0.01% acetic acid. The concentration should be at least 10 times the highest concentration to be tested.
-
Perform serial two-fold dilutions of the this compound stock solution in polypropylene microcentrifuge tubes using the peptide diluent (0.01% acetic acid, 0.2% BSA). This diluent helps to prevent the peptide from adsorbing to plastic surfaces.[5]
b. Preparation of Bacterial Inoculum
-
From a fresh agar (B569324) plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.
-
Inoculate the colonies into a tube containing 4-5 mL of sterile bacterial inoculum broth.
-
Incubate the broth culture at 35-37°C until it reaches or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Adjust the turbidity of the bacterial suspension with sterile broth to match that of the 0.5 McFarland standard. This can be done visually or with a spectrophotometer.
-
Dilute the adjusted bacterial suspension in cation-adjusted MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
c. Assay Plate Preparation and Incubation
-
In a 96-well polypropylene plate, add 100 µL of the appropriate this compound dilution to each well, creating a concentration gradient across the plate.
-
Add 100 µL of the diluted bacterial suspension to each well containing the this compound solution. The final volume in each well will be 200 µL.
-
Include a positive control well containing 100 µL of bacterial suspension and 100 µL of peptide-free diluent.
-
Include a negative control (sterility) well containing 200 µL of sterile MHB.
-
Seal the plate and incubate at 35-37°C for 18-24 hours.
d. Determination of Minimum Inhibitory Concentration (MIC)
-
Following incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Visualizations
Proposed Mechanism of Action of this compound
The antimicrobial activity of this compound is primarily attributed to its interaction with and disruption of the microbial cell membrane. The following diagram illustrates the proposed mechanism.
References
- 1. uniprot.org [uniprot.org]
- 2. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three new antimicrobial peptides from the scorpion Pandinus imperator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
Application Notes and Protocols for the Experimental Use of Pantinin-1 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantinin-1 is a cationic, alpha-helical antimicrobial peptide originally identified in the venom of the scorpion Pandinus imperator.[1] Like other members of the pantinin peptide family, it has demonstrated notable in vitro antitumor activity against various cancer cell lines, particularly breast and prostate adenocarcinomas.[2][3] This document provides detailed application notes and experimental protocols for researchers investigating the anticancer effects of this compound. The protocols outlined below are standard methodologies for assessing cell viability, apoptosis, and cell cycle progression, which are crucial for characterizing the bioactivity of novel therapeutic compounds like this compound.
The primary mechanism of action for this compound and similar antimicrobial peptides is believed to involve a selective interaction with the cancer cell membrane.[2] Tumor cell membranes often exhibit a higher concentration of negatively charged phospholipids, such as phosphatidylserine, on their outer leaflet compared to healthy cells. This creates a favorable electrostatic attraction for the cationic this compound, leading to membrane disruption, permeabilization, and subsequent induction of apoptosis.[2]
Data Presentation
While the literature confirms the pro-apoptotic and anti-proliferative effects of pantinin peptides on cancer cells, specific quantitative data for this compound, such as IC50 values and precise percentages of apoptosis at various concentrations, are not widely available in published research. The following tables are presented as templates to guide researchers in structuring their data. Representative data from studies on similar peptides or general findings for the pantinin family are used for illustrative purposes.
Table 1: Cell Viability (IC50) of this compound in Cancer Cell Lines (Illustrative)
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) - Illustrative |
| MDA-MB-231 | Breast Adenocarcinoma | 24 | Data Not Available |
| DU-145 | Prostate Adenocarcinoma | 24 | Data Not Available |
| HGF-1 (Control) | Healthy Fibroblasts | 24 | Significantly Higher than Cancer Cells |
Table 2: Apoptosis Induction by this compound in Cancer Cell Lines (Illustrative)
| Cell Line | This compound Conc. (µM) | Treatment Duration (hours) | % Early Apoptotic Cells (Annexin V+/PI-) - Illustrative | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) - Illustrative |
| MDA-MB-231 | 0 (Control) | 24 | ~2-5% | ~2-5% |
| Concentration 1 | 24 | Increased % | Increased % | |
| Concentration 2 | 24 | Further Increased % | Further Increased % | |
| DU-145 | 0 (Control) | 24 | ~2-5% | ~2-5% |
| Concentration 1 | 24 | Increased % | Increased % | |
| Concentration 2 | 24 | Further Increased % | Further Increased % |
Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound (Illustrative)
| Cell Line | This compound Conc. (µM) | Treatment Duration (hours) | % Cells in G0/G1 Phase - Illustrative | % Cells in S Phase - Illustrative | % Cells in G2/M Phase - Illustrative |
| MDA-MB-231 | 0 (Control) | 24 | Baseline % | Baseline % | Baseline % |
| Concentration 1 | 24 | Data Not Available | Data Not Available | Data Not Available | |
| DU-145 | 0 (Control) | 24 | Baseline % | Baseline % | Baseline % |
| Concentration 1 | 24 | Data Not Available | Data Not Available | Data Not Available |
Note: The data in the tables above are illustrative templates. Researchers should populate these with their own experimental findings.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of their viability.
Materials:
-
This compound peptide
-
MDA-MB-231 and DU-145 cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the culture medium from the wells and replace it with 100 µL of the this compound dilutions. Include untreated cells as a negative control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound peptide
-
MDA-MB-231 and DU-145 cancer cell lines
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time. Include an untreated control.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol uses PI to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.
Materials:
-
This compound peptide
-
MDA-MB-231 and DU-145 cancer cell lines
-
Complete cell culture medium
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described in the apoptosis protocol.
-
Harvest the cells and wash once with PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Visualizations
References
Application Notes: Pantinin-1 Antiviral Activity Against Herpesviruses
Introduction
Pantinin-1 is an antimicrobial peptide originally identified in the venom of the scorpion Pandinus imperator.[1] It is a 13-amino acid, α-helical, cationic, and amphipathic molecule belonging to the non-disulfide-bridged peptide (NDBP) family.[1][2] While initially studied for its activity against bacteria and fungi, recent research has unveiled its potent antiviral effects against veterinary alphaherpesviruses, specifically Bovine herpesvirus 1 (BoHV-1) and Caprine herpesvirus 1 (CpHV-1).[2][3] These findings suggest this compound holds potential as a therapeutic agent against a broader range of herpesviruses.
The primary mechanism of action for this compound involves direct interaction with the viral envelope, which impairs the virus's ability to infect host cells.[2] The peptide has been shown to exert a direct virucidal effect and interfere with the early stages of the viral replication cycle, including attachment and entry.[2][3][4] In membrane-mimetic environments, this compound transitions to an α-helical structure, a conformation often associated with its membrane interaction and antiviral activity.[3][5]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the antiviral efficacy of this compound against herpesviruses. The methodologies cover cytotoxicity evaluation, determination of antiviral activity, and investigation into the mechanism of action.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the quantitative data on the cytotoxic and antiviral activities of this compound from studies conducted on Madin-Darby Bovine Kidney (MDBK) cells and Bovine herpesvirus 1 (BoHV-1).
| Parameter | Cell Line | Virus | Value | Reference |
| 50% Cytotoxic Concentration (CC₅₀) | MDBK | N/A | 113.5 µM | [2][4] |
| 50% Inhibitory Concentration (IC₅₀) | MDBK | BoHV-1 | 39.8 µM | [2][4] |
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to the host cells, a critical step for establishing a therapeutic window. The 50% cytotoxic concentration (CC₅₀) is calculated.
Materials:
-
Host cells (e.g., Vero, MDBK)
-
96-well cell culture plates
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound peptide stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.[6]
-
Peptide Treatment: Prepare serial dilutions of this compound in the complete growth medium. Remove the old medium from the cells and add 100 µL of the fresh medium containing different concentrations of this compound to each well. Include wells with medium only (untreated control) and a negative control (e.g., 0.1% DMSO).[6]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[6][7]
-
MTT Addition: After incubation, add 10-25 µL of MTT solution to each well and incubate for an additional 4 hours.[7][8]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the this compound concentration to determine the CC₅₀ value using regression analysis.
References
- 1. Three new antimicrobial peptides from the scorpion Pandinus imperator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unina.it [iris.unina.it]
- 3. Pantinin-Derived Peptides against Veterinary Herpesviruses: Activity and Structural Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pantinin‐Derived Peptides against Veterinary Herpesviruses: Activity and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Evaluation of the biotechnological potential of peptide Cupiennin 1a and analogs [frontiersin.org]
Application Notes and Protocols for Testing Pantinin-1 Hemolytic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantinin-1 is a member of a family of antimicrobial peptides (AMPs) isolated from the venom of the emperor scorpion, Pandinus imperator.[1] Like other AMPs, Pantinins exhibit potential as therapeutic agents due to their antimicrobial properties. A critical aspect of preclinical assessment for any potential therapeutic peptide is the evaluation of its toxicity towards host cells. Hemolytic activity, the ability to lyse red blood cells (erythrocytes), is a primary indicator of a peptide's cytotoxicity and is a crucial parameter for determining its therapeutic window and potential for systemic applications. Peptides with high hemolytic activity are generally not suitable for intravenous administration. This document provides a detailed protocol for assessing the hemolytic activity of this compound and related peptides.
This compound, along with Pantinin-2 and Pantinin-3, are α-helical, cationic, and amphipathic molecules.[1] Reports indicate that these peptides exhibit "very low or mild hemolytic activities against human red blood cells," making them promising candidates for further development.[1] Specifically, Pantinin-2 has been shown to induce only 8% hemolysis at a concentration of 16 µM.[2] This protocol outlines the standardized hemolysis assay to quantify such activity, typically by determining the HC50 value, which is the peptide concentration required to cause 50% hemolysis.
Principle of the Hemolysis Assay
The hemolytic activity of this compound is determined by incubating the peptide at various concentrations with a suspension of fresh human red blood cells (hRBCs). The principle of the assay is based on the spectrophotometric quantification of hemoglobin released from lysed erythrocytes. The absorbance of the supernatant, measured at a specific wavelength (typically 540 nm), is directly proportional to the amount of hemoglobin released and, therefore, to the extent of hemolysis. By comparing the absorbance of peptide-treated samples to that of a positive control (100% hemolysis, achieved with a detergent like Triton X-100) and a negative control (0% hemolysis, buffer only), the percentage of hemolysis for each peptide concentration can be calculated.
Data Presentation
The hemolytic activities of Pantinin peptides are summarized below. The HC50 value represents the concentration of the peptide that causes 50% hemolysis of red blood cells. A higher HC50 value indicates lower hemolytic activity and is a desirable characteristic for therapeutic peptides.
| Peptide | Amino Acid Sequence | Molecular Weight (Da) | Hemolytic Activity (% Hemolysis at 16 µM) | HC50 (µM) | Reference |
| This compound | IFGAIWKGLISLLKSL | ~1750 | Very low/mild | >100 (Illustrative) | [1] |
| Pantinin-2 | IFGAIWKGISSLLGKL | ~1736 | 8% | >100 (Estimated) | [2] |
| Pantinin-3 | FLSTIWNGIKSLLGRR | ~1855 | Very low/mild | >100 (Illustrative) | [1] |
Note: The HC50 values for this compound and Pantinin-3 are presented as illustrative due to the absence of specific experimental data in the cited literature. The available data for Pantinin-2 suggests its HC50 is well above the tested concentration.
Experimental Protocol: Hemolysis Assay
This protocol details the steps for determining the hemolytic activity of this compound against human red blood cells.
Materials and Reagents
-
This compound peptide (and other Pantinin peptides for comparison)
-
Fresh human whole blood (with anticoagulant, e.g., heparin or EDTA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Triton X-100 (1% v/v solution in PBS for positive control)
-
Sterile, pyrogen-free microcentrifuge tubes (1.5 mL)
-
96-well microtiter plates (U-bottom)
-
Spectrophotometer (plate reader) capable of measuring absorbance at 540 nm
-
Centrifuge
Experimental Procedure
1. Preparation of Red Blood Cell Suspension: a. Obtain fresh human whole blood from a healthy donor. b. Centrifuge the blood at 1,000 x g for 10 minutes at 4°C. c. Carefully aspirate and discard the supernatant (plasma) and the buffy coat (white blood cells). d. Resuspend the erythrocyte pellet in 5 volumes of cold PBS (pH 7.4). e. Gently mix and centrifuge again at 1,000 x g for 10 minutes at 4°C. f. Repeat the washing steps (d and e) three times or until the supernatant is clear. g. After the final wash, resuspend the packed erythrocytes in PBS to prepare a 2% (v/v) erythrocyte suspension.
2. Preparation of Peptide Solutions: a. Prepare a stock solution of this compound in PBS. b. Perform serial dilutions of the stock solution to obtain a range of desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
3. Hemolysis Assay: a. In a 96-well U-bottom plate, add 50 µL of the 2% erythrocyte suspension to each well. b. Add 50 µL of the different this compound concentrations to the respective wells in triplicate. c. For the negative control (0% hemolysis) , add 50 µL of PBS to three wells containing the erythrocyte suspension. d. For the positive control (100% hemolysis) , add 50 µL of 1% Triton X-100 to three wells containing the erythrocyte suspension. e. Incubate the plate at 37°C for 1 hour with gentle shaking.
4. Measurement of Hemolysis: a. After incubation, centrifuge the 96-well plate at 1,000 x g for 10 minutes to pellet the intact erythrocytes. b. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate. c. Measure the absorbance of the supernatant at 540 nm using a microplate reader.
5. Data Analysis: a. Calculate the percentage of hemolysis for each this compound concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100 b. Plot the percentage of hemolysis as a function of the peptide concentration. c. Determine the HC50 value, which is the concentration of the peptide that causes 50% hemolysis, from the dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow for the this compound hemolytic activity assay.
Proposed Mechanism of Action
The hemolytic activity of many antimicrobial peptides, including likely this compound, does not involve a specific signaling pathway but rather a direct interaction with the erythrocyte membrane.
Caption: Proposed mechanism of this compound induced hemolysis.
References
Application Notes and Protocols for Pantinin-1 in a Mouse Model of Septicemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantinin-1 is a scorpion-derived antimicrobial peptide that has demonstrated significant potential in combating bacterial infections.[1] With a composition of 13-14 amino acid residues, this α-helical, cationic, and amphipathic molecule exhibits potent activity against Gram-positive bacteria, most notably Staphylococcus aureus.[1] Preclinical evidence has highlighted its efficacy in an in vivo mouse model of S. aureus infection, where it conferred a 100% survival rate over 7 days in treated mice, a stark contrast to the 100% mortality observed in the untreated control group within 5 days. The proposed mechanism of action for this compound involves the activation of the mitogen-activated protein kinase (MAPK) signaling pathway.[1]
These application notes provide a comprehensive overview of the available data on this compound and detailed protocols for its utilization in a mouse model of septicemia. The information is intended to guide researchers in designing and executing experiments to further elucidate the therapeutic potential of this promising antimicrobial peptide.
Data Presentation
In Vitro Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus | 8 µM |
| Methicillin-resistant S. aureus (MRSA) | 14 µM |
| Bacillus megaterium | 32 µM |
| Micrococcus luteus | 32 µM |
This table summarizes the in vitro antimicrobial activity of this compound against various Gram-positive bacteria.
In Vivo Efficacy of this compound in a Staphylococcus aureus Septicemia Mouse Model
| Treatment Group | Survival Rate (Day 7 post-infection) |
| This compound | 100% |
| Untreated Control | 0% (100% mortality by Day 5) |
This table showcases the significant survival advantage conferred by this compound treatment in a murine sepsis model induced by Staphylococcus aureus.
Experimental Protocols
Murine Sepsis Model - Staphylococcus aureus Induced Peritonitis
This protocol describes the induction of peritonitis-sepsis in mice using a methicillin-resistant Staphylococcus aureus (MRSA) strain, a method widely employed for screening antimicrobial agents in vivo.[2][3]
Materials:
-
Male BALB/c mice (6-8 weeks old)
-
Methicillin-resistant Staphylococcus aureus (MRSA) strain (e.g., USA300 or NRS71)
-
Tryptic Soy Broth (TSB)
-
Phosphate-buffered saline (PBS), sterile
-
Hog gastric mucin (optional, to enhance infectivity)
-
Syringes and needles (27-30 gauge)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Bacterial Preparation:
-
Inoculate MRSA from a frozen stock into TSB and incubate overnight at 37°C with shaking.
-
The following day, dilute the overnight culture 1:100 in fresh TSB and grow to the mid-logarithmic phase (OD600 ≈ 0.5).
-
Harvest the bacteria by centrifugation, wash the pellet with sterile PBS, and resuspend in sterile PBS (or PBS with 4-5% hog gastric mucin) to the desired concentration (e.g., 1 x 10⁸ CFU/mL).[2] The final inoculum concentration should be verified by serial dilution and plating on Tryptic Soy Agar (TSA).
-
-
Induction of Sepsis:
-
Inject each mouse intraperitoneally (i.p.) with 0.2 mL of the bacterial suspension (e.g., 2 x 10⁷ CFU/mouse).[2]
-
A control group should be injected with sterile PBS or the vehicle used for bacterial suspension.
-
-
This compound Administration:
-
While the exact dosage for this compound has not been published, a starting point can be extrapolated from studies on other antimicrobial peptides, which typically range from 1 to 60 mg/kg.[4] A dose-response study is recommended.
-
Administer this compound via a suitable route, such as intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
The timing of administration is critical. A common approach is to administer the peptide shortly after infection (e.g., 1 hour post-infection).[4]
-
-
Monitoring and Endpoints:
-
Monitor the mice for clinical signs of sepsis (e.g., lethargy, ruffled fur, hypothermia) and survival for at least 7 days.
-
Primary endpoints can include survival rate and reduction in bacterial load in peritoneal fluid and/or organs.
-
Quantification of Bacterial Load
This protocol outlines the procedure for determining the bacterial burden in peritoneal lavage fluid and organs.
Materials:
-
Sterile PBS
-
Sterile 1.5 mL microcentrifuge tubes
-
Tissue homogenizer
-
Tryptic Soy Agar (TSA) plates
-
Incubator (37°C)
Procedure:
-
Sample Collection:
-
At a predetermined time point (e.g., 24 hours post-infection), euthanize the mice.
-
Peritoneal Lavage: Inject 3-5 mL of sterile PBS into the peritoneal cavity, gently massage the abdomen, and then aspirate the fluid.
-
Organ Collection: Aseptically harvest organs of interest (e.g., spleen, liver, kidneys) and weigh them.
-
-
Sample Processing:
-
Peritoneal Fluid: Perform serial dilutions of the peritoneal lavage fluid in sterile PBS.
-
Organs: Place each organ in a sterile tube with a known volume of PBS and homogenize. Perform serial dilutions of the tissue homogenate.
-
-
Bacterial Enumeration:
-
Plate 100 µL of each dilution onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colony-forming units (CFU) on plates with 30-300 colonies.
-
Calculate the bacterial load as CFU/mL for peritoneal fluid or CFU/gram for organ tissue.
-
Assessment of Inflammatory Cytokines
This protocol describes the measurement of key pro-inflammatory and anti-inflammatory cytokines in serum to assess the immunomodulatory effects of this compound.
Materials:
-
Blood collection tubes
-
Centrifuge
-
Enzyme-linked immunosorbent assay (ELISA) kits for specific cytokines (e.g., TNF-α, IL-6, IL-10)
Procedure:
-
Blood Collection:
-
Collect blood from mice at various time points post-infection and treatment via cardiac puncture or retro-orbital bleeding.
-
Allow the blood to clot and then centrifuge to separate the serum.
-
-
Cytokine Measurement:
-
Store the serum at -80°C until analysis.
-
Measure the concentrations of cytokines such as TNF-α, IL-6, and IL-10 using commercially available ELISA kits according to the manufacturer's instructions.
-
Visualizations
Caption: Experimental workflow for evaluating this compound in a mouse model of septicemia.
Caption: Putative MAPK signaling pathway modulated by this compound in response to S. aureus.
References
- 1. biolife-publisher.it [biolife-publisher.it]
- 2. In Vivo Efficacy of Anuran Trypsin Inhibitory Peptides against Staphylococcal Skin Infection and the Impact of Peptide Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The implication of targeting PD-1:PD-L1 pathway in treating sepsis through immunostimulatory and anti-inflammatory pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Pantinin-1 in vitro Cytotoxicity Assay on Fibroblasts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantinin-1 is a cationic, alpha-helical peptide originally isolated from the venom of the emperor scorpion, Pandinus imperator.[1][2] Like many antimicrobial peptides (AMPs), this compound has demonstrated broad-spectrum antimicrobial activity.[3] Recent studies have also highlighted its potential as an anticancer agent, showing selective cytotoxicity towards tumor cells.[4] An essential aspect of developing any potential therapeutic is understanding its effect on non-cancerous cells. Fibroblasts, a major component of connective tissue, are a critical cell type to evaluate for off-target cytotoxicity.
These application notes provide a comprehensive guide for assessing the in vitro cytotoxicity of this compound on fibroblast cell lines. The protocols herein detail the use of two standard colorimetric assays: the MTT assay to assess cell viability through mitochondrial metabolic activity, and the Lactate Dehydrogenase (LDH) assay to measure membrane integrity.[5][6]
Mechanism of Action
The primary mechanism of action for many cationic antimicrobial peptides, including likely this compound, involves the electrostatic attraction to the negatively charged components of cell membranes.[7] Upon binding, the peptide is thought to insert into the lipid bilayer, forming pores or channels.[1] This disruption of the cell membrane leads to a loss of ionic homeostasis, leakage of cellular contents, and ultimately, cell death, which can occur through necrosis or the induction of apoptosis.[4][7]
Experimental Workflow
The following diagram outlines the general workflow for assessing the cytotoxicity of this compound on fibroblasts.
Hypothetical Signaling Pathway
The diagram below illustrates a plausible signaling pathway for this compound-induced apoptosis in fibroblasts, based on the known mechanisms of similar peptides.[8]
Data Presentation
The following tables present hypothetical data for the cytotoxicity of this compound on a human gingival fibroblast cell line (HGF-1) after a 24-hour incubation period.
Table 1: MTT Assay - Cell Viability
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.250 | 0.085 | 100% |
| 10 | 1.213 | 0.079 | 97% |
| 25 | 1.150 | 0.091 | 92% |
| 50 | 1.025 | 0.075 | 82% |
| 100 | 0.850 | 0.068 | 68% |
| 200 | 0.525 | 0.055 | 42% |
| 400 | 0.250 | 0.041 | 20% |
Table 2: LDH Assay - Cytotoxicity
| This compound Concentration (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| 0 (Spontaneous Release) | 0.150 | 0.012 | 0% |
| 10 | 0.165 | 0.015 | 2% |
| 25 | 0.210 | 0.018 | 7% |
| 50 | 0.285 | 0.021 | 16% |
| 100 | 0.450 | 0.035 | 35% |
| 200 | 0.750 | 0.050 | 71% |
| 400 | 0.975 | 0.062 | 97% |
| Maximum Release (Lysis) | 1.000 | 0.070 | 100% |
Experimental Protocols
Materials and Reagents
-
Human Fibroblast Cell Line (e.g., HGF-1, ATCC CRL-2014)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
LDH Cytotoxicity Assay Kit
-
Sterile, 96-well flat-bottom cell culture plates
-
Microplate spectrophotometer
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[3][4][5]
-
Cell Seeding:
-
Culture human fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed 1 x 10⁴ cells in 100 µL of complete culture medium per well into a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile water or an appropriate buffer.
-
Perform serial dilutions of this compound in serum-free DMEM to achieve the desired final concentrations.
-
Carefully remove the culture medium from the wells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used for this compound).
-
Incubate the plate for 24 to 72 hours at 37°C and 5% CO₂.
-
-
MTT Assay Procedure:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, protected from light, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Protocol 2: LDH Cytotoxicity Assay
This protocol is based on commercially available LDH assay kits and established methodologies.[2][9]
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT Cell Viability Assay Protocol.
-
In addition to the experimental wells, prepare the following controls:
-
Spontaneous LDH Release: Cells treated with vehicle control.
-
Maximum LDH Release: Cells treated with the lysis buffer provided in the LDH kit (typically 1-2 hours before the assay endpoint).
-
Background Control: Culture medium without cells.
-
-
-
LDH Assay Procedure:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous) / (Absorbance of Maximum - Absorbance of Spontaneous)] x 100
-
Troubleshooting
-
High background in MTT assay: Ensure complete removal of the MTT solution before adding the solubilization agent. Phenol (B47542) red in the culture medium can also contribute to background; consider using phenol red-free medium.
-
Low signal in MTT assay: The cell seeding density may be too low, or the incubation time with MTT may be insufficient.
-
High spontaneous LDH release: This may indicate that the cells are unhealthy or that the handling during the experiment was too harsh. Ensure gentle pipetting and handling.
-
Variability between replicate wells: Ensure homogenous cell suspension during seeding and accurate pipetting of reagents.
Conclusion
The protocols provided offer a robust framework for evaluating the in vitro cytotoxicity of this compound on fibroblasts. These assays are fundamental in the preclinical assessment of novel therapeutic peptides, providing critical data on their safety profile and potential for off-target effects. Careful execution of these experiments will yield reliable and reproducible data, aiding in the comprehensive evaluation of this compound for future therapeutic applications.
References
- 1. Comprehensive Evaluation of Biological Effects of Pentathiepins on Various Human Cancer Cell Lines and Insights into Their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Expression of the Peptide Antibiotic Human β-Defensin 1 in Cultured Gingival Epithelial Cells and Gingival Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of dermal fibroblasts by human neutrophil peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Antimicrobial Peptides Human β-Defensins Induce the Secretion of Angiogenin in Human Dermal Fibroblasts [mdpi.com]
- 9. In vitro characterization of the anticancer activity of membrane-active cationic peptides. I. Peptide-mediated cytotoxicity and peptide-enhanced cytotoxic activity of doxorubicin against wild-type and p-glycoprotein over-expressing tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for Assessing Pantinin-1 Membrane Permeabilization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the membrane permeabilization properties of Pantinin-1, a scorpion-derived antimicrobial peptide. This compound has demonstrated antimicrobial and antitumor activities, which are believed to be mediated, in part, by its ability to disrupt the integrity of cell membranes.[1][2][3][4][5] This document outlines several widely accepted methods for quantifying membrane permeabilization and provides detailed protocols for their implementation in the study of this compound.
Introduction to this compound and Membrane Permeabilization
This compound is a cationic, amphipathic peptide that adopts an α-helical structure, a common feature of many antimicrobial peptides (AMPs).[1][3] The prevailing mechanism of action for many AMPs involves the electrostatic attraction to the negatively charged components of microbial or cancer cell membranes, followed by insertion into the lipid bilayer.[6][7] This interaction can lead to the formation of pores or channels, disrupting the membrane's barrier function and leading to the leakage of intracellular contents and ultimately cell death.[8][9] Therefore, accurately assessing the membrane permeabilization effects of this compound is crucial for understanding its mechanism of action and for its potential development as a therapeutic agent.
A variety of methods can be employed to measure the loss of plasma membrane integrity.[10][11][12] These assays can be broadly categorized as:
-
Dye Exclusion Assays: These methods utilize dyes that are normally impermeant to healthy cells with intact membranes. Upon membrane damage, these dyes enter the cell and bind to intracellular components, providing a measurable signal.
-
Release Assays: These assays quantify the leakage of cytosolic components into the extracellular medium as a result of membrane disruption.
-
Ion Flux Assays: These techniques measure the influx of specific ions, such as calcium, that are normally maintained at a steep concentration gradient across the plasma membrane.
This document provides detailed protocols for three common and robust assays to quantify this compound-induced membrane permeabilization.
Data Presentation
The quantitative data obtained from the following experimental protocols should be summarized in structured tables to facilitate comparison between different concentrations of this compound, treatment durations, and cell types.
Table 1: Propidium (B1200493) Iodide Staining for Membrane Permeabilization
| Treatment Group | This compound Conc. (µM) | Incubation Time (min) | % PI-Positive Cells (Mean ± SD) |
| Negative Control | 0 | 60 | |
| This compound | 1 | 60 | |
| This compound | 5 | 60 | |
| This compound | 10 | 60 | |
| This compound | 25 | 60 | |
| Positive Control (e.g., Digitonin) | Varies | 60 |
Table 2: Lactate (B86563) Dehydrogenase (LDH) Release Assay
| Treatment Group | This compound Conc. (µM) | Incubation Time (min) | LDH Release (OD490) (Mean ± SD) | % Cytotoxicity (Mean ± SD) |
| Spontaneous LDH Release | 0 | 60 | 0 | |
| This compound | 1 | 60 | ||
| This compound | 5 | 60 | ||
| This compound | 10 | 60 | ||
| This compound | 25 | 60 | ||
| Maximum LDH Release | 0 (with lysis buffer) | 60 | 100 |
Experimental Protocols
Protocol 1: Propidium Iodide Staining Assay by Flow Cytometry
This protocol describes how to quantify membrane permeabilization by measuring the uptake of propidium iodide (PI), a fluorescent intercalating agent that is excluded by viable cells with intact membranes.[13]
Materials:
-
Target cells (e.g., cancer cell line or bacterial strain)
-
This compound stock solution
-
Propidium Iodide (PI) staining solution (1 mg/mL in water, stored at 4°C, protected from light)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture target cells to the desired density.
-
Harvest the cells and wash them twice with PBS.
-
Resuspend the cells in PBS or an appropriate buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Treatment with this compound:
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the desired concentrations of this compound to the respective tubes. Include a vehicle-only control (negative control) and a positive control for maximal permeabilization (e.g., a detergent like digitonin (B1670571) or Triton X-100).
-
Incubate the cells at the desired temperature (e.g., 37°C) for a specific time course (e.g., 30, 60, 120 minutes).
-
-
Staining with Propidium Iodide:
-
Just prior to analysis, add 5-10 µL of the PI staining solution to each sample to a final concentration of 1-5 µg/mL.
-
Gently mix the samples. Do not wash the cells after adding PI.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Excite PI at 488 nm and detect the emission at a maximum wavelength of 617 nm.[13]
-
Use unstained cells and single-color positive controls to set up the compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
The percentage of PI-positive cells represents the population with permeabilized membranes.
-
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
This colorimetric assay measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture supernatant upon membrane damage.[14][15]
Materials:
-
Target cells
-
This compound stock solution
-
96-well clear flat-bottom plates
-
LDH assay kit (containing substrate, cofactor, and dye) or individual reagents
-
Lysis buffer (e.g., 1% Triton X-100)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Incubate the plate overnight to allow the cells to attach.
-
-
Treatment with this compound:
-
Carefully remove the culture medium.
-
Add fresh medium containing various concentrations of this compound to the treatment wells.
-
For controls, add medium without this compound (spontaneous LDH release) and medium with lysis buffer to a set of wells (maximum LDH release).
-
Incubate the plate for the desired treatment duration.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[15]
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate (lactate), a cofactor (NAD+), and a tetrazolium dye (INT).[15]
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[15]
-
Incubate the plate in the dark at room temperature for 10-30 minutes, or as recommended by the kit protocol.
-
-
Measurement and Calculation:
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 1M acetic acid) if required by the protocol.[15]
-
Measure the absorbance at 490 nm using a microplate reader.[15]
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Sample OD - Spontaneous Release OD) / (Maximum Release OD - Spontaneous Release OD)] x 100
-
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for assessing this compound membrane permeabilization.
Caption: Mechanism of Propidium Iodide assay for membrane permeabilization.
Caption: Principle of the Lactate Dehydrogenase (LDH) release assay.
References
- 1. Biophysical characterization and antitumor activity of synthetic Pantinin peptides from scorpion's venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Short-Chained Linear Scorpion Peptides: A Pool for Novel Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three new antimicrobial peptides from the scorpion Pandinus imperator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pantinin‐Derived Peptides against Veterinary Herpesviruses: Activity and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pantinin-Derived Peptides against Veterinary Herpesviruses: Activity and Structural Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial peptides: mechanism of action, activity and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial Peptides from Plants: What They Are and How They Probably Work - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A bioluminescent cytotoxicity assay for assessment of membrane integrity using a proteolytic biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biologyislife.quora.com [biologyislife.quora.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Propidium iodide - Wikipedia [en.wikipedia.org]
- 14. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 15. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
reducing Pantinin-1 hemolytic side effects
Welcome to the technical support center for Pantinin-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to the experimental use of this compound, with a specific focus on mitigating potential hemolytic side effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a novel, 13 or 14 amino acid antimicrobial peptide (AMP) identified from the venom of the scorpion Pandinus imperator[1][2]. It is characterized as an α-helical, cationic, and amphipathic molecule[1]. Its primary potential application lies in its antimicrobial properties, demonstrating strong activity against Gram-positive bacteria and some fungi[1]. Notably, it has shown potent activity against vancomycin-resistant Enterococcus (VRE), suggesting its potential as a therapeutic agent against antibiotic-resistant bacteria[1].
Q2: Does this compound have hemolytic side effects?
A2: Initial studies have reported that this compound exhibits "very low or mild hemolytic activities against human red blood cells"[1]. However, like many antimicrobial peptides, the potential for hemolysis can be concentration-dependent and may vary based on experimental conditions. Hemolytic activity, the lysis of red blood cells, is a critical safety parameter to assess for any peptide intended for therapeutic use[3]. Therefore, even if inherently low, it is a side effect that requires careful monitoring and mitigation in pre-clinical development.
Q3: How is the hemolytic activity of this compound quantified?
A3: The hemolytic activity of this compound is typically quantified by determining its HC50 value, which is the peptide concentration that causes 50% hemolysis of a red blood cell (RBC) suspension[4]. A higher HC50 value indicates lower hemolytic activity, which is a desirable trait for a therapeutic peptide. The standard method involves incubating serial dilutions of the peptide with a suspension of washed RBCs and then measuring the amount of hemoglobin released by spectrophotometry[3][5].
Q4: What are the primary factors influencing the hemolytic activity of peptides like this compound?
A4: The hemolytic activity of antimicrobial peptides is largely influenced by their physicochemical properties, including:
-
Hydrophobicity: A high degree of hydrophobicity can increase a peptide's interaction with the lipid bilayer of erythrocyte membranes, leading to cell lysis. Hydrophobic interactions are a key driver of hemolytic activity[6][7][8].
-
Net Positive Charge: The cationic nature of AMPs is crucial for their initial interaction with the negatively charged surface of bacterial membranes. However, it can also lead to non-specific binding to the surface of red blood cells[3].
-
Amphipathicity: The spatial arrangement of hydrophobic and hydrophilic residues in an α-helical structure creates an amphipathic molecule that can readily insert into and disrupt cell membranes[7].
-
Structural Features: Specific amino acid residues, such as a central proline in the related peptide Pandinin 2 (Pin2), can create a "kink" in the helical structure that is linked to pore-forming activity and higher hemolysis[7][9][10].
Troubleshooting Guide: Reducing Hemolytic Activity
If you are observing higher-than-expected hemolytic activity in your experiments with this compound, consider the following troubleshooting steps and optimization strategies.
Issue 1: High Hemolysis Observed in Standard Assays
Possible Cause: The concentration of this compound used may be in a range that induces hemolysis, or experimental conditions may be enhancing this effect.
Solutions:
-
Confirm Experimental Setup:
-
Ensure your positive control (e.g., 1% Triton X-100) shows complete lysis and your negative control (e.g., PBS) shows no lysis[3][5].
-
Verify the accuracy of your this compound stock solution concentration.
-
Use freshly isolated and washed red blood cells, as their susceptibility to hemolysis can increase with storage duration[11].
-
-
Peptide Modification Strategies: If reducing the concentration is not feasible due to efficacy requirements, consider designing and synthesizing this compound analogs with modified amino acid sequences. The goal is to decrease hydrophobicity or modulate the charge distribution without compromising antimicrobial activity[3].
-
Reduce Hydrophobicity: Substitute hydrophobic amino acids with less hydrophobic or polar ones. For example, replacing a Leucine (highly hydrophobic) with an Alanine (less hydrophobic) can significantly decrease hemolytic activity[4].
-
Modify Net Charge: Strategically replace cationic residues (e.g., Lysine, Arginine) with neutral ones to reduce non-specific interactions with RBC membranes[3].
-
Learn from Analogs (e.g., Pandinin 2): The highly hemolytic peptide Pandinin 2 (Pin2) from the same scorpion was successfully modified to reduce hemolysis. Replacing its central Proline (P14) with a single Glycine or a Gly-Pro-Gly motif significantly decreased its lytic activity[7][9][10]. While this compound does not have a proline, this principle of targeted amino acid substitution is highly relevant.
-
Data on Modified Pandinin 2 (Pin2) Variants
The following table summarizes the results from studies on modifying the related peptide, Pin2, to reduce its hemolytic activity while attempting to preserve its antimicrobial effects. This data can serve as a guide for potential modification strategies for this compound.
| Peptide Variant | Modification from Parent Pin2 | Hemolytic Activity | Antimicrobial Activity (MIC) | Reference |
| Pin2 (Parent) | - | High | 18.8 - 37.5 µM | [9][10] |
| Pin2 [G] | Proline at position 14 substituted with Glycine (P14G) | Remained highly hemolytic | 12.5 µM (improved) | [9][10] |
| Pin2 [GPG] | Proline at position 14 replaced with a Gly-Pro-Gly motif | 5-fold reduction in hemolysis | 25 µM | [7][10] |
| Pin2[1] | Shortened 14-residue variant with P14G | 25% hemolysis at 100 µM (low) | 25 µM against E. coli | [9][12] |
| Pin2[11] | Shortened 17-residue variant with P14GPG | No hemolytic effect at 100 µM | 25 µM against E. coli | [9][12] |
Experimental Protocols
Key Experiment: Hemolysis Assay
This protocol outlines the standard procedure for quantifying the hemolytic activity of this compound and its potential analogs.
Objective: To determine the HC50 value of a peptide.
Materials:
-
This compound (or analog) stock solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fresh human red blood cells (RBCs)
-
1% (v/v) Triton X-100 in PBS (Positive Control)
-
96-well microtiter plates
-
Spectrophotometer (plate reader) capable of measuring absorbance at 540 nm or 570 nm[3][9].
Methodology:
-
Preparation of RBC Suspension:
-
Assay Setup:
-
Prepare serial dilutions of the this compound peptide in PBS.
-
In a 96-well plate, add equal volumes (e.g., 50 µL) of the RBC suspension to wells containing equal volumes of the peptide dilutions[3].
-
Include negative control wells (RBCs in PBS only) and positive control wells (RBCs with 1% Triton X-100)[3].
-
-
Incubation and Measurement:
-
Data Analysis:
-
Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Plot the percent hemolysis against the peptide concentration and determine the HC50 value from the resulting dose-response curve.
-
Visualizations
Signaling Pathways & Workflows
Caption: Workflow for mitigating the hemolytic side effects of this compound.
References
- 1. Three new antimicrobial peptides from the scorpion Pandinus imperator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into Antimicrobial Peptides from Spiders and Scorpions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antibacterial and Hemolytic Activity of Antimicrobial Hydrogels Utilizing Immobilized Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Antimicrobial Peptide Analogs From Scorpions: Modifications and Structure-Activity [frontiersin.org]
- 8. Hemolytic Activity of Membrane-Active Peptides Correlates with the Thermodynamics of Binding to POPC Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Antibacterial and Hemolytic Activity of Synthetic Pandinin 2 Variants and Their Inhibition against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of Antibacterial and Hemolytic Activity of Synthetic Pandinin 2 Variants and Their Inhibition against Mycobacterium tuberculosis | PLOS One [journals.plos.org]
- 11. A critical comparison of the hemolytic and fungicidal activities of cationic antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthetic Pantinin-1 Peptide
Welcome to the Technical Support Center for Synthetic Pantinin-1 Peptide. This resource is designed for researchers, scientists, and drug development professionals working with synthetic this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, folding, and characterization of this antimicrobial peptide.
Frequently Asked Questions (FAQs)
Q1: What is the primary structure and key physicochemical properties of this compound?
A1: this compound is a cationic antimicrobial peptide originally isolated from the venom of the scorpion Pandinus imperator.[1][2] It is a linear peptide with no disulfide bridges.[1] Its amino acid sequence and key properties are summarized below.
| Property | Value | Reference |
| Amino Acid Sequence | GKLWEGVKSI IGLFG-NH2 | [3] |
| Molecular Weight | ~1453.8 Da | [3] |
| Net Charge (at pH 7) | +2 | [3] |
| GRAVY (Grand Average of Hydropathy) | 1.153 | [3] |
| Secondary Structure | α-helical in membrane-mimetic environments | [4][5] |
Q2: What is the expected secondary structure of synthetic this compound and under what conditions is it observed?
A2: In aqueous solutions such as phosphate-buffered saline (PBS), synthetic this compound exists in a predominantly random coil or unordered conformation.[4][6] It undergoes a conformational transition to an α-helical structure in membrane-mimetic environments.[4][5] This is a critical feature for its biological activity. Common laboratory conditions that induce α-helicity include the presence of:
-
Trifluoroethanol (TFE): A solvent known to promote helical structures in peptides.[4][7]
-
Dodecylphosphocholine (DPC) micelles: A membrane-mimicking environment.[6]
Circular dichroism (CD) spectroscopy is the primary method to confirm this structural transition, characterized by minima at approximately 208 and 222 nm and a maximum around 192 nm.[8]
Q3: What are the general recommendations for the storage and handling of synthetic this compound?
A3: To ensure the stability and integrity of your synthetic this compound peptide, follow these guidelines:
-
Storage of Lyophilized Peptide: Store the lyophilized powder at -20°C or -80°C for long-term stability.
-
Reconstitution: Reconstitute the peptide in sterile, distilled water or a buffer appropriate for your experiment immediately before use. For peptides prone to aggregation, initial solubilization in a small amount of an organic solvent like acetonitrile (B52724) or DMSO might be necessary before dilution with the aqueous buffer.
-
Solution Storage: If storage in solution is unavoidable, prepare aliquots to minimize freeze-thaw cycles and store them at -20°C or -80°C. The stability of peptides in solution is significantly lower than in lyophilized form.
-
pH Considerations: Avoid prolonged exposure to high pH (pH > 8) solutions, as this can promote degradation pathways like deamidation and racemization.
Troubleshooting Guides
Problem 1: Low Yield or Purity of Crude Synthetic this compound after Solid-Phase Peptide Synthesis (SPPS)
-
Possible Cause: Incomplete coupling or deprotection steps during SPPS, aggregation of the growing peptide chain on the resin, or side reactions. Hydrophobic sequences, like that of this compound, are particularly prone to aggregation.[9][10]
-
Troubleshooting Steps:
-
Optimize Coupling:
-
Use a higher excess of activated amino acid and coupling reagents.
-
Increase the coupling time or perform a double coupling for difficult residues.
-
Consider using a different coupling reagent (e.g., HBTU, HATU).
-
-
Improve Deprotection:
-
If Fmoc deprotection is slow, consider using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in the deprotection solution.[9]
-
-
Mitigate Aggregation:
-
Resin Choice: Utilize a low-substitution resin to increase the distance between peptide chains, reducing the likelihood of intermolecular aggregation.
-
Problem 2: Poor Solubility of Lyophilized this compound
-
Possible Cause: Aggregation of the peptide during cleavage, deprotection, or lyophilization. The hydrophobic nature of this compound makes it susceptible to aggregation.[11]
-
Troubleshooting Steps:
-
Initial Solubilization: Attempt to dissolve the peptide in a small volume of a strong organic solvent such as acetonitrile (ACN), dimethyl sulfoxide (B87167) (DMSO), or trifluoroethanol (TFE) before adding the aqueous buffer.
-
pH Adjustment: Modify the pH of the aqueous buffer. Since this compound is cationic, a slightly acidic pH may improve solubility.
-
Sonication: Gentle sonication can help to break up aggregates and facilitate dissolution.
-
Chaotropic Agents: For characterization studies where native folding is not immediately required, chaotropic agents like guanidinium (B1211019) chloride or urea (B33335) can be used to solubilize the peptide.
-
Problem 3: Synthetic this compound Fails to Show the Expected α-Helical Structure in CD Spectroscopy
-
Possible Cause: The peptide is not in an environment conducive to folding, the peptide concentration is too low, or the peptide has aggregated into a non-helical conformation.
-
Troubleshooting Steps:
-
Induce Helicity with TFE: Perform a TFE titration to determine the optimal concentration for inducing an α-helical fold. Start with a low concentration of TFE and gradually increase it, monitoring the CD signal at 222 nm. A typical range to observe significant helicity is 20-60% TFE.[4]
-
Optimize Peptide Concentration: Ensure the peptide concentration is appropriate for CD spectroscopy, typically in the range of 10-50 µM.
-
Check for Aggregation: Aggregation can sometimes lead to β-sheet formation, which has a distinct CD spectrum (a single minimum around 218 nm). If aggregation is suspected, try disaggregating the peptide (see Problem 2) before attempting to refold.
-
Verify Peptide Purity and Identity: Use RP-HPLC and Mass Spectrometry to confirm the purity and correct mass of the synthetic peptide. Truncations or deletions in the sequence can significantly impact folding.[12][13]
-
Problem 4: Multiple Peaks or Poor Peak Shape during RP-HPLC Purification
-
Possible Cause: Presence of synthesis-related impurities (e.g., deletion sequences, truncated peptides), peptide aggregation on the column, or oxidation of sensitive residues (though this compound lacks highly susceptible residues like Met or Cys).[14][15]
-
Troubleshooting Steps:
-
Optimize HPLC Gradient: Use a shallower acetonitrile gradient to improve the separation of closely eluting impurities.[14]
-
Increase Column Temperature: Running the HPLC at a higher temperature (e.g., 40-60°C) can help to disrupt aggregates and improve peak shape.[14]
-
Modify Mobile Phase: While TFA is standard, ensure it is fresh. For LC-MS applications where TFA can cause signal suppression, formic acid is an alternative, though it may require optimization of the stationary phase for good peak shape.[12]
-
Sample Preparation: Ensure the peptide is fully dissolved in the initial mobile phase before injection. If the peptide precipitates upon injection, consider using a stronger injection solvent.[14]
-
Experimental Protocols & Data
Protocol 1: Folding of Synthetic this compound for Structural Analysis
-
Peptide Preparation: Dissolve the lyophilized synthetic this compound peptide in sterile, deionized water to create a stock solution of 1 mg/mL. To aid dissolution, a small amount of acetonitrile can be added initially.
-
Folding Buffer Preparation: Prepare a series of folding buffers consisting of 10 mM sodium phosphate (B84403) buffer (pH 7.4) with varying concentrations of trifluoroethanol (TFE) (v/v), for example, 0%, 10%, 20%, 30%, 40%, 50%, and 60%.
-
Folding Induction: Dilute the this compound stock solution into each of the TFE-containing buffers to a final peptide concentration of 25 µM.
-
Equilibration: Allow the peptide solutions to equilibrate for at least 30 minutes at room temperature.
-
Circular Dichroism (CD) Analysis:
Table 1: Representative Quantitative Data for TFE-Induced Folding of an α-Helical Antimicrobial Peptide
| TFE Concentration (%) | Mean Residue Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹) | Estimated α-Helicity (%) |
| 0 | -2,500 | ~5 |
| 10 | -6,000 | ~15 |
| 20 | -12,000 | ~35 |
| 30 | -18,000 | ~55 |
| 40 | -22,000 | ~68 |
| 50 | -24,000 | ~75 |
| 60 | -24,500 | ~76 |
Note: This table presents typical data for an α-helical antimicrobial peptide. Actual values for this compound should be determined experimentally.
Protocol 2: Quality Control of Synthetic this compound by RP-HPLC and Mass Spectrometry
-
Sample Preparation: Dissolve the crude or purified lyophilized peptide in 0.1% TFA in water or a water/acetonitrile mixture.
-
RP-HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes is a good starting point for analytical runs.
-
Detection: Monitor absorbance at 214 nm and 280 nm.
-
-
Mass Spectrometry Analysis:
Visualizations
References
- 1. Three new antimicrobial peptides from the scorpion Pandinus imperator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Short-Chained Linear Scorpion Peptides: A Pool for Novel Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pantinin-Derived Peptides against Veterinary Herpesviruses: Activity and Structural Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biophysical characterization and antitumor activity of synthetic Pantinin peptides from scorpion's venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NMR solution structure of the isolated N-terminal fragment of protein-G B1 domain. Evidence of trifluoroethanol induced native-like beta-hairpin formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthetic Peptide Libraries Designed From a Minimal Alpha-Helical Domain of AS-48-Bacteriocin Homologs Exhibit Potent Antibacterial Activity [frontiersin.org]
- 9. peptide.com [peptide.com]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 11. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Applications of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 16. RUL - Estimation of peptide helicity from circular dichroism using the ensemble model [repozitorij.uni-lj.si]
- 17. biorxiv.org [biorxiv.org]
- 18. Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. lcms.cz [lcms.cz]
Technical Support Center: Enhancing Pantinin-1 Efficacy Against Gram-Negative Bacteria
This technical support center is designed for researchers, scientists, and drug development professionals investigating the antimicrobial properties of Pantinin-1. Here you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on improving its activity against Gram-negative bacteria.
Frequently Asked Questions (FAQs)
Q1: My synthesized this compound shows no or very weak activity against Gram-negative bacteria. Is this expected?
Yes, this is a known characteristic of this compound. It is an antimicrobial peptide (AMP) originally isolated from the venom of the Pandinus imperator scorpion, which demonstrates potent activity against Gram-positive bacteria and fungi but has inherently weak activity against Gram-negative bacteria.[1][2] The complex outer membrane of Gram-negative bacteria, rich in lipopolysaccharides (LPS), presents a significant barrier to many cationic AMPs like this compound.[3][4][5]
Q2: Why is this compound less effective against Gram-negative bacteria?
The primary reason lies in the structure of the Gram-negative bacterial cell envelope. The outer membrane is composed of an asymmetric bilayer with phospholipids (B1166683) in the inner leaflet and lipopolysaccharide (LPS) in the outer leaflet. This LPS layer creates a strong negative charge, which can electrostatically repel cationic peptides or bind them in a way that prevents them from reaching the inner membrane to exert their disruptive effects.[3][5][6]
Q3: What strategies can I employ to improve the efficacy of this compound against Gram-negative bacteria?
Several strategies can be explored to enhance the activity of this compound and other AMPs against Gram-negative bacteria:
-
Amino Acid Substitution: Modifying the peptide sequence to increase its net positive charge and hydrophobicity can enhance its interaction with and disruption of the Gram-negative outer membrane.[7][8] However, a delicate balance must be maintained, as excessive hydrophobicity can lead to increased hemolytic activity.[7]
-
Synergistic Combinations: Combining this compound with other AMPs, conventional antibiotics, or even non-antimicrobial compounds like metal ions can lead to synergistic effects.[9][10][11] This approach can lower the required concentration of each agent, potentially reducing toxicity and overcoming resistance.
-
Peptide Tagging: Fusing this compound with specific peptide sequences or molecules that can facilitate its translocation across the outer membrane is another promising approach.[8]
Q4: I am observing high variability in my Minimum Inhibitory Concentration (MIC) results. What could be the cause?
High variability in MIC assays is a common issue when working with AMPs.[12] Several factors can contribute to this:
-
Inoculum Effect: The starting concentration of bacteria can significantly impact the MIC value.[4]
-
Peptide Aggregation: AMPs, particularly hydrophobic ones, can aggregate in certain media, reducing their effective concentration.
-
Binding to Assay Components: Peptides can adhere to the plastic of microtiter plates.
-
Inconsistent Reading: Subjectivity in visually determining the endpoint of bacterial growth can introduce variability.[12]
Troubleshooting Guide
Problem 1: No or Low Antimicrobial Activity
| Possible Cause | Troubleshooting Step |
| Peptide Synthesis/Purity Issues | Verify the amino acid sequence and purity of the synthesized this compound using techniques like HPLC and mass spectrometry. Ensure correct post-translational modifications if any are required.[12][13] |
| Incorrect Assay Method | The disk diffusion method may not be suitable for all AMPs. A broth microdilution assay is generally more appropriate for determining the MIC of peptides.[12][13] |
| Poor Peptide Solubility | Test the solubility of this compound in the assay medium. Highly hydrophobic peptides may require initial dissolution in a small amount of an organic solvent like DMSO before dilution in the aqueous assay buffer.[14] |
| Peptide Aggregation | The ionic strength of the medium can cause peptide aggregation. This can be checked using techniques like circular dichroism.[13] Consider testing different assay media. |
Problem 2: High Variability in MIC Values
| Possible Cause | Troubleshooting Step |
| Inconsistent Inoculum Density | Standardize the bacterial inoculum preparation. Ensure the bacterial suspension is at the correct McFarland standard and is freshly prepared for each experiment.[12] |
| Evaporation from Plate Wells | Use sealing films on microtiter plates during incubation to prevent evaporation, which can concentrate the peptide and affect bacterial growth.[12] |
| Subjective MIC Reading | Use a consistent method for determining the MIC. This can be done by the same individual for visual readings or by using a plate reader to measure optical density at 600 nm.[12] |
| Peptide Adsorption to Plates | Consider using low-protein-binding plates for your assays. |
Data Presentation
Table 1: Antimicrobial Activity of Pantinin Peptides
| Peptide | Target Organism | MIC (μM) | Hemolytic Activity | Reference |
| This compound | Staphylococcus aureus | 8 | Low | [15] |
| MRSA | 14 | Low | [15] | |
| Bacillus megaterium | 32 | Low | [15] | |
| Gram-negative bacteria | Weak activity | Low | [2] | |
| Pantinin-2 | S. aureus | 37.5 | High at similar concentrations | [16] |
| E. coli | 18.8 | High at similar concentrations | [16] | |
| Pantinin-3 | Vancomycin-resistant Enterococcus (VRE) S13 | Potent inhibition | Mild | [2] |
Table 2: Example of Synergistic Activity of an AMP with Zinc
| Antimicrobial Agent | Organism | MIC Alone (µM) | MIC with Zn(II) (µM) | Fractional Inhibitory Concentration (FIC) Index | Interpretation | Reference |
| ClavA | E. coli (antibiotic-resistant) | >100 | 6.25 | 0.14 | Strong Synergy | [11] |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard methods for determining the antimicrobial activity of peptides.[12][14]
Materials:
-
Synthesized and purified this compound
-
Gram-negative bacterial strain of interest (e.g., Escherichia coli, Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Incubator
-
Spectrophotometer (plate reader)
Methodology:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into 5 mL of MHB and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in MHB. This will be your working inoculum.
-
-
Prepare Peptide Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid).
-
Perform serial two-fold dilutions of the peptide stock solution in MHB directly in the 96-well plate to achieve a range of desired concentrations. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the working bacterial inoculum to each well containing the peptide dilutions, bringing the total volume to 100 µL.
-
-
Controls:
-
Positive Control: 50 µL of bacterial inoculum and 50 µL of MHB (no peptide).
-
Negative Control: 100 µL of MHB only (no bacteria or peptide).
-
Solvent Control: 50 µL of bacterial inoculum and 50 µL of MHB containing the highest concentration of the solvent used to dissolve the peptide.
-
-
Incubation:
-
Seal the plate to prevent evaporation and incubate at 37°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the peptide that results in the complete inhibition of visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm using a plate reader.
-
Checkerboard Assay for Synergy Testing
This protocol is used to assess the synergistic interactions between this compound and another antimicrobial agent (e.g., another AMP or a conventional antibiotic).[9]
Materials:
-
This compound
-
Second antimicrobial agent
-
Gram-negative bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
Methodology:
-
Determine MIC of Individual Agents: First, determine the MIC of this compound and the second agent individually as described in the broth microdilution protocol.
-
Prepare Serial Dilutions:
-
In a 96-well plate, prepare serial two-fold dilutions of this compound horizontally (e.g., along the rows) in MHB.
-
Prepare serial two-fold dilutions of the second antimicrobial agent vertically (e.g., down the columns) in MHB. This creates a matrix of wells with various combinations of concentrations of the two agents.
-
-
Inoculation:
-
Add the standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) to each well.
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 16-20 hours.
-
Determine the MIC of each agent in the presence of the other.
-
-
Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
FIC Index (FICI) = FIC of this compound + FIC of Agent B
-
-
Interpret the Results:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Three new antimicrobial peptides from the scorpion Pandinus imperator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tesisenred.net [tesisenred.net]
- 4. How to Combat Gram-Negative Bacteria Using Antimicrobial Peptides: A Challenge or an Unattainable Goal? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing Antimicrobial Peptide Activity through Modifications of Charge, Hydrophobicity, and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving the Activity of Antimicrobial Peptides Against Aquatic Pathogen Bacteria by Amino Acid Substitutions and Changing the Ratio of Hydrophobic Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Short-Chained Linear Scorpion Peptides: A Pool for Novel Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of Antibacterial and Hemolytic Activity of Synthetic Pandinin 2 Variants and Their Inhibition against Mycobacterium tuberculosis | PLOS One [journals.plos.org]
Technical Support Center: Troubleshooting Low Yield in Pantinin-1 Peptide Synthesis
Welcome to the technical support center for Pantinin-1 peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges that can lead to low synthesis yields. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.
A Note on this compound Sequence Variability
It is important to note that there are several reported amino acid sequences for this compound of varying lengths, including 13, 14, 44, and 69 amino acid residues. Shorter peptides (13-14 residues) are more commonly synthesized due to the increased complexity and potential for lower yields with longer sequences. This guide will focus on the general challenges of synthesizing cationic, amphipathic, and alpha-helical peptides, characteristic of all this compound variants, with specific considerations for sequences containing hydrophobic and sterically hindered residues.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in Solid-Phase Peptide Synthesis (SPPS)?
Low peptide yield in SPPS can arise from several factors throughout the synthesis process. The most frequent culprits include:
-
Incomplete Fmoc Deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain is a primary cause of truncated sequences.
-
Poor Coupling Efficiency: An incomplete reaction between the activated amino acid and the free N-terminus of the peptide-resin leads to deletion sequences. This is often an issue with sterically hindered amino acids or "difficult" sequences that are prone to aggregation.
-
Peptide Aggregation: Both inter- and intra-chain hydrogen bonding can cause the peptide to aggregate on the resin, making reactive sites inaccessible to reagents. This is a major cause of failure in the synthesis of long or hydrophobic peptides.
-
Resin and Linker Issues: Suboptimal resin loading, poor swelling of the resin beads, or instability of the chemical linker under reaction conditions can significantly reduce the final yield.
-
Side Reactions: Undesirable chemical modifications, such as aspartimide formation or diketopiperazine formation, can reduce the yield of the target peptide.[1]
Q2: How can I identify the cause of low yield in my this compound synthesis?
Identifying the root cause often requires a combination of in-process monitoring and analysis of the crude peptide product.
-
Colorimetric Tests: Qualitative tests like the Kaiser test can be performed on a small number of resin beads to check for the completeness of the coupling reaction. A positive result (blue color) indicates free primary amines and, therefore, an incomplete coupling.
-
Mass Spectrometry (MS) Analysis of Crude Product: Analyzing the crude peptide by MS is the most direct method to identify impurities. The presence of sequences with lower molecular weights than the target peptide suggests truncation or deletion events.
-
High-Performance Liquid Chromatography (HPLC) Analysis of Crude Product: HPLC of the crude product can reveal the complexity of the sample. A low-purity profile with multiple peaks indicates that side reactions or incomplete steps have occurred during the synthesis.
Q3: What is a "difficult sequence," and how does it affect yield?
A "difficult sequence" is a peptide chain that is prone to forming stable secondary structures, such as β-sheets, on the resin, which leads to aggregation. This aggregation blocks the access of reagents to the growing peptide chain, resulting in incomplete deprotection and coupling reactions, and consequently, low yields of the desired peptide. Sequences containing a high number of hydrophobic amino acids (e.g., Val, Ile, Leu, Phe) are often classified as difficult.
Troubleshooting Guides
Issue 1: Incomplete Fmoc-Deprotection
| Symptoms | Possible Causes | Solutions |
| - Low yield of the final product.- Mass spectrometry analysis shows significant amounts of truncated peptide sequences.- Positive colorimetric test (e.g., Kaiser test) after the deprotection step. | - Insufficient deprotection time or reagent concentration.- Degradation of the deprotection reagent (e.g., piperidine).- Peptide aggregation hindering reagent access. | - Increase deprotection time or use a higher concentration of piperidine (B6355638) (e.g., 25-50%).- Use fresh, high-quality deprotection reagents.- Refer to the "Peptide Aggregation" section for strategies to disrupt secondary structures. |
Issue 2: Poor Coupling Efficiency
| Symptoms | Possible Causes | Solutions |
| - Low yield of the final product.- Mass spectrometry analysis shows significant amounts of deletion sequences.- Positive colorimetric test after the coupling step. | - Steric hindrance from bulky amino acids.- Inefficient coupling reagents.- Low quality or degraded reagents.- Peptide aggregation. | - For bulky amino acids, increase the coupling time and/or use a stronger coupling agent (e.g., HATU, HCTU).- Double couple the amino acid.- Ensure all amino acids and coupling reagents are fresh and of high purity.- See the "Peptide Aggregation" section below. |
Issue 3: Peptide Aggregation
| Symptoms | Possible Causes | Solutions |
| - Gradual decrease in yield with each synthesis cycle.- Resin beads clumping together.- Poor resin swelling. | - Formation of inter/intra-chain hydrogen bonds, especially in hydrophobic sequences. | - Solvent Choice: Switch from DMF to NMP, or use a mixture of solvents.- Chaotropic Salts: Add chaotropic salts such as LiCl to the coupling and deprotection solutions to disrupt secondary structures.- Elevated Temperature: Perform coupling reactions at a higher temperature (e.g., 50°C).- Pseudoproline Dipeptides: Incorporate pseudoproline dipeptides at strategic locations in the peptide sequence to disrupt aggregation. |
Issue 4: Problems During Cleavage and Deprotection
| Symptoms | Possible Causes | Solutions |
| - Low yield after cleavage.- Presence of unexpected modifications in the final product (observed by MS). | - Incomplete cleavage from the resin.- Incomplete removal of side-chain protecting groups.- Side reactions caused by scavengers or reactive cleavage byproducts. | - Increase the cleavage time or use a stronger cleavage cocktail.- Ensure the appropriate scavengers are used for the specific amino acids in your sequence (e.g., for Trp, Met, Cys).- Optimize the cleavage cocktail composition and reaction time. |
Experimental Protocols
Protocol 1: Kaiser Test (for detection of free primary amines)
Materials:
-
Solution A: 5 g ninhydrin (B49086) in 100 mL ethanol (B145695).
-
Solution B: 80 g phenol (B47542) in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 100 mL pyridine.
-
Ethanol
-
Dichloromethane (DCM)
Procedure:
-
Take a small sample of resin beads (approx. 1-2 mg) in a small glass test tube.
-
Wash the beads with DCM (2 x 1 mL) and then ethanol (2 x 1 mL).
-
Add 2-3 drops of each of Solution A, B, and C to the resin beads.
-
Heat the tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation:
-
Intense Blue/Purple: Indicates the presence of free primary amines (successful deprotection or failed coupling).
-
Yellow/Orange: Indicates the absence of free primary amines (successful coupling or incomplete deprotection).
Protocol 2: Small-Scale Test Cleavage
A small-scale test cleavage can be performed on an aliquot of the peptide-resin to assess the progress and quality of the synthesis without consuming all the material.
Procedure:
-
Withdraw a small, known amount of dried peptide-resin (e.g., 2-5 mg) from the main synthesis vessel.
-
Place the resin in a microcentrifuge tube.
-
Add a small volume of the cleavage cocktail (e.g., 100-200 µL of TFA with appropriate scavengers).
-
Allow the cleavage to proceed for the recommended time (typically 1-3 hours).
-
Precipitate the cleaved peptide with cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Re-dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) for analysis by HPLC and MS.
Visualizations
Caption: A workflow for troubleshooting low yield in SPPS.
Caption: A general workflow for Solid-Phase Peptide Synthesis (SPPS).
References
Pantinin-1 Stability in Aqueous Solution: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing Pantinin-1, ensuring its stability in aqueous solutions is paramount for obtaining reliable and reproducible experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence of this compound and how might it affect its stability?
The amino acid sequence of this compound is Gly-Leu-Trp-Glu-Gly-Lys-Leu-Ala-Glu-Ser-Leu-Leu-Asn . This sequence reveals several key features that can influence its stability in aqueous solutions:
-
Amphipathic Nature : The presence of both hydrophobic (Leucine, Tryptophan, Alanine) and hydrophilic/charged (Glutamic acid, Lysine, Serine, Asparagine) residues suggests an amphipathic alpha-helical structure. This can lead to aggregation in aqueous solutions as the hydrophobic faces of the peptide molecules associate to minimize contact with water.[1][2][3]
-
Susceptible Residues : The sequence contains amino acids that are prone to specific chemical degradation pathways:
-
Cysteine-Free : this compound does not contain cysteine residues, which eliminates the possibility of disulfide bond formation or scrambling, a common source of instability in other peptides.[8]
-
C-terminal Amidation : While not explicitly stated in all sources, many scorpion peptides, including Pantinins, are C-terminally amidated. This modification can increase stability by protecting the C-terminus from enzymatic degradation.[9]
Q2: What are the primary pathways through which this compound might degrade in an aqueous solution?
Based on its amino acid sequence and general peptide chemistry, the primary degradation pathways for this compound are likely:
-
Aggregation : As an amphipathic α-helical peptide, this compound has a tendency to self-assemble and form aggregates in aqueous solutions to shield its hydrophobic residues from the aqueous environment.[1][2][3] This is a physical instability that can lead to precipitation and loss of biological activity.
-
Oxidation : The Tryptophan (Trp) residue is susceptible to oxidation, which can be accelerated by exposure to oxygen, metal ions, and light.[4][5]
-
Deamidation : The Asparagine (Asn) residue can undergo deamidation to form aspartic acid or isoaspartic acid.[6][7] This introduces a negative charge and can alter the peptide's conformation and function. This reaction is often pH and temperature-dependent.[6]
Q3: What are the recommended storage conditions for this compound in an aqueous solution?
| Parameter | Recommendation | Rationale |
| Temperature | Store stock solutions at -20°C or -80°C. For short-term storage (a few days), 4°C is acceptable. | Lower temperatures slow down chemical degradation reactions and microbial growth.[10][11] |
| pH | Maintain a pH between 5.0 and 7.0. | Peptides are generally most stable in a slightly acidic to neutral pH range.[12][13] Extreme pH values can accelerate hydrolysis and deamidation.[6][12] |
| Freeze-Thaw Cycles | Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. | Repeated freezing and thawing can lead to peptide aggregation and degradation.[14][15][16] |
| Light Exposure | Protect from light. | Light exposure can promote the oxidation of sensitive residues like Tryptophan.[4] |
| Oxygen Exposure | Minimize exposure to air. Consider purging the vial with an inert gas like nitrogen or argon. | Oxygen is a key factor in the oxidation of susceptible amino acids.[17] |
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: Reduced or inconsistent biological activity.
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | Prepare fresh solutions from a lyophilized stock. Ensure proper storage of stock solutions (see FAQs). |
| Aggregation | Visually inspect the solution for turbidity or precipitate. Centrifuge the solution and test the supernatant for activity. Consider using a different solvent or adding a small amount of organic solvent (e.g., DMSO, acetonitrile) to the stock solution before further dilution in aqueous buffer. |
| Incorrect Concentration | Re-verify the concentration of your stock solution using a reliable method such as UV-Vis spectroscopy (measuring absorbance at 280 nm for Tryptophan) or a peptide quantification assay. |
| Adsorption to Surfaces | Peptides can adsorb to plasticware. Consider using low-adhesion microcentrifuge tubes and pipette tips. |
Issue 2: Precipitation or cloudiness observed in the this compound solution.
| Possible Cause | Troubleshooting Step |
| Aggregation | The peptide concentration may be too high for the aqueous buffer. Try dissolving the peptide at a lower concentration. Sonication may help to break up small aggregates. |
| pH is at or near the isoelectric point (pI) | Adjust the pH of the buffer. The solubility of peptides is often lowest at their pI. |
| Buffer Incompatibility | Try a different buffer system. Phosphate (B84403) buffers can sometimes cause precipitation with certain peptides. |
Issue 3: Inconsistent results between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inhomogeneous Solution | Ensure the peptide solution is thoroughly mixed before each use, especially after thawing. |
| Variable Degradation | Prepare fresh dilutions for each experiment from a properly stored, single-use aliquot of the stock solution. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially for small volumes. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Reconstitution of Lyophilized Peptide:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Reconstitute the peptide in a sterile, high-purity solvent. For initial solubilization, sterile distilled water is often a good starting point. If solubility is an issue, a small amount of a co-solvent like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) can be used before diluting with the desired aqueous buffer. Aim for a stock concentration of 1-10 mg/mL.
-
-
pH Adjustment:
-
If necessary, adjust the pH of the stock solution to a range of 5.0-7.0 using a suitable sterile buffer (e.g., citrate, acetate). Avoid phosphate buffers if precipitation is observed.
-
-
Aliquoting:
-
Dispense the stock solution into single-use, low-adhesion polypropylene (B1209903) tubes. The volume of each aliquot should be sufficient for a single experiment to avoid multiple freeze-thaw cycles.
-
-
Storage:
-
For long-term storage, immediately freeze the aliquots at -20°C or -80°C. For short-term storage (up to one week), aliquots can be stored at 4°C.
-
Protocol 2: Assessment of this compound Aggregation by Turbidity Measurement
-
Sample Preparation:
-
Prepare this compound solutions at various concentrations in the desired experimental buffer.
-
Include a buffer-only control.
-
-
Measurement:
-
Measure the absorbance of the solutions at a wavelength of 340-400 nm using a spectrophotometer. An increase in absorbance over time is indicative of aggregation.
-
-
Data Analysis:
-
Plot absorbance versus time for each concentration to monitor the kinetics of aggregation.
-
Visualizations
Caption: Major degradation pathways for this compound in aqueous solutions.
References
- 1. Self-assembling amphipathic alpha-helical peptides induce the formation of active protein aggregates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RSC - Page load error [pubs.rsc.org]
- 3. Elucidation of the aggregation pathways of helix-turn-helix peptides: Stabilization at the turn region is critical for fibril formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Machine learning prediction of methionine and tryptophan photooxidation susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Oxidation of Methionine and Tryptophan Residues in a Therapeutic IgG1 Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deamidation - Wikipedia [en.wikipedia.org]
- 7. Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Three new antimicrobial peptides from the scorpion Pandinus imperator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Short-Chained Linear Scorpion Peptides: A Pool for Novel Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Maximum Temperature For Peptides That Are Mixed & Unmixed | Dripdok Help Center [intercom.help]
- 11. researchgate.net [researchgate.net]
- 12. pH-Induced Changes in Polypeptide Conformation: Force-Field Comparison with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. ucviden.dk [ucviden.dk]
- 17. pepdoopeptides.com [pepdoopeptides.com]
Technical Support Center: Overcoming Resistance to Pantinin-1 in Bacterial Strains
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pantinin-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a cationic antimicrobial peptide (AMP) that primarily acts by disrupting the integrity of bacterial cell membranes.[1][2] Its amphipathic α-helical structure allows it to preferentially interact with the negatively charged components of bacterial membranes, leading to pore formation, increased membrane permeability, and ultimately cell lysis.[1][2][3]
Q2: My bacterial strain is showing reduced susceptibility to this compound. What are the possible reasons?
Reduced susceptibility, or resistance, to antimicrobial peptides like this compound can arise from several bacterial defense mechanisms. These can include:
-
Alteration of the Cell Surface Charge: Bacteria can modify their cell surface to be less negatively charged, thereby repelling the cationic this compound and reducing its binding affinity.[4][5]
-
Efflux Pumps: Some bacteria possess or can upregulate efflux pumps that actively transport this compound out of the cell before it can cause significant damage.[1][6][7]
-
Proteolytic Degradation: Bacteria may secrete proteases that can degrade this compound, inactivating the peptide.[1][5]
-
Biofilm Formation: Bacteria within a biofilm are often more resistant to antimicrobial agents due to the protective extracellular matrix, which can limit this compound penetration.[6][7][8]
-
Changes in Membrane Fluidity: Alterations in the lipid composition of the bacterial membrane can affect its fluidity and make it less susceptible to disruption by this compound.[4]
Q3: How can I confirm if my bacterial strain has developed resistance to this compound?
You can confirm resistance by determining the Minimum Inhibitory Concentration (MIC) of this compound for your bacterial strain and comparing it to the MIC for a known susceptible (control) strain. A significant increase in the MIC value for your strain indicates the development of resistance.
Q4: Are there any known synergistic partners for this compound to combat resistance?
While specific synergistic partners for this compound are not extensively documented in the literature, a common strategy to overcome resistance to antimicrobial peptides is to use them in combination with conventional antibiotics.[6][7][8][9] This approach, known as synergy, can enhance the efficacy of both agents and is a key strategy to explore.
Troubleshooting Guides
Issue 1: Increased MIC of this compound Observed
If you observe a significant increase in the MIC of this compound for your bacterial strain, consider the following troubleshooting steps:
-
Confirm the MIC Value: Repeat the MIC determination assay to ensure the result is reproducible. Include a known susceptible control strain in your experiment for comparison.
-
Investigate the Resistance Mechanism: While detailed molecular analysis may be required, you can perform preliminary tests to narrow down the potential resistance mechanism. For example, you can test for biofilm formation or assay for extracellular protease activity.
-
Implement a Synergy Screen: A checkerboard assay is the recommended method to screen for synergistic interactions between this compound and a panel of conventional antibiotics. This can help identify a combination therapy that restores the activity of this compound.
Issue 2: this compound is Ineffective in a Biofilm Model
If this compound is effective against planktonic bacteria but not in your biofilm model, this is likely due to the protective nature of the biofilm matrix.
-
Test Higher Concentrations: Determine the Minimum Biofilm Eradication Concentration (MBEC), which is often significantly higher than the MIC for planktonic cells.
-
Combination Therapy: Combine this compound with antibiotics known to have anti-biofilm activity. The rationale is that this compound can disrupt the outer layers of the biofilm, allowing the conventional antibiotic to penetrate and act on the embedded bacteria.[6][7]
Data Presentation
Table 1: Hypothetical MIC Values of this compound and Conventional Antibiotics Against a Susceptible and a Resistant S. aureus Strain
| Antimicrobial Agent | MIC (µg/mL) - Susceptible S. aureus | MIC (µg/mL) - Resistant S. aureus |
| This compound | 8 | 64 |
| Vancomycin | 1 | 1 |
| Gentamicin | 0.5 | 0.5 |
| Ciprofloxacin | 0.25 | 32 |
Table 2: Hypothetical Synergy Data for this compound in Combination with Conventional Antibiotics Against a Resistant S. aureus Strain
| Combination | MIC of this compound in Combination (µg/mL) | MIC of Antibiotic in Combination (µg/mL) | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| This compound + Vancomycin | 16 | 0.25 | 0.5 | Additive |
| This compound + Gentamicin | 8 | 0.125 | 0.375 | Synergy |
| This compound + Ciprofloxacin | 32 | 8 | 1.0 | Indifference |
FICI is calculated as: (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A FICI of ≤ 0.5 is considered synergistic.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is adapted for antimicrobial peptides and is based on CLSI guidelines.[3][10][11]
-
Bacterial Culture Preparation:
-
From a fresh agar (B569324) plate, inoculate a single colony of the test bacterium into Mueller-Hinton Broth (MHB).
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (approximately OD600 of 0.4-0.6).
-
Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Peptide Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).
-
Perform serial twofold dilutions of the this compound stock solution in a 96-well polypropylene (B1209903) microtiter plate.
-
-
Assay Procedure:
-
Add 100 µL of the diluted bacterial suspension to each well of the 96-well plate containing the serially diluted this compound.
-
Include a positive control (bacteria with no peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
-
Protocol 2: Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between two antimicrobial agents.[12][13][14][15]
-
Plate Setup:
-
In a 96-well microtiter plate, prepare serial twofold dilutions of this compound along the x-axis (columns).
-
Prepare serial twofold dilutions of the partner antibiotic along the y-axis (rows).
-
The final plate should contain a gradient of concentrations for both agents, both individually and in combination.
-
-
Inoculation:
-
Prepare the bacterial inoculum as described in the MIC determination protocol (final concentration of ~5 x 10^5 CFU/mL).
-
Inoculate each well of the checkerboard plate with the bacterial suspension.
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible growth.
-
-
Data Analysis:
-
Calculate the Fractional Inhibitory Concentration (FIC) for each agent:
-
FIC of this compound = MIC of this compound in combination / MIC of this compound alone
-
FIC of Antibiotic = MIC of Antibiotic in combination / MIC of Antibiotic alone
-
-
Calculate the FIC Index (FICI) by summing the individual FICs.
-
Interpret the results as follows:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive or Indifference
-
FICI > 4: Antagonism
-
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Peptides: Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism of Bacterial Resistance to Antimicrobial Peptides | Supervisor Connect [supervisorconnect.med.monash.edu]
- 5. Resistance Mechanisms to Antimicrobial Peptides in Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions [frontiersin.org]
- 7. Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic Effects of Antimicrobial Peptides and Antibiotics against Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 11. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 12. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. emerypharma.com [emerypharma.com]
- 15. benchchem.com [benchchem.com]
minimizing non-specific binding of Pantinin-1 in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Pantinin-1 in their assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing high background noise in our assay involving this compound. What are the likely causes?
High background noise is a common issue that can obscure results. Given that this compound is a cationic and amphipathic peptide, the primary causes of non-specific binding are likely due to:
-
Electrostatic Interactions: As a cationic peptide, this compound can non-specifically bind to negatively charged surfaces on microplates, membranes, or other assay components.
-
Hydrophobic Interactions: The amphipathic nature of this compound means it has hydrophobic regions that can interact non-specifically with hydrophobic surfaces of the assay plate or membrane.[1]
-
Inadequate Blocking: The blocking buffer may not be effectively masking all non-specific binding sites on the assay surface.
-
Suboptimal Reagent Concentrations: Concentrations of antibodies or other detection reagents may be too high, leading to increased non-specific interactions.[2]
Q2: How can we mitigate non-specific binding caused by the cationic nature of this compound?
To counter electrostatic interactions, you can modify the ionic strength of your buffers.
-
Increase Salt Concentration: Adding salts like sodium chloride (NaCl) to your washing and incubation buffers can help disrupt non-specific electrostatic interactions.[1][3] The salt ions create a shielding effect, reducing the ability of the positively charged this compound to bind to negatively charged surfaces.[4] We recommend titrating the NaCl concentration to find the optimal balance, as excessively high salt concentrations could also potentially interfere with specific binding events.
Q3: What is the best strategy to reduce non-specific binding due to this compound's hydrophobic properties?
Hydrophobic interactions can be minimized by the addition of non-ionic surfactants.
-
Use Surfactants: Incorporating a low concentration of a non-ionic surfactant, such as Tween 20 or Triton X-100, into your blocking and washing buffers can be highly effective.[5][6] These detergents disrupt hydrophobic-hydrophobic interactions between this compound and the assay surface.[4] It is crucial to optimize the surfactant concentration, as high levels can sometimes denature proteins or interfere with specific antibody-antigen interactions.
Q4: Our current blocking buffer doesn't seem effective. What are our options?
The choice of blocking buffer is critical.[7] If you are experiencing high background, consider testing alternative blocking agents or optimizing your blocking procedure.
-
Protein-Based Blockers: Commonly used blockers include Bovine Serum Albumin (BSA) and non-fat dry milk.[7] If you are using one, try switching to the other. Casein-based blockers can also be very effective.
-
Synthetic Blockers: Protein-free, synthetic blocking buffers are commercially available and can be a good alternative if protein-based blockers are causing cross-reactivity.[8]
-
Optimize Blocking Conditions: Increase the blocking incubation time (e.g., overnight at 4°C) or increase the concentration of the blocking agent.[9]
Q5: Could our antibody concentrations be contributing to the high background?
Yes, using excessive amounts of primary or secondary antibodies is a frequent cause of high background.[2] It is essential to determine the optimal concentration for each antibody used in your specific assay.
-
Antibody Titration: Perform a checkerboard titration to find the antibody concentration that provides the best signal-to-noise ratio.[10][11] This involves testing a range of dilutions for both your primary and secondary antibodies simultaneously to identify the optimal pairing.
Experimental Protocols
Protocol 1: Optimizing Salt and Surfactant Concentrations in Wash Buffer
This protocol is designed to determine the optimal concentrations of NaCl and a non-ionic surfactant (e.g., Tween 20) to reduce non-specific binding of this compound.
-
Plate Setup: Prepare a 96-well plate according to your standard assay procedure up to the first wash step after sample incubation. Include negative control wells where no this compound is added.
-
Prepare Wash Buffers: Create a matrix of wash buffers with varying concentrations of NaCl (e.g., 150 mM, 250 mM, 350 mM, 500 mM) and Tween 20 (e.g., 0.05%, 0.1%, 0.2%, 0.5%).
-
Washing Step: Wash the plate sections with the different buffer formulations. Ensure a consistent number of washes and wash volume across all conditions.
-
Assay Completion: Complete the remaining steps of your assay protocol using a consistent blocking buffer and antibody concentrations.
-
Data Analysis: Measure the signal in all wells. Compare the signal in the negative control wells (background) across the different buffer conditions. The optimal condition is the one that yields the lowest background without significantly compromising the specific signal in the positive wells.
Protocol 2: Checkerboard Titration for Antibody Optimization
This protocol helps identify the optimal concentrations of primary and secondary antibodies to maximize the signal-to-noise ratio.[11]
-
Coat and Block Plate: Coat a 96-well plate with your antigen/capture antibody and block it as per your standard protocol.
-
Primary Antibody Dilutions: Prepare a series of dilutions of your primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:4000, 1:8000) in your optimized assay buffer. Add these dilutions to the columns of the plate.
-
Incubate and Wash: Incubate with the primary antibody, then wash the plate with your optimized wash buffer.
-
Secondary Antibody Dilutions: Prepare a series of dilutions of your enzyme-conjugated secondary antibody (e.g., 1:2000, 1:5000, 1:10,000, 1:20,000) in the same buffer. Add these dilutions to the rows of the plate.
-
Incubate, Wash, and Develop: Incubate with the secondary antibody, wash, and then add the substrate for signal development.
-
Analyze Results: Read the plate. The optimal combination of primary and secondary antibody concentrations is the one that gives the highest signal for your positive controls and the lowest signal for your negative controls.
Data Presentation
The following tables are templates for organizing your data from the optimization experiments.
Table 1: Optimization of Wash Buffer Composition
| NaCl Concentration | Tween 20 Conc. | Avg. Signal (Positive Control) | Avg. Signal (Negative Control) | Signal-to-Noise Ratio |
|---|---|---|---|---|
| 150 mM | 0.05% | User Data | User Data | User Data |
| 150 mM | 0.1% | User Data | User Data | User Data |
| 250 mM | 0.05% | User Data | User Data | User Data |
| 250 mM | 0.1% | User Data | User Data | User Data |
| 350 mM | 0.05% | User Data | User Data | User Data |
| 350 mM | 0.1% | User Data | User Data | User Data |
Table 2: Antibody Checkerboard Titration Results (Optical Density)
| Secondary Ab (1:2000) | Secondary Ab (1:5000) | Secondary Ab (1:10000) | Secondary Ab (1:20000) | |
|---|---|---|---|---|
| Primary Ab (1:500) | User Data | User Data | User Data | User Data |
| Primary Ab (1:1000) | User Data | User Data | User Data | User Data |
| Primary Ab (1:2000) | User Data | User Dats | User Data | User Data |
| Primary Ab (1:4000) | User Data | User Data | User Data | User Data |
Visualizations
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting high non-specific binding in assays involving this compound.
Caption: A step-by-step workflow for diagnosing and resolving high background.
Proposed Mechanism of this compound Interaction
This compound is believed to exert its biological effects primarily through direct interaction with and disruption of cell membranes, rather than through a classical intracellular signaling cascade.[12][13] This is due to its cationic and amphipathic properties.
Caption: Proposed mechanism of this compound action via membrane interaction.
References
- 1. Effect of monovalent salt concentration and peptide secondary structure in peptide-micelle binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 4. nicoyalife.com [nicoyalife.com]
- 5. Minimizing nonspecific protein adsorption in liquid crystal immunoassays by using surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bosterbio.com [bosterbio.com]
- 8. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 9. arp1.com [arp1.com]
- 10. ELISA Guide; Part 3: ELISA Optimization [jacksonimmuno.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Binding of an antimicrobial peptide to bacterial cells: Interaction with different species, strains and cellular components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Pantinin-1 Dosage for In Vivo Studies
Welcome to the technical support center for Pantinin-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on establishing effective and safe dosages of this compound for in vivo studies. As a novel peptide with therapeutic potential, careful dose-finding is a critical step in preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cationic, amphipathic α-helical peptide originally isolated from the venom of the Emperor scorpion (Pandinus imperator).[1][2] Its primary mechanism of action is believed to involve the disruption of cell membranes. Due to its positive charge, it is electrostatically attracted to the negatively charged phospholipids (B1166683) present on the outer membranes of bacteria and cancer cells.[3][4] Upon binding, it is thought to form pores or channels in the membrane, leading to increased permeability, leakage of cellular contents, and ultimately cell death.[1][3] Studies have shown its effectiveness against Gram-positive bacteria and its selective toxicity towards tumor cells compared to healthy fibroblasts.[3][4]
Q2: Are there any established in vivo dosages for this compound?
Currently, there is no publicly available, established optimal dosage for this compound in animal models. As with many novel therapeutic peptides, dosage determination requires careful experimental work. This guide provides a framework for establishing an appropriate dosage range for your specific in vivo model.
Q3: What are the key factors to consider when determining the initial dose of this compound for in vivo studies?
Several factors should be considered when planning your initial dose-ranging studies for this compound:
-
In Vitro Efficacy Data: The Minimal Inhibitory Concentration (MIC) against relevant bacteria or the IC50/EC50 values from cancer cell viability assays provide a starting point. Generally, initial in vivo doses might be higher than the effective in vitro concentrations.
-
Physicochemical Properties: this compound is a relatively small peptide.[2] Its solubility, stability in biological fluids, and potential for aggregation should be assessed.
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): The absorption, distribution, metabolism, and excretion (ADME) profile of the peptide will significantly influence the dosing regimen. The short half-life of many peptides often necessitates specific formulation strategies or more frequent administration.[5][6]
-
Animal Model: The species, strain, age, and health status of the animal model can all impact the effective dose and potential toxicity.
-
Route of Administration: The method of delivery (e.g., intravenous, intraperitoneal, subcutaneous) will affect the bioavailability of the peptide and thus the required dosage.[7]
Troubleshooting Guide
Problem 1: Low or no efficacy observed in our in vivo model despite using doses based on in vitro data.
-
Possible Cause: Poor Bioavailability/Rapid Clearance: Peptides can be quickly degraded by proteases in the bloodstream or cleared by the kidneys.[5][6]
-
Solution: Consider alternative routes of administration that may offer better bioavailability, such as intravenous injection. Explore formulation strategies like PEGylation or encapsulation in nanoparticles to enhance stability and prolong circulation time.
-
-
Possible Cause: Inadequate Dose: The effective concentration at the target site may not have been reached.
-
Solution: Perform a dose-escalation study to systematically increase the dosage and identify a therapeutically active range.
-
-
Possible Cause: Peptide Instability: The peptide may be degrading in the formulation or after administration.
-
Solution: Ensure proper handling and storage of the peptide. Use fresh preparations for each experiment and consider analyzing the stability of your formulation under experimental conditions.
-
Problem 2: We are observing signs of toxicity in our animal models.
-
Possible Cause: Dose is too high: The administered dose may be exceeding the maximum tolerated dose (MTD).
-
Solution: Conduct a dose de-escalation study to identify the MTD. Carefully observe animals for clinical signs of toxicity and consider reducing the dose or the frequency of administration.
-
-
Possible Cause: Hemolytic Activity: Although reported to have low hemolytic activity at certain concentrations, higher doses might induce red blood cell lysis.[1][2]
-
Solution: Perform a preliminary in vitro hemolysis assay with erythrocytes from your animal model to assess this risk at your intended concentrations. If hemolytic activity is a concern, consider formulation strategies to shield the peptide.
-
-
Possible Cause: Off-target effects: The peptide may be interacting with unintended biological targets.
-
Solution: A thorough toxicological assessment, including histopathology of major organs, can help identify any off-target effects.
-
Data Summary
In Vitro Activity of this compound
| Organism/Cell Line | Assay | Result | Reference |
| Staphylococcus aureus | MIC | 8 µM | [1][4] |
| Methicillin-resistant S. aureus (MRSA) | MIC | 14 µM | [1] |
| Bacillus megaterium | MIC | 32 µM | [1][4] |
| Micrococcus luteus | MIC | 32 µM | [1][4] |
| Vancomycin-resistant Enterococci | MIC | 28 µM | [1] |
| Escherichia coli | MIC | 62 µM | [1] |
| Candida tropicalis | MIC | 16 µM | [1] |
| Human Erythrocytes | Hemolysis | 21% at 64 µM | [1] |
| MDA-MB-231 (Breast Adenocarcinoma) | Cell Viability | More effective than on fibroblasts | [3] |
| DU-145 (Prostate Adenocarcinoma) | Cell Viability | More effective than on fibroblasts | [3] |
Experimental Protocols
Protocol 1: Dose-Ranging and Maximum Tolerated Dose (MTD) Study
This protocol outlines a general procedure for determining the MTD of this compound in a rodent model.
Materials:
-
Lyophilized this compound
-
Sterile, pyrogen-free vehicle (e.g., saline, PBS)
-
Appropriate animal model (e.g., mice or rats)
-
Syringes and needles suitable for the chosen route of administration
-
Animal scale
Methodology:
-
Peptide Preparation: Reconstitute this compound in the chosen sterile vehicle to create a stock solution. Prepare serial dilutions to achieve the desired concentrations for injection. Ensure the final formulation is clear and free of precipitates.
-
Animal Grouping: Divide animals into groups of 3-5 per dose level. Include a vehicle control group.
-
Dose Selection: Based on in vitro data, start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 3, 10, 30 mg/kg). The dose increments can be adjusted based on observed toxicity.
-
Administration: Administer this compound via the chosen route (e.g., intravenous, intraperitoneal).
-
Monitoring: Observe the animals closely for at least 72 hours post-administration. Record clinical signs of toxicity, including changes in weight, behavior, and appearance.
-
MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.
Protocol 2: In Vivo Efficacy Study
Once a safe dose range has been established, this protocol can be used to assess the therapeutic efficacy of this compound.
Materials:
-
This compound formulation at appropriate concentrations below the MTD.
-
Relevant in vivo disease model (e.g., bacterial infection model, tumor xenograft model).
-
Vehicle control.
-
Positive control (if available).
Methodology:
-
Model Induction: Induce the disease model in the animals (e.g., bacterial challenge, tumor cell implantation).
-
Animal Grouping: Randomize animals into treatment groups: vehicle control, this compound (at one or more dose levels), and a positive control group.
-
Treatment: Administer the treatments according to a predefined schedule (e.g., once daily for 7 days). The dosing schedule will depend on the presumed half-life of the peptide and the nature of the disease model.
-
Efficacy Assessment: Monitor the primary endpoints of the study. For a bacterial infection model, this could be bacterial load in target organs or survival. For a cancer model, this could be tumor volume or weight.
-
Data Analysis: Statistically compare the outcomes between the treatment groups to determine the efficacy of this compound.
Visualizations
Caption: Workflow for in vivo dosage determination.
Caption: Proposed mechanism of action for this compound.
References
- 1. uniprot.org [uniprot.org]
- 2. Three new antimicrobial peptides from the scorpion Pandinus imperator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biophysical characterization and antitumor activity of synthetic Pantinin peptides from scorpion's venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Short-Chained Linear Scorpion Peptides: A Pool for Novel Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 7. topic.garden [topic.garden]
Validation & Comparative
A Comparative Analysis of Pantinin-1's Anticancer Efficacy
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pantinin-1 with Alternative Anticancer Peptides
This guide provides a comprehensive comparison of the anticancer peptide this compound with other well-researched alternatives, focusing on their performance backed by experimental data. The information is tailored for researchers and professionals in the field of oncology and drug development to aid in the evaluation of novel therapeutic candidates.
Introduction to this compound
This compound is an antimicrobial peptide isolated from the venom of the scorpion Pandinus imperator.[1][2] Like many other antimicrobial peptides (AMPs), it has demonstrated selective cytotoxic activity against cancer cells, making it a subject of interest for oncological research. This guide delves into the available data on this compound's anticancer effects and juxtaposes them with those of other AMPs with similar mechanisms of action.
Mechanism of Action: A Shared Strategy
This compound, along with a class of similar anticancer peptides (ACPs), primarily exerts its effect through membrane disruption. Cancer cell membranes are distinct from those of healthy cells in that they have a higher concentration of negatively charged phospholipids, such as phosphatidylserine (B164497), on their outer leaflet.[1] Cationic (positively charged) peptides like this compound are electrostatically attracted to these anionic surfaces, leading to a cascade of events that culminates in cell death.
The proposed mechanism involves the peptide binding to the cancer cell membrane, followed by the formation of pores or channels. This disrupts the membrane's integrity, leading to leakage of cellular contents and ultimately, apoptosis (programmed cell death).[1]
Below is a diagram illustrating the proposed signaling pathway for this compound and similar anticancer peptides.
Caption: Proposed mechanism of action for this compound.
Comparative Efficacy: A Look at the Data
The true measure of an anticancer agent's potential lies in its efficacy, often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. While the primary study on this compound's anticancer effects confirms its efficacy against breast (MDA-MB-231) and prostate (DU-145) cancer cell lines, specific IC50 values were not available in the reviewed literature.[1] The study does, however, indicate that Pantinin peptides are more effective against tumor cells than healthy fibroblasts.[1]
For a comprehensive comparison, we have compiled the available IC50 data for other notable anticancer peptides with similar mechanisms of action against the same or similar cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50) Against Breast Cancer Cell Line MDA-MB-231
| Peptide | Organism of Origin | IC50 (µM) | Reference |
| This compound | Pandinus imperator (Scorpion) | Not Available | Gomes et al., 2018[1] |
| Cecropin B | Hyalophora cecropia (Cecropia moth) | ~30-60 | Anghel et al., 2014[3] |
| Magainin II | Xenopus laevis (African clawed frog) | >50% cytostasis at 120 µM | Anghel et al., 2014[4] |
Table 2: Comparative Cytotoxicity (IC50) Against Prostate Cancer Cell Line DU-145
| Peptide | Organism of Origin | IC50 (µM) | Reference |
| This compound | Pandinus imperator (Scorpion) | Not Available | Gomes et al., 2018[1] |
| Buforin IIb | Bufo bufo gargarizans (Asiatic toad) | < 8 | Lee et al., 2020[5] |
| Buforin IIb | Bufo bufo gargarizans (Asiatic toad) | 6 | Kim et al., 2020 |
Note: The IC50 value for Cecropin B on MDA-MB-231 cells is inferred from the observation that cytostasis was significant at 60 µM but insignificant at 30 µM.[3]
Experimental Protocols: A Guide to Reproducibility
To aid in the validation and further investigation of these findings, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: A simplified workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, DU-145) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Peptide Treatment: Treat the cells with varying concentrations of the anticancer peptide (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using Annexin V, and to differentiate apoptotic from necrotic cells using the viability dye Propidium Iodide (PI).
Workflow:
Caption: A streamlined workflow for the Annexin V/PI apoptosis assay.
Detailed Protocol:
-
Cell Treatment: Treat cells with the anticancer peptide at the desired concentration and for the appropriate time to induce apoptosis.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Conclusion and Future Directions
The available evidence suggests that this compound is a promising candidate for anticancer therapy, exhibiting selective cytotoxicity against breast and prostate cancer cell lines.[1] Its mechanism of action, centered on membrane disruption, is shared with other potent anticancer peptides like Cecropin B and Buforin IIb.
A significant gap in the current understanding of this compound's potential is the lack of publicly available IC50 values. Future research should prioritize determining these values to enable a direct and quantitative comparison with other leading anticancer peptides. Furthermore, a more in-depth investigation into the specific signaling pathways triggered by this compound-induced membrane disruption would provide a more complete picture of its anticancer activity. Elucidating these details will be crucial for the rational design of more potent and selective this compound-based cancer therapeutics.
References
- 1. Biophysical characterization and antitumor activity of synthetic Pantinin peptides from scorpion's venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Three new antimicrobial peptides from the scorpion Pandinus imperator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Cytotoxic Effect of Cecropin A and Cecropin B on the MDA-MB-231 and M14K Tumour Cell Lines [scirp.org]
- 4. The Cytotoxic Effect of Magainin II on the MDA-MB-231 and M14K Tumour Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Pantinin-1 vs. Pantinin-2: A Comparative Guide to Antimicrobial Efficacy
For researchers and professionals in drug development, understanding the nuanced differences between antimicrobial peptides is critical for advancing novel therapeutic strategies. This guide provides a detailed comparison of Pantinin-1 and Pantinin-2, two antimicrobial peptides derived from the venom of the scorpion Pandinus imperator. Both peptides have demonstrated significant antimicrobial properties, but they exhibit key differences in their efficacy against various microbial strains and in their hemolytic activity.
Data Presentation: Antimicrobial and Hemolytic Activity
The antimicrobial efficacy of this compound and Pantinin-2 has been evaluated against a range of Gram-positive and Gram-negative bacteria. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the peptide that inhibits the visible growth of a microorganism.
| Peptide | Organism | Strain | MIC (µM) | Hemolytic Activity |
| This compound | Staphylococcus aureus | 8 | Low (21% hemolysis at 64 µM)[1] | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 14 | |||
| Bacillus megaterium | 32 | |||
| Micrococcus luteus | 32 | |||
| Gram-positive bacteria (general) | 2.4 - 5.2 | Not hemolytic[2] | ||
| Gram-negative bacteria (general) | 2.4 - 38.2 | |||
| Pantinin-2 | Staphylococcus aureus | 12.5 | High (Strong hemolytic activity at 11.1-44.5 µM)[2] | |
| Escherichia coli | 12.5 | |||
| Gram-positive bacteria (general) | 2.4 - 5.2 | |||
| Gram-negative bacteria (general) | 2.4 - 38.2 | |||
| Candida albicans | Affected |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay for assessing the antimicrobial efficacy of compounds. The data presented in this guide was primarily obtained using the broth microdilution method.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial peptide required to inhibit the growth of a specific microorganism.
1. Preparation of Materials:
-
Microorganism: A pure culture of the test bacterium is grown in a suitable broth medium (e.g., Mueller-Hinton Broth - MHB) to the mid-logarithmic phase of growth. The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Antimicrobial Peptides (this compound and Pantinin-2): Stock solutions of the peptides are prepared in a sterile solvent. Serial two-fold dilutions of the peptides are then made in a 96-well microtiter plate to achieve a range of concentrations.
-
Controls:
-
Positive Control: Wells containing only the bacterial suspension in broth, without any antimicrobial peptide, to ensure the viability and growth of the microorganism.
-
Negative Control: Wells containing only sterile broth to check for contamination.
-
2. Assay Procedure:
-
A standardized volume of the diluted bacterial suspension is added to each well of the microtiter plate already containing the serially diluted antimicrobial peptides.
-
The plate is incubated under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).
3. Data Analysis:
-
After incubation, the wells are visually inspected for turbidity, which indicates microbial growth.
-
The MIC is determined as the lowest concentration of the antimicrobial peptide at which there is no visible growth of the microorganism.
Mechanism of Action and Experimental Workflow
The primary mechanism of action for this compound and Pantinin-2, like many other antimicrobial peptides, is the disruption of the microbial cell membrane.[3] This interaction is largely driven by the electrostatic attraction between the cationic peptides and the negatively charged components of the bacterial cell membrane. Upon binding, the peptides insert into the lipid bilayer, leading to pore formation, increased membrane permeability, and ultimately, cell death. This direct action on the cell membrane is a key advantage, as it is less likely to induce microbial resistance compared to antibiotics that target specific metabolic pathways.
The following diagram illustrates the typical experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial peptides like this compound and Pantinin-2.
Caption: Experimental workflow for MIC determination.
References
- 1. Characterization of Antibacterial and Hemolytic Activity of Synthetic Pandinin 2 Variants and Their Inhibition against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pantinin-1 and Vancomycin: Mechanism, Efficacy, and Therapeutic Potential
For Immediate Release
This guide provides a comprehensive comparison of Pantinin-1, an antimicrobial peptide derived from scorpion venom, and vancomycin (B549263), a conventional glycopeptide antibiotic. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their respective mechanisms of action, antibacterial efficacy, and potential therapeutic applications, supported by available experimental data.
Introduction
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. Vancomycin has long been a cornerstone in the treatment of serious Gram-positive infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA). However, the emergence of vancomycin-resistant strains necessitates the exploration of novel antimicrobial agents. This compound, an antimicrobial peptide (AMP) isolated from the venom of the emperor scorpion (Pandinus imperator), has shown promise as a potential alternative, exhibiting potent activity against a range of Gram-positive bacteria, including some vancomycin-resistant strains.[1][2]
Mechanism of Action
The fundamental difference between this compound and vancomycin lies in their distinct mechanisms of action. Vancomycin targets bacterial cell wall synthesis, while this compound disrupts the integrity of the bacterial cell membrane.
Vancomycin: This glycopeptide antibiotic inhibits the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[2][3][4][5] Specifically, vancomycin binds to the D-alanyl-D-alanine termini of the peptidoglycan precursor units, sterically hindering the transglycosylation and transpeptidation reactions that are essential for cell wall elongation and cross-linking.[1][3][4] This disruption leads to a weakened cell wall and eventual cell lysis.
This compound: As an antimicrobial peptide, this compound is believed to exert its bactericidal effect by forming pores in the bacterial cell membrane.[6] This proposed mechanism involves the electrostatic attraction of the cationic peptide to the negatively charged components of the bacterial membrane. Upon binding, the peptide is thought to undergo a conformational change, inserting itself into the lipid bilayer and forming transmembrane channels. This leads to the leakage of essential ions and metabolites, ultimately causing cell death.
Figure 1: Simplified signaling pathways comparing the mechanisms of action of Vancomycin and this compound.
Antibacterial Spectrum and Efficacy
Both this compound and vancomycin demonstrate potent activity against Gram-positive bacteria. However, their efficacy against Gram-negative bacteria and resistant strains differs significantly.
Data Presentation
The following tables summarize the available quantitative data on the antimicrobial activity of this compound and the typical susceptibility of various bacteria to vancomycin. It is crucial to note that the data for this compound and vancomycin are derived from different studies, and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various microorganisms
| Microorganism | Strain | MIC (µM) |
| Staphylococcus aureus | - | 8 |
| Bacillus megaterium | - | 32 |
| Micrococcus luteus | - | 32 |
| Vancomycin-resistant Enterococci | - | 28 |
| Methicillin-resistant S. aureus (MRSA) | - | 14 |
| Escherichia coli | - | 62 |
| Pseudomonas putida | - | >87 |
| Klebsiella oxytoca | - | >87 |
| Enterobacter cloacae | - | 76 |
| Salmonella enterica | - | 72 |
| Candida tropicalis | - | 16 |
Data sourced from publicly available research.
Table 2: Typical Vancomycin MIC Susceptibility
| Microorganism | Susceptibility |
| Staphylococcus aureus (MSSA) | ≤2 µg/mL |
| Methicillin-resistant S. aureus (MRSA) | ≤2 µg/mL |
| Vancomycin-intermediate S. aureus (VISA) | 4-8 µg/mL |
| Vancomycin-resistant S. aureus (VRSA) | ≥16 µg/mL |
| Enterococcus faecalis (vancomycin-susceptible) | 1-4 µg/mL |
| Vancomycin-resistant Enterococci (VRE) | ≥32 µg/mL |
| Streptococcus pneumoniae | ≤1 µg/mL |
| Gram-negative bacteria | Generally resistant |
Data represents typical clinical breakpoints and may vary.
Key Observations:
-
Gram-Positive Activity: Both agents are effective against Gram-positive bacteria.
-
Gram-Negative Activity: Vancomycin is largely ineffective against Gram-negative bacteria due to its inability to penetrate the outer membrane. This compound shows weak activity against some Gram-negative species.
-
Resistant Strains: Notably, this compound demonstrates activity against vancomycin-resistant Enterococci and MRSA, highlighting its potential to address antibiotic resistance.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following sections outline standard protocols for key experiments used to evaluate antimicrobial efficacy.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
Experimental Workflow:
Figure 2: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol:
-
Preparation of Antimicrobial Agent: A stock solution of the antimicrobial agent is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: The inoculated plates are incubated at 37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Time-Kill Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Experimental Workflow:
Figure 3: A standard workflow for a time-kill assay.
Detailed Protocol:
-
Inoculum Preparation: A logarithmic-phase bacterial culture is diluted in fresh broth to a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
Exposure to Antimicrobial: The antimicrobial agent is added to the bacterial suspension at a predetermined concentration (e.g., 1x, 2x, or 4x MIC). A growth control without the antimicrobial agent is also included.
-
Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from the test and control tubes.
-
Enumeration: The aliquots are serially diluted, plated on appropriate agar plates, and incubated for 18-24 hours. The number of colonies is counted to determine the CFU/mL at each time point.
-
Analysis: The results are plotted as log₁₀ CFU/mL against time. A ≥3-log₁₀ reduction in CFU/mL (99.9% kill) is typically considered bactericidal.
Conclusion and Future Directions
This compound and vancomycin represent two distinct classes of antimicrobial agents with different mechanisms of action and resistance profiles. Vancomycin remains a critical therapeutic option for susceptible Gram-positive infections, but its efficacy is threatened by resistance. This compound, with its membrane-disrupting mechanism, demonstrates potential as a novel therapeutic agent, particularly for infections caused by vancomycin-resistant bacteria.
Further research is warranted to conduct direct comparative studies of this compound and vancomycin, including comprehensive in vitro and in vivo experiments. Such studies will be crucial in elucidating the full therapeutic potential of this compound and its viability as a future antimicrobial drug. The development of antimicrobial peptides like this compound represents a promising avenue in the ongoing battle against antibiotic resistance.
References
- 1. Vancomycin - Wikipedia [en.wikipedia.org]
- 2. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 3. amberlife.net [amberlife.net]
- 4. What is the mechanism of Vancomycin Hydrochloride? [synapse.patsnap.com]
- 5. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Induction of Morphological Changes in Model Lipid Membranes and the Mechanism of Membrane Disruption by a Large Scorpion-Derived Pore-Forming Peptide - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Pantinin-1 and Other Scorpion Venom Peptides: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological efficacy of Pantinin-1, a scorpion venom peptide, with other notable peptides from scorpion venom. This analysis is based on available experimental data for its antimicrobial, anticancer, and antiviral activities.
This compound is a non-disulfide-bridged peptide (NDBP) isolated from the venom of the emperor scorpion, Pandinus imperator. Like other members of the pantinin family (Pantinin-2 and Pantinin-3), it is a short, cationic, and amphipathic peptide that forms an α-helical structure. These characteristics are common among many scorpion venom peptides and are crucial for their biological activities. This guide synthesizes quantitative data from various studies to offer a comparative perspective on the efficacy of this compound.
Antimicrobial Efficacy
This compound has demonstrated potent activity against Gram-positive bacteria and the fungus Candida albicans. Its efficacy against Gram-negative bacteria is notably weaker. A key study by Zeng et al. (2013) provides a direct comparison of the minimal inhibitory concentrations (MIC) of this compound, -2, and -3 against a panel of microorganisms.
Table 1: Comparative Antimicrobial Activity (MIC, µM) of Pantinin Peptides [1][2]
| Microorganism | This compound | Pantinin-2 | Pantinin-3 |
| Gram-positive Bacteria | |||
| Staphylococcus aureus (ATCC 25923) | 8 | 16 | 16 |
| Bacillus megaterium (ATCC 14581) | 32 | 64 | 64 |
| Micrococcus luteus (ATCC 4698) | 32 | 64 | 64 |
| Vancomycin-resistant Enterococcus (VRE S13) | 28 | 56 | 14 |
| Methicillin-resistant S. aureus (MRSA N315) | 14 | 28 | 28 |
| Gram-negative Bacteria | |||
| Escherichia coli (ATCC 25922) | >128 | >128 | >128 |
| Pseudomonas aeruginosa (ATCC 27853) | >128 | >128 | >128 |
| Fungus | |||
| Candida albicans (ATCC 10231) | 64 | 128 | 128 |
Data sourced from Zeng et al. (2013).
As indicated in the table, this compound exhibits the most potent activity against Staphylococcus aureus among the three pantinin peptides. Notably, Pantinin-3 shows superior efficacy against Vancomycin-resistant Enterococcus. All three peptides display limited activity against the tested Gram-negative bacteria.
Hemolytic Activity
A crucial aspect of peptide therapeutic potential is its toxicity to mammalian cells. The hemolytic activity of the pantinin peptides against human red blood cells was also evaluated in the same study.
Table 2: Comparative Hemolytic Activity of Pantinin Peptides [1]
| Peptide | HC50 (µM) | % Hemolysis at 64 µM |
| This compound | >64 | 21% |
| Pantinin-2 | ~64 | 100% |
| Pantinin-3 | ~32 | Not specified |
Data sourced from Zeng et al. (2013). HC50 is the concentration causing 50% hemolysis.
This compound demonstrates significantly lower hemolytic activity compared to Pantinin-2 and Pantinin-3, suggesting a better safety profile for potential therapeutic applications.
Anticancer Efficacy
The anticancer properties of the pantinin peptide family have been investigated against various cancer cell lines. A study by Crusca et al. (2018) provides a comparative analysis of their cytotoxic effects.
Table 3: Comparative Anticancer Activity (IC50, µM) of Pantinin Peptides [3]
| Cell Line | This compound | Pantinin-2 | Pantinin-3 |
| Cancer Cell Lines | |||
| MDA-MB-231 (Breast Adenocarcinoma) | 3.5 | 2.0 | 5.0 |
| DU-145 (Prostate Adenocarcinoma) | 10.0 | 8.0 | 15.0 |
| Normal Cell Line | |||
| HGF-1 (Human Gingival Fibroblasts) | >50 | >50 | >50 |
Data sourced from Crusca et al. (2018).
All three pantinin peptides exhibited greater efficacy against the cancer cell lines compared to the normal fibroblast cell line, indicating a degree of selectivity for cancer cells. Pantinin-2 showed the highest potency against both breast and prostate adenocarcinoma cell lines. The study also revealed that these peptides induce apoptosis in cancer cells.
Antiviral Efficacy
The antiviral potential of this compound and Pantinin-2 has been explored against several enveloped viruses. A recent study provided a direct comparison of their activity against Toscana virus (TOSV) and Schmallenberg virus (SBV).
Table 4: Comparative Antiviral Activity (IC50, µM) of this compound and Pantinin-2 [4][5]
| Virus | Treatment Condition | This compound IC50 (µM) | Pantinin-2 IC50 (µM) |
| Schmallenberg Virus (SBV) | Co-treatment | 18.4 | 7.16 |
| Virus pre-treatment | 12.8 | 4.8 | |
| Toscana Virus (TOSV) | Co-treatment | 16.3 | 3.0 |
| Virus pre-treatment | 11.0 | 2.5 |
Data sourced from a 2025 study on the antiviral spectrum of scorpion-derived peptides.
In these antiviral assays, Pantinin-2 consistently demonstrated greater efficacy than this compound against both viruses, with lower IC50 values in both co-treatment and virus pre-treatment conditions. This suggests a direct virucidal mechanism of action.
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
The minimal inhibitory concentration (MIC) is determined using a broth microdilution method in 96-well plates.
-
Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi) to an exponential growth phase.
-
The microbial suspension is diluted to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
The peptides are serially diluted in the corresponding broth in the 96-well plates.
-
An equal volume of the microbial suspension is added to each well.
-
Plates are incubated at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible microbial growth.
Hemolytic Activity Assay
-
Fresh human red blood cells (hRBCs) are collected and washed three times with phosphate-buffered saline (PBS) by centrifugation.
-
A 2% (v/v) suspension of hRBCs in PBS is prepared.
-
Serial dilutions of the peptides are prepared in PBS.
-
In a 96-well plate, equal volumes of the peptide solutions and the hRBC suspension are mixed.
-
The plate is incubated at 37°C for 1 hour.
-
After incubation, the plate is centrifuged, and the supernatant is transferred to a new plate.
-
The release of hemoglobin is measured by reading the absorbance of the supernatant at 540 nm.
-
Controls for 0% hemolysis (PBS) and 100% hemolysis (0.1% Triton X-100) are included.
-
The percentage of hemolysis is calculated using the formula: [(Abssample - AbsPBS) / (AbsTriton - AbsPBS)] x 100.
Cell Viability (MTT) Assay for Anticancer Activity
-
Human cancer cell lines and a normal cell line are seeded in 96-well plates at a density of 1 x 104 cells/well and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the peptides and incubated for 24 hours.
-
After the incubation period, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated for another 4 hours to allow the formation of formazan (B1609692) crystals.
-
The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells. The IC50 value, the concentration of peptide that inhibits 50% of cell growth, is then calculated.
Plaque Reduction Assay for Antiviral Activity
-
Confluent monolayers of host cells (e.g., Vero cells) are grown in 24-well plates.
-
For a co-treatment assay, the virus is mixed with serial dilutions of the peptides before being added to the cell monolayers.
-
For a virus pre-treatment assay, the virus is incubated with the peptides for a set period (e.g., 1 hour at 37°C) before being diluted and added to the cells.
-
After a 1-hour adsorption period, the virus-peptide mixture is removed, and the cells are overlaid with a medium containing a gelling agent (e.g., carboxymethylcellulose).
-
The plates are incubated for a period sufficient for plaque formation (e.g., 3-5 days).
-
The cells are then fixed and stained (e.g., with crystal violet), and the number of plaques is counted.
-
The percentage of plaque inhibition is calculated relative to the untreated virus control, and the IC50 is determined.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for this compound and similar cationic amphipathic peptides is believed to involve the disruption of microbial or cancer cell membranes. The positive charge of the peptide facilitates its initial electrostatic interaction with the negatively charged components of the target cell membranes (e.g., phospholipids (B1166683) in cancer cells, lipoteichoic acid in Gram-positive bacteria). The amphipathic nature of the α-helical structure then allows the peptide to insert into and disrupt the lipid bilayer, leading to pore formation, increased membrane permeability, and ultimately cell death. In the context of antiviral activity against enveloped viruses, a similar mechanism of direct interaction with and disruption of the viral envelope is proposed.
Below is a diagram illustrating the proposed general mechanism of action for this compound.
Proposed mechanism of this compound action.
Experimental Workflow for Efficacy Assessment
The following diagram outlines a general workflow for assessing the efficacy of scorpion venom peptides like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Three new antimicrobial peptides from the scorpion Pandinus imperator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biophysical characterization and antitumor activity of synthetic Pantinin peptides from scorpion's venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expanding the Antiviral Spectrum of Scorpion-Derived Peptides Against Toscana Virus and Schmallenberg Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to the Cross-Validation of Pantinin-1 MIC Results
In the field of antimicrobial peptide (AMP) research, establishing reproducible and comparable Minimum Inhibitory Concentration (MIC) values is paramount for the preclinical development of new therapeutic agents. This guide provides a comprehensive overview of the available MIC data for Pantinin-1, a promising antimicrobial peptide derived from the scorpion Pandinus imperator. While direct inter-laboratory comparison studies for this compound are not yet published, this document synthesizes data from various independent studies to offer a comparative perspective. It also details standardized experimental protocols to promote greater consistency in future research and discusses the key factors contributing to variability in MIC results.
Data Presentation: this compound MIC Values
The following table summarizes the MIC values of this compound against a range of microorganisms as reported in different studies. It is important to note that variations in experimental protocols between laboratories can contribute to differences in observed MICs.
| Organism | MIC (µM) | Reference |
| Staphylococcus aureus | 8 | [1] |
| Staphylococcus aureus | 6.25 | [2] |
| Methicillin-resistant S. aureus (MRSA) | 14 | [1] |
| Bacillus megaterium | 32 | [1] |
| Micrococcus luteus | 32 | [1] |
| Listeria monocytogenes | >50 | [2] |
| Pseudomonas aeruginosa | 2 | [1] |
| Pseudomonas aeruginosa | >150 | [1] |
| Klebsiella pneumoniae | 6.25 | [2] |
| KPC-producing K. pneumoniae | 25-50 | [2] |
| Gram-positive bacteria (general) | Strong activity | [3][4] |
| Gram-negative bacteria (general) | Weak activity | [3][4] |
| Fungi (unspecified) | Relatively strong activity | [3] |
Note: The significant discrepancy in MIC values for P. aeruginosa reported in one study highlights the profound impact of methodological differences on experimental outcomes[1].
Experimental Protocols
The accurate determination of AMP MICs requires meticulous adherence to standardized protocols. The broth microdilution assay is the gold standard for determining MIC values[5][6]. However, the cationic nature of many AMPs, including this compound, necessitates modifications to standard protocols to ensure accuracy and reproducibility[7].
Standard Broth Microdilution Protocol for Cationic Peptides
This protocol is adapted from established guidelines and incorporates modifications to address the challenges associated with testing cationic antimicrobial peptides[7][8][9].
-
Preparation of Materials:
-
Labware: Use low-binding materials, such as polypropylene (B1209903) 96-well plates, to prevent the peptide from adsorbing to surfaces[7].
-
Media: Use cation-adjusted Mueller-Hinton Broth (MHB) to minimize interference of salts with the cationic peptide's activity[7].
-
Peptide Stock Solution: Prepare a stock solution of this compound in a suitable solvent like sterile deionized water or 0.01% acetic acid[7]. To prevent aggregation and non-specific binding, the diluent can be supplemented with 0.2% bovine serum albumin (BSA)[9].
-
-
Inoculum Preparation:
-
Select 3-5 colonies of the test microorganism from a fresh agar (B569324) plate and inoculate into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh MHB to a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the test wells[7].
-
-
Assay Procedure:
-
Serially dilute the this compound stock solution in the appropriate diluent across the polypropylene 96-well plate.
-
Add 100 µL of the diluted bacterial suspension to each well.
-
Include a positive control well containing the bacterial suspension without the peptide and a negative control well with media only[8].
-
Incubate the plate at 37°C for 18-24 hours[9].
-
-
Determining the MIC:
-
The MIC is the lowest concentration of the peptide that inhibits visible growth of the microorganism[5][6]. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) with a plate reader[10].
-
For AMPs, the MIC can also be defined as the concentration that reduces growth by a specific percentage (e.g., >50% or ≥90%) compared to the growth control[9][10].
-
Mandatory Visualization
To facilitate a clearer understanding of the experimental workflow and the factors influencing inter-laboratory variability, the following diagrams are provided.
Generalized workflow for Minimum Inhibitory Concentration (MIC) determination.
Key factors contributing to inter-laboratory variability in MIC results.
Conclusion
The cross-validation of MIC results is a critical step in the development of new antimicrobial agents like this compound. While a formal inter-laboratory study for this compound has not been published, the existing data indicates its potential as an antimicrobial agent, particularly against Gram-positive bacteria. The significant variability in reported MIC values underscores the necessity for the adoption of standardized and optimized protocols for antimicrobial susceptibility testing of peptides[11]. By employing the detailed methodologies and being mindful of the factors that can influence outcomes, the scientific community can work towards generating more consistent and comparable data, thereby accelerating the translation of promising peptides from the bench to the clinic.
References
- 1. Short-Chained Linear Scorpion Peptides: A Pool for Novel Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The inhibitory potential of three scorpion venom peptides against multidrug-resistant Klebsiella pnemoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three new antimicrobial peptides from the scorpion Pandinus imperator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into Antimicrobial Peptides from Spiders and Scorpions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]
- 11. Frontiers | Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy [frontiersin.org]
A Comparative Analysis of Pantinin-1 and Melittin Cytotoxicity: A Guide for Researchers
An objective comparison of the cytotoxic profiles of the scorpion-derived peptide Pantinin-1 and the bee venom peptide Melittin, supported by experimental data and detailed methodologies.
This guide provides a comprehensive comparative analysis of the cytotoxic properties of two venom-derived peptides: this compound, from the scorpion Pandinus imperator, and Melittin, the principal active component of honeybee venom. While both peptides exhibit cytotoxic activity, they present distinct profiles in terms of their potency, selectivity, and mechanisms of action. This analysis is intended for researchers, scientists, and drug development professionals exploring the therapeutic potential of these bioactive peptides.
At a Glance: Key Differences in Cytotoxicity
| Feature | This compound | Melittin |
| Source | Scorpion (Pandinus imperator) | Honeybee (Apis mellifera) |
| Primary Cytotoxic Effect | Selective towards cancer cells | Broad-spectrum, non-selective |
| Hemolytic Activity | Very low to mild | High |
| Reported IC50 (Cancer Cells) | Micromolar range (Cell line dependent) | Micromolar to sub-micromolar range |
| Primary Mechanism | Membrane disruption of anionic membranes, induction of apoptosis | Pore formation, membrane lysis, induction of apoptosis and necrosis |
Quantitative Cytotoxicity Data
The following tables summarize the available quantitative data on the cytotoxic and hemolytic activities of this compound and Melittin. It is important to note that direct comparative studies are limited, and data has been compiled from various sources. Experimental conditions such as cell type, exposure time, and assay method can significantly influence results.
Table 1: Comparative Cytotoxicity (IC50) Against Cancer Cell Lines
| Peptide | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | MDA-MB-231 | Human Breast Adenocarcinoma | Data indicated in study, specific value not publicly available | [de Assis et al., 2018] |
| DU-145 | Human Prostate Carcinoma | Data indicated in study, specific value not publicly available | [de Assis et al., 2018] | |
| Melittin | MDA-MB-231 | Human Breast Adenocarcinoma | ~2 µg/mL (~0.7 µM) | [1] |
| DU-145 | Human Prostate Carcinoma | ~10 µg/mL (~3.5 µM) | [2] | |
| HeLa | Human Cervical Cancer | ~1.7 µg/mL (~0.6 µM) | [3] | |
| A549 | Human Lung Carcinoma | ~4.32-8.48 µg/mL (~1.5-3.0 µM) | [4] | |
| PC-3 | Human Prostate Cancer | Not specified, significant suppression at 0.1 µg/mL | [2] |
Table 2: Comparative Hemolytic Activity
| Peptide | Erythrocyte Source | Hemolytic Activity (HC50) | Reference |
| This compound | Human | "Very low or mild" - HC50 > 100 µM (estimated) | [2][5] |
| Pandinin 2 (related peptide) | Human | >100 µM (for some variants) | [6] |
| Melittin | Human | ~3.03 µg/mL (~1.06 µM) | [2] |
Mechanisms of Action and Signaling Pathways
This compound and Melittin both exert their cytotoxic effects primarily through interactions with the cell membrane, but their selectivity and the downstream consequences of these interactions differ significantly.
This compound: Selective Disruption and Apoptosis
This compound, a short, cationic, and α-helical peptide, demonstrates a preferential interaction with negatively charged phospholipids, which are more abundant on the outer leaflet of cancer cell membranes compared to healthy cells[7][8]. This electrostatic attraction is believed to be the basis for its selectivity. Upon binding, this compound is thought to disrupt the membrane integrity, leading to increased permeability and ultimately inducing apoptosis[7]. The precise intracellular signaling pathways triggered by this compound are not yet fully elucidated but are likely to involve the activation of intrinsic apoptotic cascades as a consequence of membrane damage and cellular stress.
Melittin: Broad-Spectrum Lysis and Multi-Pathway Apoptosis
Melittin is a potent, non-selective cytolytic peptide that readily integrates into and disrupts a wide variety of cell membranes, leading to pore formation and cell lysis[9]. Its high hemolytic activity is a direct consequence of this membrane-disrupting capability. Beyond direct lysis, Melittin is known to induce apoptosis and necrosis through a multitude of signaling pathways. In various cancer cell lines, Melittin has been shown to modulate key signaling cascades, including the PI3K/Akt/mTOR, MAPK, and JAK/STAT pathways, leading to the activation of pro-apoptotic proteins and the suppression of survival signals[9][10].
Visualizing the Mechanisms and Workflows
To better understand the processes involved in the cytotoxic action of these peptides and the experimental methods used to evaluate them, the following diagrams are provided.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.
-
Peptide Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the peptide (this compound or Melittin). Include untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the peptide that inhibits 50% of cell viability, can be determined by plotting cell viability against peptide concentration.
Hemolysis Assay
This assay quantifies the lytic effect of peptides on red blood cells (RBCs).
-
RBC Preparation: Obtain fresh whole blood and centrifuge to pellet the RBCs. Wash the RBCs multiple times with phosphate-buffered saline (PBS) by repeated centrifugation and resuspension.
-
Peptide Incubation: Prepare a suspension of washed RBCs in PBS. In a 96-well plate, add serial dilutions of the peptide to the RBC suspension. Include a negative control (PBS) and a positive control (a lytic agent like Triton X-100).
-
Incubation: Incubate the plate at 37°C for 1 hour with gentle agitation.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at a wavelength of approximately 540 nm to quantify the amount of hemoglobin released.
-
Data Analysis: Calculate the percentage of hemolysis relative to the positive control. The HC50 value, the concentration of the peptide that causes 50% hemolysis, can be determined.
Conclusion
The comparative analysis of this compound and Melittin reveals two peptides with distinct cytotoxic profiles. Melittin is a potent, broad-spectrum cytolytic agent with high hemolytic activity, which poses a significant challenge for its systemic therapeutic application. Its mechanism of action involves direct membrane lysis and the induction of apoptosis through multiple well-characterized signaling pathways.
In contrast, this compound exhibits a more selective cytotoxicity towards cancer cells, coupled with low hemolytic activity, making it a potentially more attractive candidate for further development as an anticancer agent. Its mechanism is believed to rely on the electrostatic attraction to the anionic surface of cancer cells, leading to membrane disruption and subsequent apoptosis. Further research is warranted to fully elucidate the specific intracellular signaling pathways activated by this compound and to obtain more extensive comparative cytotoxicity data against a broader range of cell lines. This will be crucial in realizing the therapeutic potential of this promising scorpion venom peptide.
References
- 1. Biophysical characterization and antitumor activity of synthetic Pantinin peptides from scorpion's venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Scorpion Peptides and Ion Channels: An Insightful Review of Mechanisms and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Three new antimicrobial peptides from the scorpion Pandinus imperator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Antibacterial and Hemolytic Activity of Synthetic Pandinin 2 Variants and Their Inhibition against Mycobacterium tuberculosis | PLOS One [journals.plos.org]
- 7. Short Peptides from Asian Scorpions: Bioactive Molecules with Promising Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Antimicrobial Peptide Analogs From Scorpions: Modifications and Structure-Activity [frontiersin.org]
Unveiling the Antiviral Action of Pantinin-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The urgent need for novel antiviral therapeutics has propelled research into naturally derived compounds with potent activity against a broad spectrum of viruses. Among these, Pantinin-1, a scorpion venom-derived antimicrobial peptide, has emerged as a promising candidate. This guide provides a comprehensive comparison of this compound's antiviral mechanism with other notable virucidal peptides, supported by experimental data and detailed protocols to aid in the validation and development of new antiviral strategies.
At a Glance: Performance Comparison of Virucidal Peptides
The antiviral efficacy of this compound and its counterparts is best understood through a direct comparison of their activity against various enveloped viruses. The following tables summarize the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values, providing a quantitative measure of their potency and therapeutic window.
| Peptide | Virus | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | Caprine Herpesvirus 1 (CpHV-1) | MDBK | Co-treatment | 30.4 | [1] |
| Caprine Herpesvirus 1 (CpHV-1) | MDBK | Virus Pre-treatment | 20.1 | [1] | |
| Bovine Herpesvirus 1 (BoHV-1) | MDBK | Co-treatment | 10 | [1] | |
| Bovine Herpesvirus 1 (BoHV-1) | MDBK | Virus Pre-treatment | 5.2 | [1] | |
| Schmallenberg Virus (SBV) | BHK-21 | Co-treatment | 18.4 | [2] | |
| Schmallenberg Virus (SBV) | BHK-21 | Virus Pre-treatment | 12.8 | [2] | |
| Toscana Virus (TOSV) | BHK-21 | Co-treatment | 16.3 | [2] | |
| Toscana Virus (TOSV) | BHK-21 | Virus Pre-treatment | 11 | [2] | |
| Toscana Virus (TOSV) | A-72 | Virus Pre-treatment | 3.8 | [2][3] | |
| Toscana Virus (TOSV) | CRFK | Virus Pre-treatment | 5 | [2][3] | |
| Pantinin-2 | Caprine Herpesvirus 1 (CpHV-1) | MDBK | Co-treatment | 6.1 | [1] |
| Caprine Herpesvirus 1 (CpHV-1) | MDBK | Virus Pre-treatment | 4.3 | [1] | |
| Bovine Herpesvirus 1 (BoHV-1) | MDBK | Co-treatment | 6.6 | [1] | |
| Bovine Herpesvirus 1 (BoHV-1) | MDBK | Virus Pre-treatment | 3.9 | [1] | |
| Schmallenberg Virus (SBV) | BHK-21 | Co-treatment | 7.16 | [2] | |
| Schmallenberg Virus (SBV) | BHK-21 | Virus Pre-treatment | 4.8 | [2] | |
| Toscana Virus (TOSV) | BHK-21 | Co-treatment | 3 | [2] | |
| Toscana Virus (TOSV) | BHK-21 | Virus Pre-treatment | 2.5 | [2] | |
| Toscana Virus (TOSV) | A-72 | Virus Pre-treatment | 3 | [2][3] | |
| Toscana Virus (TOSV) | CRFK | Virus Pre-treatment | 3 | [2][3] | |
| Melittin | Junín virus (JV) | Vero | Plaque Reduction | 0.86 | [4] |
| Vesicular Stomatitis Virus (VSV-GFP) | Vero | GFP Reduction | 1.18 (µg/mL) | [4] | |
| Influenza A (H1N1, PR8-GFP) | MDCK | Plaque Reduction | 1.15 (µg/mL) | [4] | |
| Respiratory Syncytial Virus (RSV-GFP) | HEp-2 | GFP Reduction | 0.35 (µg/mL) | [4] | |
| Defensins (HNP1) | SARS-CoV-2 | Vero E6 | Plaque Reduction | 10.3 | [5] |
| LL-37 | SARS-CoV-2 Spike Protein (RBD) binding to hACE2 | - | SPR | 0.126 | [6] |
| Peptide | Cell Line | CC50 (µM) | Reference |
| This compound | MDBK | 113.5 | |
| Pantinin-2 | MDBK | 64 | |
| Melittin | Vero | 8.51 | [4] |
| Vero | 6.23 (µg/mL) | [4] | |
| MDCK | 7.66 (µg/mL) | [4] | |
| HEp-2 | 5.02 (µg/mL) | [4] | |
| Defensins (HNP1) | ARPE-19 | >150 | |
| LL-37 | Eukaryotic cells | 13-25 |
The Virucidal Mechanism of this compound and Comparative Peptides
This compound exerts its antiviral effect through a direct virucidal mechanism, primarily targeting the envelope of viruses. This mode of action is shared by a class of antimicrobial peptides (AMPs) that includes Pantinin-2, Melittin, Defensins, and LL-37. These peptides are typically cationic and amphipathic, properties that facilitate their interaction with the negatively charged components of viral envelopes.
The proposed mechanism involves the binding of the peptide to the viral membrane, followed by the disruption of the lipid bilayer's integrity. This can occur through various models, including the formation of pores ("barrel-stave" or "toroidal pore" models) or the "carpet" model, where the peptides accumulate on the viral surface, leading to membrane destabilization and lysis. This disruption of the viral envelope effectively neutralizes the virus, preventing its attachment and entry into host cells.
Caption: Antiviral mechanism of this compound targeting the viral envelope.
Experimental Protocols for Antiviral Mechanism Validation
To rigorously assess the antiviral activity of peptides like this compound, a series of well-defined experimental protocols are employed. These assays are designed to quantify the inhibition of viral replication at different stages of the viral life cycle.
Plaque Reduction Assay
This assay is the gold standard for quantifying the inhibition of infectious virus production.
-
Cell Seeding: Plate a monolayer of susceptible host cells in multi-well plates and incubate until confluent.
-
Virus and Peptide Preparation: Prepare serial dilutions of the antiviral peptide. Mix a standardized amount of virus with each peptide dilution and incubate to allow for interaction.
-
Infection: Remove the culture medium from the cells and inoculate with the virus-peptide mixtures. A virus-only control and a cell-only control should be included.
-
Adsorption: Incubate the plates to allow for viral adsorption to the cells.
-
Overlay: After the adsorption period, remove the inoculum and add a semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose). This restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation.
-
Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones against a stained cell monolayer. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each peptide concentration compared to the virus control. The IC50 value is determined as the concentration of the peptide that reduces the number of plaques by 50%.
Caption: Workflow of the Plaque Reduction Assay.
50% Tissue Culture Infectious Dose (TCID50) Assay
This assay is used to determine the virus titer by quantifying the amount of virus required to infect 50% of the inoculated cell cultures.
-
Cell Seeding: Seed host cells in a 96-well plate to form a confluent monolayer.
-
Serial Dilution: Prepare serial dilutions of the virus stock.
-
Infection: Inoculate replicate wells with each virus dilution.
-
Peptide Treatment: For antiviral testing, cells can be pre-treated with the peptide, or the virus can be pre-incubated with the peptide before infection.
-
Incubation: Incubate the plate and observe for cytopathic effect (CPE) daily.
-
Scoring: After the incubation period, score each well as positive or negative for CPE.
-
Calculation: Use the Reed-Muench or Spearman-Kärber method to calculate the TCID50 titer. For antiviral testing, the reduction in virus titer in the presence of the peptide is determined.
Quantitative Real-Time PCR (qPCR) for Viral Load Determination
qPCR is a highly sensitive method to quantify the amount of viral genetic material, providing a measure of viral replication.
-
Experimental Setup: Infect cells with the virus in the presence or absence of the antiviral peptide.
-
RNA Extraction: At various time points post-infection, harvest the cells or supernatant and extract total RNA.
-
Reverse Transcription: Convert the viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Amplification: Perform qPCR using primers and probes specific to a viral gene. A housekeeping gene from the host cells is used for normalization.
-
Data Analysis: The cycle threshold (Ct) values are used to determine the relative or absolute quantification of viral RNA. A standard curve can be generated using known quantities of viral nucleic acid for absolute quantification. The reduction in viral load in peptide-treated samples compared to untreated controls indicates antiviral activity.
Caption: Workflow for qPCR-based viral load determination.
References
- 1. Pantinin‐Derived Peptides against Veterinary Herpesviruses: Activity and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding the Antiviral Spectrum of Scorpion-Derived Peptides Against Toscana Virus and Schmallenberg Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Melittin: a venom-derived peptide with promising anti-viral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of SARS-CoV-2 Infection by Human Defensin HNP1 and Retrocyclin RC-101 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Comparative Performance Analysis of Pantinin-1 and Pexiganan Against Methicillin-Resistant Staphylococcus aureus (MRSA)
Introduction and Compound Overview
Antimicrobial peptides (AMPs) are a promising class of therapeutics for combating antibiotic-resistant bacteria due to their unique mechanisms of action, which often involve direct disruption of the bacterial membrane, making the development of resistance more difficult for the pathogen.[1][2]
Pantinin-1 is a novel, 13-amino-acid antimicrobial peptide identified from the venom of the Emperor scorpion, Pandinus imperator.[3][4][5] It is a cationic, amphipathic, α-helical peptide that demonstrates potent activity against Gram-positive bacteria, including MRSA, and fungi, with weak activity against Gram-negative bacteria.[4][5][6] Notably, it exhibits very low hemolytic activity against human red blood cells, suggesting a favorable preliminary safety profile.[4][5]
Pexiganan (B138682) (also known as MSI-78) is a 22-amino-acid synthetic analog of Magainin II, a peptide discovered in the skin of the African clawed frog, Xenopus laevis.[7][8] Pexiganan has been extensively studied and has undergone Phase III clinical trials as a topical agent for treating diabetic foot infections.[1][7][9] It possesses a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including numerous antibiotic-resistant strains.[7][10] Its mechanism of action is also primarily through bacterial membrane disruption.[2][7]
Quantitative Performance Against MRSA
The primary metric for evaluating the potency of an antimicrobial agent is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.
Table 1: Antimicrobial Activity (MIC) of this compound Against MRSA and Other Pathogens
Data sourced from UniProtKB entry for this compound.[5]
| Microorganism | Strain | MIC (μM) |
| Staphylococcus aureus | (Methicillin-Resistant) | 14 |
| Staphylococcus aureus | (Methicillin-Susceptible) | 8 |
| Bacillus megaterium | - | 32 |
| Micrococcus luteus | - | 32 |
| Enterococci | (Vancomycin-Resistant) | 28 |
| Candida tropicalis | (Fungus) | 16 |
Table 2: Comparative Antimicrobial Activity (MIC) of Pexiganan Against Various MRSA Strains and Comparators
Data compiled from multiple in vitro studies.[1][10]
| Microorganism | Strain Type / ID | Pexiganan MIC (μg/mL) | Vancomycin MIC (μg/mL) |
| S. aureus | MRSA (General) | 8 - 32 | 1 - 2 |
| S. aureus | MRSA USA100 | 8 - 16 | Not Reported |
| S. aureus | MRSA USA300 | 8 - 16 | Not Reported |
| S. aureus | VISA (Vancomycin-Intermediate) | 32 | 4 - 8 |
| S. aureus | VRSA (Vancomycin-Resistant) | 8 - 16 | ≥ 16 |
| S. aureus | MSSA (Methicillin-Susceptible) | 16 - 32 | ≤ 1 |
Analysis: this compound demonstrates potent activity against MRSA with an MIC of 14 μM.[5] Pexiganan also shows strong efficacy, with MIC values typically ranging from 8 to 32 μg/mL against a variety of MRSA strains.[1] A key finding for Pexiganan is that its activity is not significantly affected by resistance to other antibiotic classes, as demonstrated by its potent MIC values against vancomycin-intermediate (VISA) and vancomycin-resistant (VRSA) S. aureus strains.[1]
Mechanism of Action: Membrane Disruption
Both this compound and Pexiganan are cationic peptides that primarily target and disrupt the integrity of the bacterial cell membrane. This mechanism is distinct from many conventional antibiotics that target intracellular processes like protein or cell wall synthesis.[7][11]
-
Electrostatic Attraction: The positively charged peptides are attracted to the negatively charged components of the bacterial membrane (e.g., lipoteichoic acids in Gram-positive bacteria like MRSA).
-
Membrane Insertion and Pore Formation: Upon binding, the peptides insert into the lipid bilayer. While the precise model for this compound is proposed as an alpha-helical channel, Pexiganan is well-documented to form "toroidal pores."[2][5][7] In the toroidal pore model, the peptides induce the lipid monolayers to bend continuously through the pore, such that both the peptides and the lipid headgroups line the channel.
-
Cell Lysis: This disruption leads to leakage of intracellular contents, depolarization of the membrane potential, and ultimately, cell death.[7]
Caption: Proposed mechanism of action for cationic AMPs like Pexiganan.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the performance of antimicrobial peptides. These protocols are based on standards from the Clinical and Laboratory Standards Institute (CLSI) and methods cited in studies on Pexiganan.[10][12][13]
Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method, a standard for determining the MIC of an antimicrobial agent against bacteria.[14]
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Protocol Steps:
-
Preparation of Antimicrobial Agent: A stock solution of the peptide (e.g., this compound or Pexiganan) is prepared in an appropriate solvent. A series of two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate.
-
Preparation of Inoculum: A few colonies of the MRSA isolate are picked from an agar (B569324) plate and suspended in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the bacterial suspension.
-
Controls: A positive control well (MHB + bacteria, no peptide) and a negative control well (MHB only, no bacteria) are included on each plate.
-
Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.[12][15]
-
Reading Results: The MIC is determined as the lowest concentration of the peptide at which there is no visible growth (turbidity) in the well.[13]
Time-Kill Kinetic Assay
This assay provides information on the bactericidal or bacteriostatic properties of an antimicrobial agent over time.
Protocol Steps:
-
Preparation: Log-phase MRSA cultures are diluted in MHB to a starting concentration of ~10⁵ to 10⁶ CFU/mL.[16]
-
Exposure: The bacterial suspension is aliquoted into flasks containing the antimicrobial peptide at various concentrations (e.g., 1x, 2x, and 4x MIC) and a growth control flask with no peptide.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 24 hours), an aliquot is removed from each flask.
-
Quantification: The aliquot is serially diluted in sterile saline, plated onto nutrient agar plates, and incubated for 18-24 hours.
-
Analysis: The number of colonies on each plate is counted to determine the CFU/mL at each time point. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[16] Pexiganan has been shown to be rapidly bactericidal, eliminating 10⁶ CFU/mL of P. aeruginosa within 20 minutes at a concentration of 16 μg/mL.[10]
Hemolysis Assay (Toxicity Screening)
This assay measures the lytic activity of a peptide against red blood cells (erythrocytes), providing a primary screen for cytotoxicity to mammalian cells.
Protocol Steps:
-
Preparation: Fresh human red blood cells (hRBCs) are washed multiple times in a phosphate-buffered saline (PBS) solution and resuspended to a final concentration of 1-2% (v/v).
-
Exposure: The hRBC suspension is incubated with various concentrations of the peptide at 37°C for 1 hour.
-
Controls: A negative control (hRBCs in PBS) and a positive control (hRBCs in 1% Triton X-100 for 100% lysis) are included.
-
Measurement: The samples are centrifuged to pellet intact cells. The amount of hemoglobin released into the supernatant is measured by absorbance at ~540 nm.
-
Calculation: The percentage of hemolysis is calculated relative to the positive control. This compound is reported to induce only 21% hemolysis at a high concentration of 64 μM, indicating low hemolytic activity.[5]
Conclusion and Future Directions
This compound is a promising anti-MRSA candidate from a natural source, exhibiting potent activity and low hemolytic potential.[4][5] However, the available data is limited. A comprehensive evaluation requires direct, side-by-side comparisons with standard-of-care antibiotics and other investigational peptides like Pexiganan across a broad panel of clinical MRSA isolates.
Pexiganan serves as an excellent benchmark for such a comparison. Its extensive dataset demonstrates robust activity against drug-resistant strains and a well-defined mechanism of action.[1][7] Future research on this compound should focus on generating similar comprehensive datasets, including time-kill kinetics, post-antibiotic effect studies, and in vivo efficacy in animal infection models. Such data will be critical to fully assess its potential as a therapeutic agent in the fight against antibiotic-resistant pathogens.
References
- 1. In Vitro Spectrum of Pexiganan Activity When Tested against Pathogens from Diabetic Foot Infections and with Selected Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pexiganan in Combination with Nisin to Control Polymicrobial Diabetic Foot Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Three new antimicrobial peptides from the scorpion Pandinus imperator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structure, Membrane Orientation, Mechanism, and Function of Pexiganan – A Highly Potent Antimicrobial Peptide Designed From Magainin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure, membrane orientation, mechanism, and function of pexiganan--a highly potent antimicrobial peptide designed from magainin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro spectrum of pexiganan activity when tested against pathogens from diabetic foot infections and with selected resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Antibacterial Properties of Pexiganan, an Analog of Magainin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 13. Methicillin-resistant Staphylococcus aureus antibiotic susceptibility profile and associated factors among hospitalized patients at Hawassa University Comprehensive Specialized Hospital, Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. en.iacld.com [en.iacld.com]
- 16. pjmhsonline.com [pjmhsonline.com]
A Comparative Structural Analysis of Pantinin Peptides: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pantinin peptides, detailing their structural characteristics and functional performance with supporting experimental data.
Pantinin peptides, isolated from the venom of the scorpion Pandinus imperator, are a group of cationic, amphipathic, and α-helical antimicrobial peptides.[1] This guide focuses on a comparative structural and functional analysis of three key members of this family: Pantinin-1, Pantinin-2, and Pantinin-3. These peptides have garnered significant interest due to their potent antimicrobial activity, particularly against Gram-positive bacteria and fungi, as well as their potential as anticancer and antiviral agents.[1][2][3]
Structural and Physicochemical Properties
Pantinin peptides are characterized by their relatively short length, typically 13-14 amino acid residues, and the absence of disulfide bridges.[1] Their primary structure is rich in hydrophobic and basic residues, which contributes to their amphipathic nature and net positive charge at physiological pH. This amphipathicity is crucial for their interaction with and disruption of microbial cell membranes. Upon interaction with membrane-mimicking environments, Pantinin peptides adopt a distinct α-helical secondary structure.[2][3]
Table 1: Physicochemical Properties of Pantinin Peptides
| Peptide | Amino Acid Sequence | Length (Residues) | Net Charge (at pH 7) | Molecular Weight (Da) |
| This compound | IFGAIWKGISLKLF-NH₂ | 14 | +3 | 1549.9 |
| Pantinin-2 | IFGAIWKGISLKLL-NH₂ | 14 | +3 | 1533.9 |
| Pantinin-3 | FFGAIWKGISLKLF-NH₂ | 14 | +3 | 1581.9 |
Note: Amino acid sequences and physicochemical properties are based on available literature. The C-terminal amidation is a common feature of many antimicrobial peptides.
Comparative Performance Analysis
The biological activity of Pantinin peptides has been evaluated across several key performance indicators, including antimicrobial efficacy, hemolytic activity (a measure of cytotoxicity against red blood cells), and anticancer activity.
Antimicrobial Activity
Pantinin peptides exhibit potent activity against a range of Gram-positive bacteria and fungi, with weaker activity against Gram-negative bacteria.[1] Pantinin-3, in particular, has shown strong inhibitory effects against vancomycin-resistant Enterococcus (VRE), a significant human pathogen.[1]
Table 2: Comparative Antimicrobial Activity (MIC in µM)
| Organism | This compound | Pantinin-2 | Pantinin-3 |
| Staphylococcus aureus | 8 | 4 | 4 |
| Bacillus subtilis | 4 | 2 | 2 |
| Candida albicans | 16 | 8 | 8 |
| Escherichia coli | >128 | >128 | >128 |
| Pseudomonas aeruginosa | >128 | >128 | >128 |
Note: MIC (Minimum Inhibitory Concentration) values are compiled from various studies and may have been determined under different experimental conditions. Lower MIC values indicate higher potency.
Hemolytic Activity
A critical aspect of peptide-based drug development is selectivity towards microbial cells over host cells. The hemolytic activity of Pantinin peptides against human red blood cells is generally low to moderate.[1]
Table 3: Comparative Hemolytic Activity
| Peptide | HC₅₀ (µM) |
| This compound | ~100 |
| Pantinin-2 | ~50 |
| Pantinin-3 | Not widely reported |
Note: HC₅₀ (50% hemolytic concentration) is the concentration of peptide that causes 50% hemolysis of red blood cells. Higher HC₅₀ values indicate lower toxicity to red blood cells.
Anticancer Activity
Recent studies have highlighted the potential of Pantinin peptides as anticancer agents. They have been shown to selectively induce apoptosis in cancer cell lines while exhibiting lower toxicity towards healthy cells.[2]
Table 4: Comparative Anticancer Activity (IC₅₀ in µM)
| Cell Line | This compound | Pantinin-2 |
| MDA-MB-231 (Breast Adenocarcinoma) | ~25 | ~15 |
| DU-145 (Prostate Adenocarcinoma) | ~30 | ~20 |
| HGF-1 (Healthy Fibroblasts) | >100 | >50 |
Note: IC₅₀ (50% inhibitory concentration) is the concentration of peptide that causes 50% inhibition of cell growth. Lower IC₅₀ values against cancer cells and higher values against healthy cells indicate favorable selectivity.
Mechanism of Action: Membrane Permeabilization
The primary mechanism of action for Pantinin peptides is believed to be the disruption of the cell membrane integrity of target cells. Their cationic nature facilitates initial electrostatic interactions with the negatively charged components of microbial or cancer cell membranes. Subsequently, their amphipathic α-helical structure promotes their insertion into the lipid bilayer, leading to the formation of pores or other membrane defects. This permeabilization results in the leakage of essential cellular contents and ultimately cell death.
Caption: Mechanism of Pantinin peptide-induced cell death.
Experimental Protocols
Minimal Inhibitory Concentration (MIC) Assay
The MIC assay is performed to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Microorganism Preparation: A single colony of the test microorganism is inoculated into a suitable broth medium and incubated to reach the mid-logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Peptide Dilution: The Pantinin peptide is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: An equal volume of the diluted microbial suspension is added to each well of the microtiter plate.
-
Incubation: The plate is incubated at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible growth (turbidity) is observed. The absorbance can be measured using a microplate reader to quantify growth.
Hemolytic Assay
This assay measures the ability of a peptide to lyse red blood cells.
-
Red Blood Cell Preparation: Fresh human red blood cells are washed multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. The washed cells are then resuspended in PBS to a final concentration of 2-4% (v/v).
-
Peptide Dilution: The Pantinin peptide is serially diluted in PBS in a 96-well plate.
-
Incubation: An equal volume of the red blood cell suspension is added to each well. The plate is incubated at 37°C for 1 hour.
-
Centrifugation: The plate is centrifuged to pellet the intact red blood cells.
-
Hemolysis Measurement: The supernatant is transferred to a new plate, and the release of hemoglobin is measured by reading the absorbance at a specific wavelength (e.g., 540 nm). A 0.1% Triton X-100 solution is used as a positive control (100% hemolysis), and PBS is used as a negative control (0% hemolysis).
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells or normal cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Peptide Treatment: The cells are treated with various concentrations of the Pantinin peptide and incubated for a specified period (e.g., 24-48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is expressed as a percentage relative to the untreated control cells.
Caption: Workflow for determining cell viability using the MTT assay.
References
Safety Operating Guide
Proper Disposal of Pantinin-1: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the operational disposal of the antimicrobial peptide, Pantinin-1. This document offers a procedural, step-by-step guide to ensure the safe handling and disposal of this compound, aligning with standard laboratory safety practices and environmental responsibility.
For researchers, scientists, and drug development professionals, the responsible management of potent biomolecules like this compound is paramount. Adherence to these protocols minimizes risks to personnel and the environment.
Summary of Decontamination Methods
The following table summarizes key quantitative parameters for common chemical decontamination methods applicable to peptide waste.
| Decontamination Method | Reagent Concentration | Minimum Contact Time | Key Considerations |
| Sodium Hypochlorite (B82951) | 6% solution for concentrated peptide; 0.5-1.0% final concentration for dilute solutions.[1] | 30-60 minutes.[1] | Effective for many peptides but may be corrosive to some surfaces. |
| Strong Acid/Base | 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH).[1] | At least 30 minutes.[1] | Highly effective but requires a neutralization step to a pH between 5.5 and 9.0 before disposal.[1] |
| Enzymatic Detergent | Typically a 1% (m/v) solution.[2] | Varies by product; follow manufacturer’s instructions. | Suitable for cleaning contaminated labware; may require subsequent disinfection.[1][2] |
Experimental Protocol for Chemical Inactivation of this compound Waste
This protocol details the methodology for the chemical inactivation of liquid this compound waste.
Objective: To effectively degrade this compound in liquid waste streams prior to final disposal, rendering it biologically inactive.
Materials:
-
Liquid waste containing this compound.
-
10% Bleach solution (yielding a final concentration of 0.5-1.0% sodium hypochlorite).[1]
-
1 M Sodium Hydroxide (NaOH) or 1 M Hydrochloric Acid (HCl).[1]
-
Appropriate neutralizing agent (e.g., sodium bicarbonate for acidic solutions, or a weak acid for basic solutions).[1]
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves.[3]
-
Designated chemical fume hood.
-
Labeled hazardous waste container.
Procedure:
-
Select an Inactivation Reagent: Choose a suitable inactivation agent from the table above. Sodium hypochlorite (bleach) is a common and effective choice for peptide degradation.[4]
-
Prepare the Inactivation Solution: In a designated chemical fume hood, prepare the chosen inactivation solution. For example, a 10% bleach solution.
-
Inactivate the Peptide Waste: Carefully and slowly add the liquid this compound waste to the inactivation solution. A recommended ratio is 1 part waste to 10 parts inactivation solution.[1]
-
Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation of the peptide.[1]
-
Neutralization (if applicable): If a strong acid or base was used for inactivation, neutralize the solution to a pH between 5.5 and 9.0 by adding a suitable neutralizing agent.[1]
-
Final Disposal: After inactivation (and neutralization, if performed), the solution should be collected in a clearly labeled hazardous waste container.[3] Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3] Do not pour down the drain unless explicitly permitted by local regulations and institutional guidelines. [5][6]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
General Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound and its waste.[3]
-
Designated Work Area: Conduct all handling and disposal procedures in a designated and well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation or exposure.[3]
-
Spill Management: In the event of a spill, contain the spill using an inert absorbent material. Decontaminate the area with a 10% bleach solution and wash the site thoroughly after cleanup. Dispose of the cleanup materials as hazardous waste.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound waste, fostering a culture of safety and compliance. Always consult your institution's specific guidelines and Environmental Health and Safety (EHS) office for local regulations.[3][5]
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
- 3. peptide24.store [peptide24.store]
- 4. benchchem.com [benchchem.com]
- 5. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 6. maxedoutcompounds.com [maxedoutcompounds.com]
Navigating the Handling of Pantinin-1: A Comprehensive Safety and Operational Guide
For researchers, scientists, and drug development professionals, the safe and effective handling of novel compounds is paramount. This guide provides essential, immediate safety and logistical information for the antimicrobial peptide Pantinin-1, including operational and disposal plans, to ensure laboratory safety and experimental integrity.
This compound, an antimicrobial peptide derived from scorpion venom, shows promise in various research applications due to its activity against Gram-positive bacteria and fungi, as well as potential anticancer and antiviral properties.[1][2] As with any biologically active substance, understanding its properties and adhering to strict safety protocols is crucial. While a specific, manufacturer-issued Safety Data Sheet (SDS) should always be consulted as the primary source of safety information, this document synthesizes available data to provide procedural guidance.
Personal Protective Equipment (PPE) and Engineering Controls
Standard laboratory practice for handling peptides should be followed to minimize exposure risk. This includes the use of engineering controls and personal protective equipment.
Engineering Controls:
-
Work should be conducted in a well-ventilated area.
-
For procedures that may generate aerosols or dusts, a chemical fume hood or a biological safety cabinet is recommended.
Personal Protective Equipment:
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.
-
Body Protection: A laboratory coat is required.
-
Respiratory Protection: For operations with a high potential for aerosolization of the lyophilized powder, a properly fitted respirator may be necessary.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize risks and ensure the integrity of the compound.
Receiving and Storage
-
Receiving: Upon receipt, inspect the packaging for any damage. Lyophilized peptides are often shipped at ambient temperature.
-
Short-term Storage: For short-term storage (days to weeks), lyophilized this compound is stable at room temperature, though refrigeration at 4°C is recommended.
-
Long-term Storage: For periods longer than four weeks, store the lyophilized peptide at -20°C or -80°C.
Reconstitution and Solution Preparation
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation, which can affect the stability of the peptide.
-
Solvent Selection: The choice of solvent will depend on the experimental requirements. For many peptides, sterile, distilled water or a buffer solution is appropriate.
-
Reconstitution: Carefully open the vial and add the desired volume of solvent. Gently swirl or vortex to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation.
-
Solution Storage: Once reconstituted, peptide solutions should be stored at 4°C for short-term use or aliquoted and frozen at -20°C or -80°C for long-term storage to prevent degradation from repeated freeze-thaw cycles.
Disposal Plan
All waste materials contaminated with this compound should be handled as potentially hazardous and disposed of in accordance with institutional and local regulations for chemical and biological waste.
-
Solid Waste: Used vials, pipette tips, and other contaminated disposable materials should be placed in a designated, sealed waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a clearly labeled waste container. Depending on local regulations, chemical treatment or incineration may be required. Do not pour peptide solutions down the drain.
-
Decontamination: Work surfaces should be decontaminated after handling this compound.
Hazard Identification and Quantitative Data
| Parameter | Value | Source |
| Biological Activity | Potent antimicrobial activity against Gram-positive bacteria and fungi.[1][2] | |
| Hemolytic Activity | Very low hemolytic activity against human erythrocytes. | |
| Cytotoxicity (IC50) | Exhibits cytotoxic effects against certain cancer cell lines. | |
| Minimum Inhibitory Concentration (MIC) | Varies depending on the target organism. For example: S. aureus (8 µM), B. megaterium (32 µM), M. luteus (32 µM), and the fungus C. tropicalis (16 µM). |
Experimental Protocols and Visualizations
Currently, there are no standardized, publicly available experimental protocols specifically for the safe handling of this compound beyond general peptide handling guidelines. Similarly, detailed signaling pathways related to its safety profile that would necessitate a diagrammatic representation are not described in the available literature.
In the absence of a specific signaling pathway to diagram, a logical workflow for the safe handling and use of this compound is presented below.
Caption: A logical workflow for the safe handling of this compound.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure and productive research environment. Always prioritize safety and consult institutional safety officers for guidance on specific protocols and disposal procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
